Daidzein diacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(7-acetyloxy-4-oxochromen-3-yl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-11(20)24-14-5-3-13(4-6-14)17-10-23-18-9-15(25-12(2)21)7-8-16(18)19(17)22/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNNFNBOPWLDFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438726 | |
| Record name | Daidzein diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3682-01-7 | |
| Record name | Daidzein diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Daidzein Diacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daidzein diacetate, the diacetylated derivative of the soy isoflavone daidzein, offers enhanced stability and lipophilicity, making it a compound of interest for various research applications, including drug delivery and formulation development. This technical guide provides a comprehensive overview of the synthesis and purification of this compound. It details a robust experimental protocol for the acetylation of daidzein, outlines effective purification methodologies, and presents key analytical data for characterization. The information is structured to be a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
Daidzein is a naturally occurring isoflavone found predominantly in soybeans and other legumes. It has garnered significant attention for its potential health benefits, attributed to its estrogenic and antioxidant properties. However, its low water solubility and bioavailability can limit its therapeutic applications. Acetylation of daidzein to form this compound is a common strategy to improve its lipophilicity and stability, potentially enhancing its absorption and pharmacokinetic profile. This guide focuses on the chemical synthesis and subsequent purification of this compound, providing detailed methodologies and comparative data to aid in its preparation in a laboratory setting.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the esterification of the two phenolic hydroxyl groups of daidzein with an acetylating agent. A widely used and efficient method involves the use of acetic anhydride in the presence of a base catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP).
Chemical Reaction Pathway
The synthesis proceeds via a nucleophilic acyl substitution reaction where the hydroxyl groups of daidzein act as nucleophiles, attacking the electrophilic carbonyl carbons of acetic anhydride. The base catalyst serves to deprotonate the hydroxyl groups, increasing their nucleophilicity, and to neutralize the acetic acid byproduct.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Acetylation of Daidzein
This protocol is based on established methods for the acetylation of phenols.
Materials:
-
Daidzein
-
Acetic Anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve daidzein (1.0 eq) in anhydrous pyridine (5-10 mL per gram of daidzein) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (3.0-4.0 eq) dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Quenching: Once the reaction is complete (as indicated by the disappearance of the daidzein spot on TLC), cool the flask in an ice bath and carefully quench the excess acetic anhydride by the slow addition of methanol.
-
Work-up:
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution (to remove acetic acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Data Presentation: Synthesis Parameters
| Parameter | Value/Condition |
| Starting Material | Daidzein |
| Reagents | Acetic Anhydride, Pyridine |
| Molar Ratio (Daidzein:Ac₂O) | 1 : 3-4 |
| Solvent | Pyridine |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield (Crude) | > 90% |
Purification of this compound
Purification of the crude product is essential to remove any unreacted starting materials, byproducts, and residual reagents. The most common methods for the purification of this compound are recrystallization and column chromatography.
Experimental Protocol: Recrystallization
Solvent Selection: The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below. Common solvent systems for the recrystallization of isoflavone derivatives include ethanol/water, ethyl acetate/hexane, or acetone/water.
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol or ethyl acetate).
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath or refrigerator can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Experimental Protocol: Column Chromatography
For higher purity or when recrystallization is not effective, column chromatography is the preferred method.
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is typically used.
Mobile Phase (Eluent): A gradient or isocratic mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is commonly employed. The optimal solvent system should be determined by TLC analysis of the crude product.
Procedure:
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation: Purification Parameters
| Method | Parameters |
| Recrystallization | Solvent System: Ethanol/Water or Ethyl Acetate/Hexane |
| Expected Purity: > 98% | |
| Column Chromatography | Stationary Phase: Silica Gel |
| Mobile Phase: Hexane/Ethyl Acetate gradient | |
| Expected Purity: > 99% |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Appearance of two new singlets in the region of δ 2.2-2.4 ppm corresponding to the two acetyl methyl groups. Shifts in the aromatic proton signals compared to daidzein. |
| ¹³C NMR | Appearance of two new signals around δ 20-22 ppm (acetyl methyl carbons) and δ 168-170 ppm (acetyl carbonyl carbons). Shifts in the aromatic carbon signals. |
| FT-IR (cm⁻¹) | Disappearance of the broad -OH stretching band (~3200-3400 cm⁻¹). Appearance of strong C=O stretching bands for the ester groups (~1760 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound (C₁₉H₁₄O₆, MW: 338.31 g/mol ). |
| Melting Point | A sharp melting point is indicative of high purity. |
Signaling Pathways and Logical Relationships
While this guide focuses on synthesis and purification, it is important to note that daidzein and its derivatives are often studied for their biological activities, which involve interactions with various signaling pathways. The acetylation of daidzein is a key step in modifying its properties for such studies.
Caption: Logical workflow from synthesis to purification.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. The described protocols for acetylation, recrystallization, and column chromatography are robust and can be readily implemented in a standard organic chemistry laboratory. The provided data tables and diagrams offer a clear and concise summary of the key parameters and workflows. This information is intended to support researchers in obtaining high-purity this compound for their scientific investigations.
Daidzein Diacetate: A Technical Guide to its Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein diacetate is a synthetic derivative of the naturally occurring isoflavone, daidzein. Found predominantly in soybeans and other legumes, daidzein has been the subject of extensive research due to its diverse pharmacological activities, including phytoestrogenic, antioxidant, and anti-inflammatory effects. The acetylation of daidzein to form this compound is a strategic chemical modification aimed at improving its physicochemical properties, such as stability and solubility, which may, in turn, enhance its bioavailability and therapeutic potential.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with a focus on the underlying molecular mechanisms and relevant experimental protocols. While much of the available biological data pertains to its parent compound, daidzein, it is widely understood that the biological effects of this compound are mediated through its conversion to daidzein.
Chemical Structure and Identifiers
This compound is systematically named 7-(acetyloxy)-3-[4-(acetyloxy)phenyl]-4H-1-benzopyran-4-one.[2] It is derived from daidzein through the acetylation of the two hydroxyl groups at positions 7 and 4'.
| Identifier | Value |
| IUPAC Name | 7-(acetyloxy)-3-[4-(acetyloxy)phenyl]-4H-1-benzopyran-4-one[2] |
| Synonyms | 4',7-Diacetoxyisoflavone, 4',7-Diacetyl-O-isoflavone, this compound[1][2] |
| CAS Number | 3682-01-7 |
| Molecular Formula | C₁₉H₁₄O₆ |
| Molecular Weight | 338.31 g/mol |
| SMILES String | CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C |
| Parent Compound | Daidzein (CAS: 486-66-8) |
Physicochemical Properties
The acetylation of daidzein significantly alters its physicochemical properties, most notably its solubility and lipophilicity. These modifications are intended to overcome some of the limitations of daidzein, such as its poor water solubility.
| Property | Value |
| Melting Point | 188-190 °C |
| Boiling Point | 504.4 ± 50.0 °C at 760 mmHg |
| Solubility | Insoluble in water (6.1 x 10⁻³ g/L at 25 °C) |
| logP | 3.31 |
| Polar Surface Area (PSA) | 82.81 Ų |
Biological and Pharmacological Properties
The biological activities of this compound are intrinsically linked to its parent compound, daidzein. Following administration, it is anticipated that this compound undergoes deacetylation to release daidzein, which then exerts its pharmacological effects. The primary mechanisms of action of daidzein include modulation of estrogen receptors and various signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Anti-inflammatory Activity
Daidzein has been shown to possess significant anti-inflammatory properties. It can modulate key inflammatory pathways, including the NF-κB and JNK signaling cascades, and activate peroxisome proliferator-activated receptors (PPARs).
| Target/Assay | Cell Line | IC₅₀/EC₅₀ |
| Nitric Oxide (NO) Production Inhibition | J774 macrophages | ~90 µM (for Daidzein) |
| PPARα Transcriptional Activity | HEK293T cells | Significant activation at 6.25, 12.5, and 25 µM (for Daidzein) |
| PPARγ Transcriptional Activity | HEK293T cells | Significant activation at 6.25, 12.5, and 25 µM (for Daidzein) |
Anticancer Activity
Daidzein exhibits anticancer properties in various cancer cell lines, primarily through the induction of apoptosis and inhibition of cell proliferation. These effects are often mediated by the modulation of the PI3K/Akt/mTOR signaling pathway.
| Assay | Cell Line | IC₅₀ |
| Cell Viability (MTT Assay) | MCF-7 (Breast Cancer) | 50 µM (for Daidzein) |
| Cell Viability (MTT Assay) | A-375 (Melanoma) | 18 µM (for Daidzein) |
| Cell Viability (MTT Assay) | BEL-7402 (Hepatocellular Carcinoma) | 59.7 ± 8.1 µM (for Daidzein) |
Signaling Pathways
Daidzein, and by extension this compound, modulates several key signaling pathways implicated in various physiological and pathological processes.
Anti-inflammatory Signaling
Caption: Daidzein's anti-inflammatory mechanism.
Cancer Cell Apoptosis and Survival Pathway
Caption: Daidzein's inhibition of cancer cell survival.
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound from Daidzein via acetylation.
Materials:
-
Daidzein
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Dissolve Daidzein in anhydrous pyridine in a round bottom flask.
-
Add an excess of acetic anhydride to the solution dropwise while stirring.
-
Heat the reaction mixture at 70°C for 1-2 hours or stir at room temperature, monitoring the reaction progress by TLC.
-
Once the reaction is complete (indicated by the disappearance of the daidzein spot on TLC), concentrate the mixture under reduced pressure using a rotary evaporator.
-
Co-evaporate the residue with toluene (3 times) to remove traces of pyridine.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A-375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis for PI3K/Akt Signaling
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-p-PI3K, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound at desired concentrations for a specific time.
-
Lyse the cells with lysis buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound, as a prodrug of daidzein, holds significant promise for therapeutic applications due to its potentially enhanced bioavailability. Its biological activities, mediated by the parent compound, are multifaceted, encompassing anti-inflammatory and anticancer effects through the modulation of critical cellular signaling pathways. This technical guide provides a foundational understanding of its chemical and biological properties, along with key experimental protocols to facilitate further research and development in this area. Future studies should focus on directly quantifying the biological activities of this compound and elucidating its pharmacokinetic and pharmacodynamic profiles in vivo to fully realize its therapeutic potential.
References
- 1. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoprotective activity of the isoflavones, genistein and daidzein on mutagenicity induced by direct and indirect mutagens in cultured HTC cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Neuroprotective Profile of Daidzein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein, a prominent isoflavone found in soy and other legumes, has garnered significant attention for its potential neuroprotective properties. While often studied in its aglycone form, its diacetate derivative, daidzein diacetate, serves as a more stable precursor for in vivo applications, which is readily metabolized to daidzein. This technical guide consolidates the current in vitro evidence for the neuroprotective effects of daidzein, focusing on quantitative data from key experimental models of neuronal injury, detailed experimental protocols, and the underlying molecular signaling pathways. The data presented herein is primarily derived from studies on daidzein, the active metabolite.
Quantitative Data Summary
The neuroprotective efficacy of daidzein has been quantified in various in vitro models, most notably in cellular models of ischemic stroke, such as Oxygen-Glucose Deprivation/Reperfusion (OGD/R). The following tables summarize the key quantitative findings from studies on neuronal cell lines, such as PC12.
Table 1: Effect of Daidzein on Cell Viability in PC12 Cells under OGD/R
| Treatment Group | Concentration (µmol/L) | Cell Viability (%) | Reference |
| Control | - | 100 | [1] |
| OGD/R Model | - | 54.70 ± 0.89 | [1] |
| Daidzein + OGD/R | 5 | Increased vs. Model | [1] |
| Daidzein + OGD/R | 20 | Increased vs. Model | [1] |
| Daidzein + OGD/R | 50 | Increased vs. Model | [1] |
| Nimodipine + OGD/R | 5 | Increased vs. Model |
Note: Specific percentage increases for each daidzein concentration were not provided in the source material, but a dose-dependent increase was reported.
Table 2: Effect of Daidzein on LDH Release in PC12 Cells under OGD/R
| Treatment Group | Concentration (µmol/L) | LDH Release (% of Control) | Reference |
| Control | - | 20.80 ± 3.87 | |
| OGD/R Model | - | 193.00 ± 2.73 | |
| Daidzein (low dose) + OGD/R | 5 | 109.00 ± 6.58 | |
| Daidzein (intermediate dose) + OGD/R | 20 | 115.00 ± 1.82 | |
| Daidzein (high dose) + OGD/R | 50 | 132.00 ± 6.10 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro neuroprotection studies. The following are protocols for key experiments cited in the literature on daidzein.
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in PC12 Cells
This protocol simulates ischemic-reperfusion injury in vitro.
-
Cell Seeding: Seed PC12 cells in 96-well plates at a density of 6 x 10³ cells per well and incubate for 24 hours under standard conditions (37°C, 5% CO₂).
-
Pre-treatment: Incubate the cells with varying concentrations of daidzein (e.g., 5, 20, 50 µmol/L) for 24 hours prior to OGD induction.
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Replace the culture medium with a glucose-free Earle's balanced salt solution (116 mM NaCl, 5.4 mM KCl, 0.8 mM MgSO₄, 1 mM NaH₂PO₄, and 0.9 mM CaCl₂).
-
Place the cells in a hypoxic incubator with an atmosphere of 95% N₂ and 5% CO₂ for 4-6 hours at 37°C.
-
-
Reperfusion:
-
Remove the cells from the hypoxic incubator.
-
Replace the glucose-free medium with a complete culture medium.
-
Return the cells to a normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
-
Assessment: Following reperfusion, cell viability and cytotoxicity can be assessed using assays such as CCK-8 and LDH.
Cell Viability Assessment (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine the number of viable cells.
-
Reagent Addition: Following the experimental treatment (e.g., OGD/R), add 10 µL of CCK-8 solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cytotoxicity Assessment (LDH Assay)
The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Supernatant Collection: After the experimental period, collect the cell culture medium supernatant.
-
Assay Reaction: Use a commercial LDH assay kit. Mix the collected supernatant with the LDH assay reagent according to the manufacturer's instructions.
-
Incubation: Incubate the mixture for the time specified in the kit's protocol, typically around 30 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 450 nm or 490 nm) using a microplate reader.
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect and quantify specific proteins involved in signaling pathways. The following is a general protocol for assessing proteins like Akt, mTOR, and BDNF.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-BDNF) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Signaling Pathways and Visualizations
Daidzein exerts its neuroprotective effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Workflow for In Vitro Neuroprotection Assays
Experimental workflow for assessing daidzein's neuroprotection.
PI3K/Akt/mTOR Signaling Pathway
Daidzein has been shown to activate the PI3K/Akt/mTOR signaling pathway, which is crucial for promoting cell survival and inhibiting apoptosis.
Daidzein-mediated activation of the PI3K/Akt/mTOR pathway.
PPARγ and CAT-Mediated Neuroprotection
Daidzein can also exert neuroprotective effects through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and by increasing the expression of Catalase (CAT), a key antioxidant enzyme.
PPARγ and Catalase pathways in daidzein's neuroprotection.
Conclusion
The in vitro data strongly suggest that daidzein possesses significant neuroprotective properties against ischemia-like injury. Its mechanisms of action are multifaceted, involving the potentiation of pro-survival signaling pathways such as PI3K/Akt/mTOR and the enhancement of the cellular antioxidant capacity. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research into the therapeutic potential of daidzein and its derivatives, like this compound, for the treatment of neurodegenerative diseases and acute neuronal injury. Future studies should aim to directly compare the in vitro efficacy of this compound with daidzein to fully elucidate its potential as a neuroprotective agent.
References
Daidzein Diacetate: A Selective Estrogen Receptor Modulator for Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Daidzein diacetate, a synthetic derivative of the soy isoflavone daidzein, is a compound of significant interest in the field of endocrinology and drug discovery. As a selective estrogen receptor modulator (SERM), it exhibits tissue-specific estrogenic and anti-estrogenic activities, primarily through its interaction with estrogen receptors alpha (ERα) and beta (ERβ). The acetylation of daidzein to form this compound enhances its stability and bioavailability, making it a valuable tool for in vitro and in vivo investigations into estrogen-mediated signaling pathways and their roles in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, synthesis, and detailed experimental protocols for its characterization. Quantitative data are summarized for clarity, and key signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions.
Introduction
Phytoestrogens, plant-derived compounds with structural similarity to 17β-estradiol, have garnered considerable attention for their potential therapeutic applications. Daidzein, a prominent isoflavone found in soybeans and other legumes, is a well-studied phytoestrogen that interacts with estrogen receptors.[1] However, its clinical utility can be limited by its metabolic instability and low bioavailability.[2] this compound, the diacetylated form of daidzein, has been developed to overcome these limitations. The acetate groups enhance its lipophilicity and protect the hydroxyl groups from rapid metabolism, leading to improved pharmacokinetic profiles.[2][3] In vivo, this compound is readily hydrolyzed to release the active parent compound, daidzein. This guide focuses on the core scientific and technical aspects of this compound as a SERM.
Chemical Properties and Synthesis
This compound is the 4',7-diacetylated derivative of daidzein. The addition of the acetyl groups increases its molecular weight and alters its solubility profile.
| Property | Daidzein | This compound |
| IUPAC Name | 7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one | [4-(7-acetyloxy-4-oxo-chromen-3-yl)phenyl] acetate |
| Molecular Formula | C₁₅H₁₀O₄ | C₁₉H₁₄O₆ |
| Molar Mass | 254.24 g/mol | 338.31 g/mol |
| Appearance | Pale yellow solid | White solid |
| Solubility | Poorly soluble in water | Improved solubility in organic solvents |
| Stability | Susceptible to metabolic degradation | More stable than daidzein[4] |
Synthesis of this compound:
The synthesis of this compound is typically achieved through the acetylation of daidzein. While various methods for the synthesis of the daidzein backbone exist, the final acetylation step is a standard procedure in organic chemistry.
Protocol: Acetylation of Daidzein
-
Dissolution: Dissolve daidzein in a suitable aprotic solvent such as pyridine or a mixture of acetic anhydride and a catalyst like sodium acetate.
-
Acetylation: Add acetic anhydride to the solution in excess. The reaction can be stirred at room temperature or gently heated to increase the reaction rate.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (daidzein) is no longer visible.
-
Work-up: Once the reaction is complete, the mixture is typically poured into ice water to precipitate the this compound product.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Mechanism of Action as a Selective Estrogen Receptor Modulator (SERM)
The biological activity of this compound is mediated by its active metabolite, daidzein. Daidzein acts as a SERM, meaning its effects are tissue-dependent, exhibiting estrogenic or anti-estrogenic properties depending on the local environment of estrogen receptors and co-regulators.
Estrogen Receptor Binding Affinity
Daidzein preferentially binds to estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα). This selectivity is a key determinant of its tissue-specific effects. The relative binding affinity (RBA) of daidzein for ERα and ERβ varies across studies but consistently shows a higher affinity for ERβ.
| Compound | RBA for ERα (%) | RBA for ERβ (%) | ERβ/ERα Selectivity Ratio | Reference(s) |
| 17β-Estradiol | 100 | 100 | 1 | |
| Daidzein | ~0.1-1 | ~0.5-3 | ~5-6 | |
| S(-)-Equol (Daidzein metabolite) | ~2.1 | ~28 | ~13 |
RBA values are relative to 17β-estradiol, set at 100%. Values can vary based on experimental conditions.
Signaling Pathways
Daidzein modulates both genomic and non-genomic estrogen signaling pathways.
Genomic Signaling: In the classical genomic pathway, daidzein binds to nuclear ERs. This ligand-receptor complex then dimerizes and binds to Estrogen Response Elements (EREs) on the DNA, leading to the transcription of target genes. This process is relatively slow, occurring over hours to days.
Non-Genomic Signaling: Daidzein can also elicit rapid, non-genomic effects by activating membrane-associated estrogen receptors (mERs). This leads to the activation of various intracellular signaling cascades, including the MEK/ERK and PI3K/Akt pathways, which can influence cellular processes like proliferation, differentiation, and apoptosis.
Diagram of Estrogen Receptor Signaling Pathways
Caption: Daidzein's dual signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the SERM activity of this compound.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for ERα and ERβ.
Materials:
-
Human recombinant ERα and ERβ proteins
-
[³H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
This compound (test compound)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Hydroxyapatite slurry
-
Scintillation cocktail and counter
Protocol:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled 17β-estradiol and this compound in the assay buffer.
-
Incubation: In microcentrifuge tubes, combine the ER protein, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of either unlabeled 17β-estradiol or this compound. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled 17β-estradiol).
-
Equilibration: Incubate the tubes at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Add cold hydroxyapatite slurry to each tube and incubate on ice with intermittent vortexing. Centrifuge to pellet the hydroxyapatite with the bound receptor-ligand complexes.
-
Washing: Wash the pellets with cold assay buffer to remove unbound radioligand.
-
Quantification: Resuspend the final pellets in ethanol and transfer to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can be calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.
Diagram of Competitive Binding Assay Workflow
Caption: Workflow for ER competitive binding assay.
ERE-Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate gene transcription through the estrogen receptor.
Materials:
-
ER-positive cell line (e.g., MCF-7)
-
ERE-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium
-
This compound
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Culture and Transfection: Culture MCF-7 cells in appropriate medium. Co-transfect the cells with the ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Treatment: After transfection, treat the cells with varying concentrations of this compound or a vehicle control. Include a positive control (e.g., 17β-estradiol).
-
Incubation: Incubate the cells for 24-48 hours to allow for gene expression.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer. If a dual-luciferase system is used, measure both firefly and Renilla luciferase activities.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound to determine its effect on ERE-mediated transcription.
MCF-7 Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of estrogen-sensitive breast cancer cells.
Materials:
-
MCF-7 cells
-
Cell culture medium (phenol red-free for estrogen studies)
-
This compound
-
Cell proliferation reagent (e.g., MTT, XTT, or PrestoBlue)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Addition of Proliferation Reagent: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot cell viability against the concentration of this compound to determine its effect on cell proliferation and to calculate the IC50 or EC50 value.
Quantitative Data Summary
The following table summarizes key quantitative data for daidzein, the active metabolite of this compound.
| Parameter | Cell Line/System | Value | Reference(s) |
| ERα RBA (%) | Human recombinant ER | ~0.1-1 | |
| ERβ RBA (%) | Human recombinant ER | ~0.5-3 | |
| IC50 (Cell Proliferation) | MCF-7 (human breast cancer) | 50 µM | |
| Inhibition of E1 Sulfation (Ki) | MCF-7 cells | 1.64 µM | |
| Inhibition of E2 Sulfation (Ki) | MCF-7 cells | 0.48 µM | |
| Inhibition of E2 Glucuronidation (Ki) | MCF-7 cells | 7.31 µM |
Conclusion
This compound serves as a valuable research tool for investigating the complex roles of estrogen signaling in health and disease. Its improved stability and bioavailability compared to daidzein make it a more reliable compound for in vivo studies. The preferential binding of its active metabolite, daidzein, to ERβ, coupled with its ability to modulate both genomic and non-genomic signaling pathways, underscores its potential as a lead compound for the development of novel SERMs. The detailed protocols and data presented in this guide are intended to support researchers in the rigorous evaluation of this compound and other potential SERMs, ultimately contributing to the advancement of endocrine-related therapies.
References
- 1. Disposition and biotransformation of the estrogenic isoflavone daidzein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gavinpublishers.com [gavinpublishers.com]
- 3. mdpi.com [mdpi.com]
- 4. Stabilities of daidzin, glycitin, genistin, and generation of derivatives during heating - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antioxidant Activity of Daidzein Diacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein, a prominent isoflavone found in soybeans and other legumes, is a well-documented phytoestrogen with a range of biological activities, including significant antioxidant properties.[1][2] Its therapeutic potential is, however, sometimes limited by its low water solubility and bioavailability.[3] To overcome these limitations, synthetic derivatives are often explored. Daidzein diacetate, a synthetic derivative of daidzein, is produced through the acetylation of daidzein's hydroxyl groups. This modification is intended to enhance the compound's stability and solubility, which may lead to improved bioavailability.[1]
While this compound is expected to exhibit antioxidant effects, likely mirroring those of its parent compound, there is a notable scarcity of publicly available research specifically quantifying its antioxidant activity. This technical guide, therefore, provides a comprehensive overview of the known antioxidant mechanisms of daidzein and its other well-studied derivatives, which are presumed to be the foundational mechanisms for this compound. This document also offers detailed experimental protocols for key antioxidant assays and visualizes the critical signaling pathways involved, serving as a valuable resource for researchers investigating the antioxidant potential of this compound and related compounds.
Mechanisms of Antioxidant Action
The antioxidant effects of daidzein and its derivatives are multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.
-
Direct Antioxidant Activity: Daidzein can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby stabilizing the reactive species and preventing further oxidative damage to cellular components like DNA, proteins, and lipids.[2] The isoflavone structure, with its phenolic hydroxyl groups, is key to this radical scavenging capability.
-
Indirect Antioxidant Activity: Beyond direct scavenging, daidzein and its metabolites can exert antioxidant effects by up-regulating the expression and activity of endogenous antioxidant enzymes. This is a crucial mechanism that provides long-lasting cellular protection against oxidative insults. The primary pathway implicated in this process is the Nrf2 signaling pathway.
Signaling Pathway: The Nrf2 Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. This leads to an increased synthesis of a suite of protective enzymes, including:
-
Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.
-
Superoxide Dismutase (SOD): Converts superoxide radicals into hydrogen peroxide and molecular oxygen.
-
Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.
-
Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.
Studies on porcine intestinal epithelial cells (IPEC-J2) have suggested that daidzein's protective effects against oxidative stress are linked to the activation of this Nrf2 signaling pathway.
References
Daidzein and Its Diacetate Derivative: A Technical Examination of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Daidzein, a prominent isoflavone found in soybeans and other legumes, has garnered significant scientific interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects. Its structural similarity to estrogen allows it to modulate estrogen receptor (ER) signaling, contributing to its therapeutic potential in hormone-dependent conditions. However, the clinical utility of daidzein is often hampered by its low water solubility and metabolic instability. To address these limitations, synthetic derivatives such as daidzein diacetate have been developed. This technical guide provides an in-depth comparison of the biological activities of daidzein and its diacetate form, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols. While extensive research is available for daidzein, direct comparative studies with this compound are limited. This document synthesizes the available information on both compounds, highlighting the theoretical advantages of the diacetate prodrug approach.
Introduction: The Promise and Challenges of Daidzein
Daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one) is a non-steroidal phytoestrogen that exerts a wide range of biological effects.[1] Its therapeutic potential is linked to its ability to interact with estrogen receptors and modulate various signaling pathways involved in cell proliferation, inflammation, and oxidative stress.[1][2] Despite its promise, the poor bioavailability of daidzein presents a significant hurdle for its development as a therapeutic agent.
This compound, as a prodrug, is designed to overcome these limitations. The acetylation of the hydroxyl groups is intended to increase its lipophilicity, potentially enhancing its absorption and bioavailability. Once absorbed, it is expected to be hydrolyzed by esterases in the body to release the active daidzein molecule.
Anticancer Activities
Daidzein has demonstrated anticancer properties in various cancer cell lines and animal models. Its mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Daidzein: Mechanisms and Efficacy
Daidzein's anticancer effects are often attributed to its interaction with estrogen receptors, particularly in hormone-dependent cancers like breast and ovarian cancer. It can also act through ER-independent pathways.
Key Anticancer Mechanisms of Daidzein:
-
Apoptosis Induction: Daidzein has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
-
Cell Cycle Arrest: It can arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation.
-
Signaling Pathway Inhibition: Daidzein can inhibit pro-survival signaling pathways such as the Raf/MEK/ERK and PI3K/AKT pathways.
Quantitative Data on Daidzein's Anticancer Activity:
| Cancer Type | Cell Line | IC50 Value | Reference |
| Ovarian Cancer | SKOV3 | 20 µM | |
| Melanoma | A-375 | 18 µM |
This compound: A Prodrug Approach
Anti-inflammatory Activities
Chronic inflammation is a key factor in the development of many diseases. Daidzein has been shown to possess significant anti-inflammatory properties.
Daidzein's Anti-inflammatory Mechanisms
Daidzein exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.
Key Anti-inflammatory Mechanisms of Daidzein:
-
Inhibition of Pro-inflammatory Cytokines: Daidzein can suppress the production of cytokines such as TNF-α and IL-1β.
-
Modulation of Signaling Pathways: It can inhibit the activation of key inflammatory pathways like NF-κB and MAPK.
-
Enzyme Inhibition: Daidzein can inhibit the activity of enzymes like MMP-13, which is involved in tissue degradation during inflammation.
Quantitative Data on Daidzein's Anti-inflammatory Activity:
| Model | Key Findings | Reference |
| Rat Knee Osteoarthritis | Reduced serum levels of TNF-α, IL-1β, and MMP-13 | |
| LPS-stimulated Macrophages | Inhibition of NO, IL-6, and TNF-α production |
This compound: Potential for Enhanced Anti-inflammatory Effects
While direct comparative data is lacking, the potential for enhanced bioavailability with this compound suggests that it could lead to higher systemic concentrations of daidzein, thereby potentially exerting more potent anti-inflammatory effects in vivo.
Antioxidant Activities
Oxidative stress is implicated in the pathogenesis of numerous chronic diseases. Daidzein and its metabolites have been reported to possess antioxidant properties.
Daidzein's Antioxidant Mechanisms
Daidzein's antioxidant activity is attributed to both direct free radical scavenging and indirect mechanisms involving the upregulation of antioxidant enzymes.
Key Antioxidant Mechanisms of Daidzein:
-
Direct Radical Scavenging: The phenolic structure of daidzein allows it to donate hydrogen atoms to neutralize free radicals.
-
Upregulation of Antioxidant Enzymes: Daidzein can induce the expression of antioxidant enzymes such as catalase and superoxide dismutase (SOD).
It is noteworthy that some studies suggest daidzein itself has weak direct antioxidant activity in cell-free assays, and its primary antioxidant effects may be mediated through the induction of endogenous antioxidant enzymes. Furthermore, metabolites of daidzein, such as equol, have been shown to possess greater antioxidant properties than the parent compound.
Quantitative Data on Daidzein's Antioxidant Activity:
| Assay/Model | Key Findings | Reference |
| HepG2 cells | Stimulated catalase and SOD activity | |
| H4IIE hepatoma cells | Increased catalase mRNA expression |
This compound: Implications for Antioxidant Efficacy
The conversion of daidzein to this compound would temporarily block the phenolic hydroxyl groups responsible for direct antioxidant activity. Therefore, the diacetate form itself is not expected to be a potent direct antioxidant. However, upon hydrolysis to daidzein in vivo, the antioxidant potential would be restored. The improved bioavailability of a prodrug could lead to higher and more sustained levels of daidzein and its antioxidant metabolites.
Bioavailability and Metabolism
A critical aspect of comparing daidzein and its diacetate derivative is their respective bioavailability and metabolic fate.
Daidzein Bioavailability and Metabolism
Daidzein is known to have poor oral bioavailability due to its low water solubility and extensive first-pass metabolism in the gut and liver. The major metabolic pathways include glucuronidation and sulfation. Gut microbiota also play a crucial role in metabolizing daidzein to compounds like equol, which may have greater biological activity.
Pharmacokinetic Parameters of Daidzein in Rats (Oral Administration):
| Formulation | Relative Bioavailability (compared to suspension) | Reference |
| Phospholipid complexes PLGA nanoparticles | 5.57-fold increase | |
| Cyclodextrin inclusion complexes PLGA nanoparticles | 8.85-fold increase |
This compound as a Prodrug to Enhance Bioavailability
Prodrug strategies, such as the synthesis of this compound, are employed to improve the pharmacokinetic profile of the parent drug. An isoleucine carbamate prodrug of daidzein was shown to improve its oral bioavailability by 15.5-fold in rats by increasing water solubility and metabolic stability. While specific pharmacokinetic data for this compound is not extensively reported in the searched literature, the underlying principle is that the more lipophilic acetate form would be more readily absorbed, and then cleaved by esterases to release active daidzein, bypassing some of the initial metabolic hurdles.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols cited in this guide.
Anticancer Activity Assessment
-
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Cancer cells (e.g., SKOV3, A-375) are seeded in 96-well plates.
-
Treatment: Cells are treated with varying concentrations of daidzein for specific durations (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated.
-
Formazan Solubilization: The formazan crystals are dissolved in a solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read on a microplate reader to determine cell viability. The IC50 value is calculated from the dose-response curve.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Cell Treatment: Cells are treated with daidzein.
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Western Blot Analysis:
-
Protein Extraction: Total protein is extracted from treated and untreated cells.
-
SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, cyclins, CDKs, p-ERK, p-AKT) followed by HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
-
-
In Vivo Xenograft Model:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into nude mice.
-
Treatment: Once tumors are established, mice are treated with daidzein (e.g., via oral gavage or intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
-
Anti-inflammatory Activity Assessment
-
Measurement of Inflammatory Mediators in Cell Culture:
-
Cell Stimulation: Macrophage cell lines (e.g., RAW264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Treatment: Cells are pre-treated with daidzein before or during stimulation.
-
Analysis of Supernatants: The levels of nitric oxide (NO) in the culture supernatant are measured using the Griess reagent. The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using ELISA kits.
-
-
In Vivo Model of Inflammation (e.g., Osteoarthritis):
-
Induction of Disease: Osteoarthritis is induced in rats by intra-articular injection of monosodium iodoacetate (MIA).
-
Treatment: Rats are treated with daidzein (e.g., orally or intra-articularly).
-
Serum Analysis: Blood samples are collected to measure serum levels of inflammatory markers (e.g., TNF-α, IL-1β, MMP-13) by ELISA.
-
Histopathological Examination: Knee joints are collected for histological analysis to assess cartilage damage.
-
Antioxidant Activity Assessment
-
Measurement of Antioxidant Enzyme Activity:
-
Cell Treatment: Cells (e.g., HepG2) are treated with daidzein.
-
Cell Lysis: Cells are lysed to obtain protein extracts.
-
Enzyme Activity Assays: The activities of antioxidant enzymes like catalase and superoxide dismutase are measured using commercially available assay kits.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Cell Treatment and Oxidative Stress Induction: Cells are pre-treated with daidzein and then exposed to an oxidizing agent (e.g., H2O2).
-
Fluorescent Probe Staining: Cells are incubated with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).
-
Fluorescence Measurement: The intracellular fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry.
-
Bioavailability and Pharmacokinetic Studies
-
Animal Studies:
-
Dosing: Rats or mice are administered daidzein or its prodrug via a specific route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Plasma Preparation and Analysis: Plasma is separated, and the concentrations of the compound and its metabolites are quantified using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Parameter Calculation: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability are calculated from the plasma concentration-time data.
-
Signaling Pathways and Molecular Interactions
The biological activities of daidzein are mediated through its interaction with various signaling pathways.
Anticancer Signaling Pathways
Anti-inflammatory Signaling Pathways
Conclusion and Future Directions
Daidzein exhibits a remarkable spectrum of biological activities that hold significant promise for the prevention and treatment of various chronic diseases. Its anticancer, anti-inflammatory, and antioxidant effects are well-documented, with clear mechanisms of action involving the modulation of key signaling pathways. However, the poor bioavailability of daidzein remains a major obstacle to its clinical translation.
This compound, as a prodrug, represents a rational approach to enhancing the therapeutic potential of daidzein by improving its pharmacokinetic profile. While the theoretical benefits are clear, there is a conspicuous lack of direct comparative studies evaluating the biological activities of this compound against its parent compound. Future research should prioritize head-to-head comparisons of these two molecules in various in vitro and in vivo models. Such studies are essential to validate the efficacy of the prodrug approach and to provide the quantitative data necessary to guide further drug development efforts. A thorough understanding of the pharmacokinetics and pharmacodynamics of this compound will be crucial in determining its potential as a clinically viable therapeutic agent.
References
The In Vivo Metabolism of Daidzein Diacetate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein, a prominent isoflavone found in soy and other legumes, has garnered significant scientific interest for its potential health benefits, including the mitigation of postmenopausal symptoms, and its anti-inflammatory and antioxidant properties. However, its clinical utility is often hampered by poor oral bioavailability. To address this limitation, prodrug strategies, such as the synthesis of daidzein diacetate, have been explored. This technical guide provides a comprehensive overview of the in vivo metabolism of this compound, focusing on its conversion to the active form, daidzein, and the subsequent metabolic fate of daidzein. While direct in vivo studies on this compound are limited, this guide consolidates available data on daidzein and related ester prodrugs to provide a robust understanding for research and development purposes.
From Prodrug to Active Metabolite: The Journey of this compound
This compound is synthesized to enhance the lipophilicity of daidzein, potentially improving its absorption. The core principle of this prodrug approach is the in vivo hydrolysis of the acetate esters by ubiquitous esterase enzymes present in the intestines and blood, to release the active daidzein.
In Vivo Metabolism of Daidzein
Once liberated from its diacetate form, daidzein undergoes extensive metabolism. The primary metabolic pathways involve glucuronidation and sulfation (Phase II metabolism) in the liver and intestinal wall, as well as metabolism by the gut microbiota.
A significant metabolic pathway mediated by the gut microbiota is the conversion of daidzein to equol, a metabolite with higher estrogenic activity than daidzein itself. This conversion is not universal and depends on the individual's gut microbiome composition. Other microbial metabolites include O-desmethylangolensin (O-DMA).
Pharmacokinetics of Daidzein
The pharmacokinetic profile of daidzein is characterized by relatively rapid absorption and elimination. The use of prodrugs like this compound is anticipated to modulate this profile, though specific data for the diacetate form is not extensively available. The following tables summarize key pharmacokinetic parameters for daidzein from various in vivo studies in rats.
Table 1: Pharmacokinetic Parameters of Daidzein in Rats Following Oral Administration
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Coarse Suspension | 10 | 173 | 0.75 | - | 100 | [1] |
| Nanosuspension | 10 | - | - | - | 265.6 | [1] |
| Nanoemulsion | 10 | - | - | - | 262.3 | [1] |
| Suspension | 50 (i.p.) | 173 | 0.75 | - | - | [1] |
| GCD-EDA Complex | 1.35 (i.p.) | 615 | 0.25 | - | - | [1] |
Table 2: Pharmacokinetic Parameters of Daidzein and its Prodrugs in Rats
| Compound | Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Reference |
| Daidzein | Oral | 20 | 235.4 ± 89.7 | 1.5 ± 0.5 | 1145.2 ± 345.6 | |
| Isoleucine Carbamate Prodrug | Oral | Equimolar to 20 mg/kg Daidzein | 456.2 ± 154.3 | 2.0 ± 0.8 | 2345.7 ± 567.8 |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of in vivo metabolism studies. Below are generalized protocols based on cited literature for the oral administration of isoflavones to rats.
Protocol 1: Oral Administration of Daidzein in Rats
-
Animal Model: Male and female Fischer 344 rats (specific weights provided in the study).
-
Acclimatization: Animals are housed in metabolic cages for 72 hours prior to administration for acclimatization and collection of control urine and feces.
-
Diet: A diet low in soy proteins and isoflavones is provided for one week before and during the study period.
-
Compound Administration: Daidzein (100 mg/kg) is dissolved in corn oil and administered by gavage.
-
Sample Collection: Urine and feces are collected at predetermined intervals for 96 hours.
-
Sample Analysis: Samples are analyzed by HPLC to quantify daidzein and its metabolites.
Protocol 2: Pharmacokinetic Study of a Daidzein Prodrug in Rats
-
Animal Model: Sprague-Dawley rats.
-
Housing: Animals are housed under standard conditions with free access to food and water.
-
Compound Administration: The daidzein prodrug (e.g., isoleucine carbamate) is administered orally at a dose equimolar to a specified daidzein dose. A control group receives daidzein.
-
Blood Sampling: Blood samples are collected via the tail vein at specified time points post-administration.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C until analysis.
-
Sample Analysis: Plasma concentrations of the prodrug, daidzein, and its metabolites are determined using a validated LC-MS/MS method.
Conclusion
This compound represents a promising prodrug approach to enhance the oral bioavailability of daidzein. Upon oral administration, it is expected to be rapidly hydrolyzed by esterases to release daidzein, which then undergoes extensive Phase II and gut microbiota-mediated metabolism. While direct comparative pharmacokinetic data for this compound is currently scarce in publicly available literature, the existing knowledge on daidzein's metabolism and the behavior of other isoflavone ester prodrugs provides a strong foundation for future research. The experimental protocols and analytical methods detailed in this guide offer a starting point for researchers and drug development professionals to design and execute robust in vivo studies to fully elucidate the metabolic fate and therapeutic potential of this compound.
References
Daidzein Diacetate and Cardiovascular Health: An In-depth Technical Guide
An Important Note on Daidzein Diacetate: Extensive literature searches did not yield specific studies on this compound and its role in cardiovascular health. This compound is the di-acetylated form of daidzein, a common isoflavone found in soy. Acetylation is a chemical modification often used to enhance the bioavailability of compounds. It is plausible that this compound acts as a prodrug, being converted to daidzein in the body. Therefore, this guide will focus on the well-researched cardiovascular effects of daidzein, with the logical assumption that this compound would exert its biological effects through conversion to daidzein.
This technical guide provides a comprehensive overview of the current understanding of daidzein's role in cardiovascular health, intended for researchers, scientists, and drug development professionals. It covers the mechanisms of action, key signaling pathways, and a summary of preclinical and clinical findings.
Introduction to Daidzein and its Cardiovascular Potential
Daidzein is a naturally occurring isoflavone with a structural similarity to estrogen, allowing it to interact with estrogen receptors.[1] This interaction is one of the proposed mechanisms for its various biological activities. Research suggests that daidzein may positively influence cardiovascular health through multiple pathways, including anti-inflammatory, antioxidant, and lipid-lowering effects.[2][3] These properties make it a compound of interest for the prevention and management of cardiovascular diseases.
Mechanisms of Action in Cardiovascular Health
Daidzein's cardioprotective effects are multifaceted, involving modulation of endothelial function, reduction of inflammation, and improvement of lipid metabolism.
Endothelial Function
Daidzein has been shown to improve endothelial function, a key factor in maintaining vascular health. It can enhance the production of nitric oxide (NO), a potent vasodilator, by upregulating endothelial nitric oxide synthase (eNOS).[4] Additionally, daidzein may contribute to endothelium-dependent relaxation through non-NO pathways, potentially involving endothelium-derived hyperpolarizing factor (EDHF).
Anti-Inflammatory Effects
Chronic inflammation is a critical contributor to the development and progression of atherosclerosis. Daidzein exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[5] This is achieved, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.
Lipid Metabolism
Dyslipidemia is a major risk factor for cardiovascular disease. Studies have indicated that daidzein can help regulate lipid metabolism by reducing levels of total cholesterol, LDL-C ("bad" cholesterol), and triglycerides, while increasing HDL-C ("good" cholesterol) levels. These effects are thought to be mediated, at least in part, by the activation of peroxisome proliferator-activated receptors (PPARs).
Key Signaling Pathways
Several signaling pathways are modulated by daidzein, contributing to its cardiovascular benefits.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In the context of cardiovascular disease, its activation in endothelial cells and macrophages promotes the expression of inflammatory cytokines and adhesion molecules. Daidzein has been shown to inhibit the activation of NF-κB, thereby reducing the inflammatory response in the vasculature.
References
- 1. Daidzein and the daidzein metabolite, equol, enhance adipocyte differentiation and PPARgamma transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daidzein supplementation decreases serum triglyceride and uric acid concentrations in hypercholesterolemic adults with the effect on triglycerides being greater in those with the GA compared with the GG genotype of ESR-β RsaI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Isoflavones with an Emphasis on Daidzein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soy Isoflavones Inhibit Endothelial Cell Dysfunction and Prevent Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Daidzein Diacetate and Its Role in Mitigating Skin Aging: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Skin aging is a complex biological process characterized by a progressive decline in the structural and functional integrity of the skin. This deterioration is driven by both intrinsic and extrinsic factors, leading to visible signs such as wrinkles, fine lines, and loss of elasticity. A key molecular aspect of this process is the degradation of the extracellular matrix (ECM), primarily composed of collagen and elastin, and a decline in the skin's antioxidant capacity. Daidzein, a prominent isoflavone found in soy, has emerged as a promising agent in combating skin aging. This technical guide focuses on the effects of daidzein diacetate, a more stable derivative of daidzein, on the key molecular and cellular pathways involved in skin aging. It is scientifically presumed that this compound, upon topical application, is hydrolyzed by cutaneous esterases into its active form, daidzein, thereby exerting its biological effects. This document provides a comprehensive overview of the current scientific evidence, detailing the mechanisms of action, summarizing quantitative data from pivotal studies, and outlining relevant experimental protocols.
Introduction: The Molecular Basis of Skin Aging and the Potential of this compound
The aging of the skin is fundamentally linked to a decrease in the synthesis of collagen, the primary structural protein in the dermis, and an increase in its degradation by matrix metalloproteinases (MMPs).[1][2] Concurrently, there is a reduction in the production of hyaluronic acid, a key molecule for skin hydration.[3][4] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the skin's antioxidant defenses, further accelerates this process by damaging cellular structures and activating inflammatory pathways.[3]
Daidzein, a phytoestrogen, has garnered significant attention for its potential to counteract these age-related changes. Its diacetate form, this compound, is an esterified derivative designed to enhance stability and potentially improve skin penetration. Upon application, it is expected to be converted into the active daidzein molecule by enzymes present in the skin. The subsequent biological activities of daidzein are multifaceted, encompassing the stimulation of collagen synthesis, inhibition of MMPs, and antioxidant effects.
Mechanisms of Action: How this compound Influences Skin Physiology
The anti-aging effects of daidzein, the active form of this compound, are primarily attributed to its interaction with several key signaling pathways and cellular processes.
Upregulation of Collagen Synthesis via the TGF-β/Smad Pathway
Daidzein has been shown to stimulate the production of type I procollagen, a precursor to collagen. This effect is mediated through the activation of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. TGF-β is a crucial cytokine that regulates the expression of ECM proteins. Upon binding to its receptor, it initiates a signaling cascade that leads to the phosphorylation of Smad2 and Smad3 proteins. These activated Smads then translocate to the nucleus and act as transcription factors to upregulate the expression of collagen genes.
Inhibition of Matrix Metalloproteinases (MMPs)
In addition to promoting collagen synthesis, daidzein also plays a crucial role in preventing its degradation by inhibiting the expression and activity of MMPs, particularly MMP-1 and MMP-2. MMPs are a family of enzymes responsible for the breakdown of ECM components. By downregulating MMPs, daidzein helps to preserve the structural integrity of the dermis.
Antioxidant and Anti-inflammatory Properties
Daidzein exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in skin cells. This protective effect helps to mitigate the cellular damage caused by environmental aggressors such as UV radiation. Furthermore, daidzein can suppress the expression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) by inhibiting the mitogen-activated protein kinase (MAPK) signaling pathway, thereby reducing inflammation.
Stimulation of Hyaluronic Acid Production
In vitro and in vivo studies have demonstrated that daidzein can stimulate the production of hyaluronic acid in the skin. Hyaluronic acid is a glycosaminoglycan with a remarkable capacity to retain water, contributing significantly to skin hydration and turgor.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of daidzein on markers of skin aging.
Table 1: Effects of Daidzein on Collagen Synthesis and MMP Expression in Human Dermal Fibroblasts (In Vitro)
| Parameter | Daidzein Concentration | Incubation Time | Result | Reference |
| Type I Procollagen Expression | 0.5 - 50 µg/mL | 24h / 48h | Marked Increase | |
| MMP-1 Expression | 0.5 - 50 µg/mL | 24h / 48h | Significant Inhibition | |
| MMP-2 Expression | 0.5 - 50 µg/mL | 24h / 48h | Significant Inhibition | |
| TGF-β Level | Not specified | Not specified | Increased | |
| Phosphorylated-Smad2 Level | Not specified | Not specified | Increased | |
| Phosphorylated-Smad3 Level | Not specified | Not specified | Increased |
Table 2: Effects of Topical Daidzein Application on Mouse Skin (In Vivo)
| Parameter | Daidzein Concentration | Treatment Duration | Result | Reference |
| Collagen Deposition | 200 µg/mL | 6 weeks | Increased | |
| Hyaluronic Acid Production | Not specified | 2 weeks | Significantly Enhanced |
Experimental Protocols
This section outlines the general methodologies employed in the key studies cited in this guide.
In Vitro Studies with Human Dermal Fibroblasts
-
Cell Culture: Human dermal fibroblasts are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with varying concentrations of daidzein (e.g., 0.5-50 μg/mL) for specified durations (e.g., 24 or 48 hours).
-
Analysis of Gene and Protein Expression:
-
Real-Time Polymerase Chain Reaction (RT-PCR): To quantify the mRNA expression levels of type I procollagen, MMP-1, and MMP-2.
-
Western Blot Analysis: To detect the protein levels of TGF-β, phosphorylated-Smad2, and Smad3.
-
-
Cell Viability Assay: MTT assay can be used to assess the cytotoxicity of daidzein on the fibroblasts.
In Vivo Studies with Animal Models
-
Animal Models: Nude mice or hairless mice are commonly used models for studying skin aging.
-
Topical Application: A solution of daidzein (e.g., 200 μg/mL) is applied topically to a defined area of the mouse's skin daily for a specified period (e.g., 6 weeks).
-
Histological Analysis:
-
Skin biopsies are collected at the end of the treatment period.
-
Sections are stained with Masson's trichrome or Sirius red to visualize and quantify collagen deposition.
-
-
Biochemical Analysis: Skin homogenates can be used to measure the levels of specific proteins or enzymes.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Daidzein activates the TGF-β/Smad signaling pathway to increase collagen synthesis.
Caption: General experimental workflow for in vitro and in vivo studies of daidzein.
Conclusion and Future Directions
The available scientific evidence strongly suggests that daidzein, the active metabolite of this compound, possesses significant anti-aging properties for the skin. Its ability to stimulate collagen synthesis, inhibit MMPs, provide antioxidant protection, and increase hyaluronic acid production addresses the key molecular drivers of skin aging. While direct studies on this compound are warranted to confirm its efficacy and skin penetration profile, the existing data on daidzein provides a robust foundation for its development as an active ingredient in dermatological and cosmetic formulations.
Future research should focus on clinical trials to evaluate the efficacy and safety of topical this compound in human subjects. Furthermore, studies exploring its synergistic effects with other anti-aging compounds and the development of advanced delivery systems to optimize its cutaneous bioavailability will be crucial for translating the promising preclinical findings into effective anti-aging therapies.
References
- 1. Effects of the soy isoflavones, genistein and daidzein, on male rats’ skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Protective, Anti-Inflammatory, and Anti-Aging Effects of Soy Isoflavones on Skin Cells: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the soy isoflavones, genistein and daidzein, on male rats’ skin [termedia.pl]
Daidzein Diacetate: A Phytoestrogenic Approach to Managing Menopausal Vasomotor Symptoms
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Menopause is characterized by a decline in estrogen production, leading to a range of physiological changes, most notably vasomotor symptoms such as hot flashes and night sweats. While hormone replacement therapy (HRT) is an effective treatment, concerns over its potential risks have spurred interest in alternative therapies. Phytoestrogens, plant-derived compounds with estrogen-like activity, have emerged as a promising option. Among these, the isoflavone daidzein, and its derivative daidzein diacetate, have been the subject of considerable research. This technical guide provides an in-depth analysis of the potential of this compound in managing menopausal symptoms, focusing on its mechanism of action, clinical efficacy, pharmacokinetics, and safety profile. This document is intended for researchers, scientists, and drug development professionals investigating novel therapies for menopausal symptom relief.
Introduction: The Unmet Need in Menopausal Symptom Management
The menopausal transition affects a significant portion of the female population, with vasomotor symptoms (VMS) being one of the most prevalent and disruptive complaints. Hot flashes can significantly impact a woman's quality of life, affecting sleep, mood, and overall well-being. The limitations and potential contraindications of conventional HRT underscore the critical need for safe and effective alternative treatments.
Daidzein is a naturally occurring isoflavone found in high concentrations in soybeans. Its structural similarity to 17β-estradiol allows it to bind to estrogen receptors (ERs) and exert weak estrogenic or anti-estrogenic effects, depending on the hormonal environment. This compound, a synthetic derivative of daidzein, is proposed to have improved stability and bioavailability, potentially offering enhanced therapeutic effects. It is believed that this compound is hydrolyzed in vivo to release the active daidzein molecule.
Mechanism of Action: Estrogen Receptor Modulation
The primary mechanism by which daidzein is thought to alleviate menopausal symptoms is through its interaction with estrogen receptors, ERα and ERβ. Daidzein exhibits a higher binding affinity for ERβ than ERα.[1][2] This selective estrogen receptor modulator (SERM) activity is crucial, as ERβ is predominantly expressed in the brain, bone, and cardiovascular system, tissues relevant to menopausal symptoms and long-term health, while ERα is more prevalent in the breast and uterus.
The binding of daidzein to ERs can trigger downstream signaling pathways that help to mitigate the effects of estrogen deficiency. This includes the modulation of gene expression and cellular processes that regulate thermoregulation, bone metabolism, and cardiovascular function.
Signaling Pathway of Daidzein
The following diagram illustrates the proposed signaling pathway of daidzein upon binding to estrogen receptors.
Clinical Efficacy of Daidzein in Managing Menopausal Symptoms
Several randomized, double-blind, placebo-controlled trials have investigated the efficacy of daidzein-rich isoflavone supplements in reducing the frequency and severity of hot flashes in menopausal women. While results have shown some variability, a general trend towards a modest but statistically significant reduction in vasomotor symptoms has been observed.
Quantitative Data from Clinical Trials
The following table summarizes the key findings from clinical trials evaluating the effect of daidzein-rich isoflavones on hot flash frequency.
| Study | N | Intervention | Duration | Baseline Hot Flash Frequency (per day) | Change in Hot Flash Frequency | p-value vs. Placebo |
| Khaodhiar et al. | 150 | 40 mg/day Daidzein-rich isoflavones (DRI) | 12 weeks | Not specified | -52% | 0.07 |
| Khaodhiar et al. | 150 | 60 mg/day DRI | 12 weeks | Not specified | -51% | 0.09 |
| Placebo | 150 | Placebo | 12 weeks | Not specified | -39% | - |
| Anonymous Trial | ~150 | 40 mg/day DRI | 8 weeks | Not specified | -43% | Not significant |
| Anonymous Trial | ~150 | 60 mg/day DRI | 8 weeks | Not specified | -41% | Not significant |
| Placebo | ~150 | Placebo | 8 weeks | Not specified | -32% | - |
Note: Data extracted from various sources which may not consistently report all parameters.[3][4][5]
Experimental Protocols
This section outlines the general methodologies employed in clinical trials investigating the efficacy of isoflavone supplements for menopausal symptoms.
Study Design
A typical study design is a randomized, double-blind, placebo-controlled trial.
Participant Selection
-
Inclusion Criteria: Generally include healthy postmenopausal women within a specific age range (e.g., 45-60 years) experiencing a minimum frequency of daily hot flashes (e.g., 5 or more).
-
Exclusion Criteria: Often include a history of hormone-sensitive cancers, use of medications known to affect hormone levels or menopausal symptoms, and high dietary soy intake.
Intervention
Participants are randomly assigned to receive either the active treatment (this compound at a specified dosage) or a matching placebo. The duration of the intervention typically ranges from 12 weeks to 6 months.
Outcome Measures
-
Primary Outcome: The primary endpoint is usually the change in the frequency and severity of hot flashes, as recorded in daily diaries by the participants.
-
Secondary Outcomes: These may include changes in other menopausal symptoms assessed using validated questionnaires such as the Kupperman Index or the Menopause Rating Scale (MRS), as well as changes in quality of life scores and safety parameters.
Assessment of Menopausal Symptoms
-
Kupperman Index (KI): A numerical index that scores 11 menopausal symptoms, with higher scores indicating greater severity.
-
Menopause Rating Scale (MRS): A quality-of-life scale that assesses the severity of menopausal symptoms across three domains: somatic, psychological, and urogenital.
Statistical Analysis
The statistical analysis plan typically involves comparing the change from baseline in the primary and secondary outcomes between the treatment and placebo groups using appropriate statistical tests, such as analysis of covariance (ANCOVA), adjusting for baseline values. A p-value of <0.05 is generally considered statistically significant.
Pharmacokinetics and Metabolism
The therapeutic efficacy of this compound is dependent on its absorption, distribution, metabolism, and excretion (ADME) profile.
Absorption and Bioavailability
This compound is expected to be hydrolyzed by esterases in the intestine and/or after absorption to release daidzein. The bioavailability of daidzein from soy isoflavones is generally considered to be in the range of 20-60%. Factors influencing bioavailability include the food matrix, gut transit time, and individual differences in gut microbiota.
Metabolism and the Role of Equol
Following absorption, daidzein undergoes metabolism in the liver and by the gut microbiota. A key metabolic pathway is the conversion of daidzein to equol, a metabolite with significantly higher estrogenic activity than daidzein itself. However, only about 30-50% of the Western population possesses the necessary gut bacteria to produce equol, and these individuals are often referred to as "equol producers." The ability to produce equol may be a significant factor in determining the clinical response to daidzein supplementation.
Pharmacokinetic Parameters of Daidzein
The following table summarizes the key pharmacokinetic parameters of daidzein in postmenopausal women.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 6-8 hours | |
| Elimination Half-life (t1/2) | 7-9 hours | |
| Bioavailability | 20-60% |
Safety and Tolerability
Clinical trials of daidzein-rich isoflavone supplements have generally reported a good safety and tolerability profile.
-
Adverse Events: The most commonly reported side effects are mild and transient gastrointestinal complaints.
-
Hormonal Effects: Studies have generally not found significant changes in endogenous sex hormone levels with daidzein supplementation.
-
Long-term Safety: While short-term studies are reassuring, long-term safety data, particularly regarding the effects on hormone-sensitive tissues, are still being gathered. In-vivo toxicity studies of daidzein have shown it to be safe in acute and repeated oral doses.
Future Directions and Conclusion
This compound presents a promising avenue for the management of menopausal vasomotor symptoms, acting through a well-defined mechanism of estrogen receptor modulation. Clinical evidence, primarily from studies of daidzein-rich isoflavones, suggests a modest but significant benefit in reducing hot flash frequency and severity.
Key areas for future research include:
-
Direct Comparative Studies: Head-to-head clinical trials comparing the bioavailability and efficacy of this compound with daidzein are needed to confirm the potential advantages of the diacetate form.
-
Equol and Personalized Medicine: Further investigation into the role of equol production and the potential for personalized therapeutic approaches based on an individual's "equol producer" status is warranted.
-
Long-Term Safety: Continued monitoring and long-term studies are essential to fully establish the safety profile of this compound, particularly in diverse populations and with prolonged use.
References
- 1. bcerp.org [bcerp.org]
- 2. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytoestrogen supplements for the treatment of hot flashes: the Isoflavone Clover Extract (ICE) Study: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. contemporaryobgyn.net [contemporaryobgyn.net]
- 5. Daidzein-rich isoflavone aglycones are potentially effective in reducing hot flashes in menopausal women - PMC [pmc.ncbi.nlm.nih.gov]
Daidzein Diacetate: A Technical Guide to a Promising Phytoestrogen Prodrug from Soy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein, a prominent isoflavone found in soy, has garnered significant scientific interest for its phytoestrogenic properties and potential health benefits. As a selective estrogen receptor modulator (SERM), it exhibits both estrogenic and anti-estrogenic effects, making it a molecule of interest for therapeutic development. However, its clinical utility can be hampered by suboptimal bioavailability. Daidzein diacetate, a synthetic derivative of daidzein, has been developed to address this limitation. Through acetylation, daidzein's stability and solubility are enhanced, potentially leading to improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of this compound, focusing on its role as a phytoestrogen, its relationship with daidzein, and the underlying mechanisms of action relevant to drug development.
This compound as a Prodrug
This compound is designed as a prodrug of daidzein. The addition of two acetyl groups increases its lipophilicity and is expected to enhance its absorption. Following administration, it is anticipated that esterases in the body hydrolyze the acetate groups, releasing the active daidzein molecule. Therefore, the biological effects of this compound are primarily attributable to daidzein.
Quantitative Data Summary
The following tables summarize key quantitative data for daidzein, the active form of this compound. This data is essential for understanding its potency and pharmacokinetic profile.
Table 1: Estrogen Receptor Binding Affinity of Daidzein
| Ligand | Receptor | Relative Binding Affinity (RBA %) vs. Estradiol | Binding Affinity (Ki) | Reference |
| Daidzein | ERα | 0.1 - 1 | ~1 µM | [1] |
| Daidzein | ERβ | 0.5 - 3 | ~0.2 µM | [1] |
RBA values can vary between studies due to different experimental conditions.
Table 2: Pharmacokinetic Parameters of Daidzein in Humans (Oral Administration)
| Parameter | Value | Unit | Reference |
| Tmax (Time to peak plasma concentration) | 6.5 - 8.4 | hours | [2] |
| Cmax (Peak plasma concentration) | Varies with dose | µmol/L | [2] |
| t1/2 (Elimination half-life) | 4.7 - 7.8 | hours | [2] |
| Bioavailability | Varies | % |
Pharmacokinetic parameters are highly dependent on the formulation, dose, and individual metabolism (e.g., equol producers vs. non-producers).
Table 3: In Vitro Effects of Daidzein on MCF-7 Breast Cancer Cell Proliferation
| Concentration (µM) | Effect | Reference |
| 0.1 - 10 | Stimulatory | |
| > 20 | Inhibitory |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols relevant to the study of daidzein and its derivatives.
Synthesis of this compound
This compound can be synthesized from daidzein through an acetylation reaction. A general protocol involves:
-
Dissolving Daidzein: Daidzein is dissolved in a suitable solvent, such as pyridine.
-
Acetylation: Acetic anhydride is added to the solution, and the mixture is stirred, often at room temperature, for a specified period.
-
Work-up: The reaction mixture is then poured into ice-water to precipitate the product.
-
Purification: The crude this compound is collected by filtration, washed, and can be further purified by recrystallization from a solvent like ethanol.
Estrogen Receptor Binding Assay
A competitive radioligand binding assay is commonly used to determine the binding affinity of compounds to estrogen receptors.
-
Receptor Preparation: Recombinant human ERα or ERβ is used.
-
Radioligand: A radiolabeled estrogen, typically [³H]-17β-estradiol, is used as the tracer.
-
Competition: A constant concentration of the radioligand is incubated with the receptor in the presence of increasing concentrations of the test compound (daidzein or this compound).
-
Separation: Bound and free radioligand are separated using methods like hydroxylapatite or filter-binding assays.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).
Cell Proliferation Assay (MCF-7 Cells)
The effect of this compound on the proliferation of estrogen-receptor-positive breast cancer cells (MCF-7) can be assessed using various methods, such as the MTT or SRB assay.
-
Cell Culture: MCF-7 cells are maintained in an appropriate culture medium supplemented with fetal bovine serum. For experiments, cells are often switched to a phenol red-free medium with charcoal-stripped serum to reduce background estrogenic effects.
-
Treatment: Cells are seeded in multi-well plates and, after attachment, treated with various concentrations of this compound or daidzein. A vehicle control (e.g., DMSO) and a positive control (e.g., 17β-estradiol) are included.
-
Incubation: The cells are incubated for a defined period (e.g., 24, 48, 72 hours).
-
Quantification of Cell Viability:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.
-
SRB Assay: Cells are fixed, and the total protein content is stained with Sulforhodamine B. The bound dye is then solubilized, and the absorbance is measured.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell proliferation or inhibition compared to the control.
High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis
HPLC is a standard method for quantifying daidzein and its metabolites in biological samples.
-
Sample Preparation: Plasma or urine samples are typically subjected to enzymatic hydrolysis (using β-glucuronidase/sulfatase) to convert conjugated forms of daidzein to the aglycone. This is followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes.
-
Chromatographic Separation: A C18 reverse-phase column is commonly used with a mobile phase consisting of a mixture of an aqueous solvent (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol), often in a gradient elution.
-
Detection: UV detection at a wavelength of approximately 254 nm is a common method. For higher sensitivity and specificity, mass spectrometry (LC-MS/MS) is employed.
-
Quantification: A standard curve is generated using known concentrations of daidzein to quantify the analyte in the samples. An internal standard is used to correct for variations in extraction and injection.
Signaling Pathways and Mechanisms of Action
Daidzein, as a phytoestrogen, primarily exerts its effects through interaction with estrogen receptors (ERα and ERβ). The activation of these receptors initiates a cascade of cellular events.
References
Methodological & Application
Application Note: Identification of Daidzein Diacetate using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and characterization of daidzein diacetate using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Daidzein, an isoflavone with significant biological activities, is often acetylated to improve its bioavailability. This document outlines the sample preparation, LC-MS/MS parameters, and expected fragmentation patterns for the unambiguous identification of this compound. The presented methodologies are crucial for researchers in pharmacology, natural product chemistry, and drug development.
Introduction
Daidzein is a naturally occurring isoflavone found in soybeans and other legumes, known for its phytoestrogenic and antioxidant properties. Chemical modification, such as acetylation, is a common strategy to enhance the lipophilicity and bioavailability of such compounds. This compound is a derivative where the two hydroxyl groups of daidzein are converted to acetate esters. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such modified natural products. This note describes the use of electrospray ionization (ESI) tandem mass spectrometry (MS/MS) for the confident identification of this compound.
Experimental Protocols
Sample Preparation
For the analysis of a pure standard of this compound, the following sample preparation protocol is recommended:
-
Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to obtain a stock solution of 1 mg/mL.
-
Working Solution Preparation: From the stock solution, prepare a series of working solutions by serial dilution with the initial mobile phase composition (e.g., 90% water with 0.1% formic acid: 10% acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Filtration: Prior to injection, filter the working solutions through a 0.22 µm syringe filter to remove any particulate matter.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following parameters provide a robust method for the separation and detection of this compound.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC System or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 10% B, 1-8 min: 10-90% B, 8-10 min: 90% B, 10.1-12 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Agilent 6495 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300 °C |
| Gas Flow | 12 L/min |
| Nebulizer | 35 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Scan Type | Product Ion Scan and Multiple Reaction Monitoring (MRM) |
Data Presentation
The identification of this compound is based on its specific precursor ion and characteristic product ions resulting from collision-induced dissociation (CID).
Theoretical Mass and Expected Ions
-
Daidzein: C₁₅H₁₀O₄, Molecular Weight: 254.24 g/mol
-
This compound: C₁₉H₁₄O₆, Molecular Weight: 338.31 g/mol
The expected precursor ion in positive ESI mode is the protonated molecule [M+H]⁺.
Quantitative Data: Precursor and Product Ions
The following table summarizes the expected mass-to-charge ratios (m/z) for the precursor and major product ions of this compound in positive ion mode. The fragmentation involves the sequential neutral loss of the two acetyl groups, followed by the characteristic fragmentation of the daidzein core. The neutral loss of an acetyl group can occur as a loss of ketene (CH₂CO, 42.01 Da) or acetic acid (CH₃COOH, 60.02 Da).
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Fragment Identity |
| This compound | 339.08 | 297.07 | 42.01 | [M+H - CH₂CO]⁺ (Daidzein monoacetate) |
| 255.07 | 84.02 | [M+H - 2(CH₂CO)]⁺ (Daidzein) | ||
| 227.07 | 112.01 | [Daidzein+H - CO]⁺ | ||
| 199.08 | 140.00 | [Daidzein+H - 2CO]⁺ | ||
| 137.02 | 202.06 | Retro-Diels-Alder fragment of Daidzein |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the identification of this compound.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation pathway of protonated this compound.
Conclusion
The methods described in this application note provide a comprehensive framework for the identification of this compound using LC-MS/MS. The detailed experimental protocol and the expected fragmentation data will aid researchers in the unambiguous characterization of this and similar acetylated flavonoids. This information is valuable for quality control, metabolic studies, and the development of new therapeutic agents based on natural products.
Application Notes and Protocols for Cell Culture Studies with Daidzein Diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein, a prominent isoflavone found in soy, has garnered significant attention for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antioxidant activities. However, its clinical and in vitro applications can be limited by its physicochemical properties. Daidzein diacetate, an acetylated derivative of daidzein, is often utilized in cell culture studies as a more stable and cell-permeable prodrug. This document provides detailed application notes and experimental protocols for conducting cell culture studies with this compound.
Principle of Action: this compound is designed to enhance cellular uptake due to its increased lipophilicity compared to daidzein. Once inside the cell, it is hypothesized that ubiquitous intracellular esterases rapidly hydrolyze the acetate groups, releasing the active compound, daidzein. This intracellular conversion allows for a sustained release and potentially higher intracellular concentrations of daidzein, which then exerts its biological effects on various cellular pathways. This mechanism is supported by studies on other acetylated prodrugs which show enhanced cellular uptake and subsequent intracellular hydrolysis to the active form[1].
Data Presentation: Quantitative Effects of Daidzein
The following tables summarize the half-maximal inhibitory concentration (IC50) values of daidzein (the active form of this compound) in various cancer cell lines. This data is crucial for determining the appropriate concentration range for your experiments with this compound, assuming efficient intracellular conversion.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| MCF-7 | Breast Cancer | 50 | [2] |
| BEL-7402 | Hepatoma | 59.7 ± 8.1 | [3] |
| SKOV3 | Ovarian Cancer | 20 | [4] |
| A-375 | Melanoma | 18 | [5] |
| LoVo | Colon Cancer | >10 | |
| A549 | Lung Cancer | >100 | |
| HeLa | Cervical Cancer | >100 | |
| HepG-2 | Hepatocellular Carcinoma | >100 | |
| MG-63 | Osteosarcoma | >100 |
Note: The IC50 values can vary depending on the assay conditions, exposure time, and specific cell line passage number.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the effects of this compound on cultured cells.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effects of this compound on a specific cell line and to calculate its IC50 value.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 100 mM) in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). The final DMSO concentration in the wells should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the cell viability against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., IC50 concentration) for the desired time period (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize the cells.
-
Collect both the floating and adherent cells by centrifugation at 1,500 rpm for 5 minutes.
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% ethanol (ice-cold)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay
Objective: To measure the generation of intracellular ROS in response to this compound treatment.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free culture medium
-
Black 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black 96-well plate.
-
DCFH-DA Loading:
-
Wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.
-
-
Treatment:
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Add medium containing different concentrations of this compound.
-
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm at different time points using a fluorescence microplate reader. Alternatively, visualize the fluorescence using a fluorescence microscope.
Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control.
Mandatory Visualizations
Caption: Intracellular conversion of this compound to Daidzein.
Caption: Daidzein-induced apoptosis signaling pathway.
Caption: General experimental workflow for studying this compound.
References
- 1. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daidzein exerts anticancer activity towards SKOV3 human ovarian cancer cells by inducing apoptosis and cell cycle arrest, and inhibiting the Raf/MEK/ERK cascade [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer effects of Daidzein against the human melanoma cell lines involves cell cycle arrest, autophagy and deactivation of PI3K/AKT signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Daidzein Diacetate Treatment in Animal Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein, an isoflavone found predominantly in soybeans and other legumes, has garnered significant interest for its potential therapeutic effects in metabolic diseases, including type 2 diabetes.[1] Its aglycone form, daidzein, and its acetylated derivative, daidzein diacetate, are often used in research due to their bioavailability. Preclinical studies in various animal models of diabetes have demonstrated that daidzein and its derivatives can ameliorate hyperglycemia, improve insulin sensitivity, and modulate lipid metabolism.[1][2][3] These beneficial effects are attributed to its influence on key signaling pathways involved in glucose and lipid homeostasis.[1]
This document provides a comprehensive overview of the application of this compound in animal models of diabetes, summarizing key quantitative data and providing detailed experimental protocols for researchers.
Data Presentation: Efficacy of Daidzein Treatment
The following tables summarize the quantitative effects of daidzein treatment on key diabetic parameters as reported in various animal studies.
Table 1: Effect of Daidzein on Blood Glucose and HbA1c Levels
| Animal Model | Daidzein Dose & Duration | % Reduction in Blood Glucose | % Reduction in HbA1c | Reference |
| STZ-induced diabetic rats | 50 mg/kg/day (oral) for 4 weeks | 20.78% | Not Reported | |
| STZ-induced diabetic rats | 100 mg/kg/day (oral) for 4 weeks | 24.33% | Not Reported | |
| db/db mice | 0.02% w/w in diet | Significant Reduction | Significant Reduction | |
| NOD mice | 0.02% w/w in diet for 9 weeks | 64% (vs. control value) | Not Reported |
Table 2: Effect of Daidzein on Plasma Insulin and Lipid Profile
| Animal Model | Daidzein Dose & Duration | Change in Insulin/Glucagon Ratio | Change in Total Cholesterol | Change in Triglycerides | Reference | | :--- | :--- | :--- | :--- | :--- | | db/db mice | 0.02% w/w in diet | Increased | Improved | Improved | | | NOD mice | 0.02% w/w in diet for 9 weeks | Increased | Not Reported | Improved | | | Ovariectomized rats | 50 mg/kg/day (oral) for 12 weeks | Not Reported | Lowered | Lowered | | | Androgen-deprived rats | 20 and 60 mg/kg b.wt | Not Reported | Restored to normal | Restored to normal | |
Signaling Pathways and Experimental Workflows
The anti-diabetic effects of daidzein are primarily mediated through the activation of the AMP-activated protein kinase (AMPK) pathway and the regulation of hepatic glucose and lipid metabolism.
Key Signaling Pathway: AMPK Activation and GLUT4 Translocation
Daidzein treatment has been shown to activate AMPK in skeletal muscle, a key regulator of cellular energy homeostasis. Activated AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby enhancing glucose uptake from the bloodstream into muscle cells.
Caption: Daidzein-mediated activation of AMPK and subsequent GLUT4 translocation.
Experimental Workflow: From Animal Model to Molecular Analysis
A typical experimental workflow to investigate the effects of this compound in a diabetic animal model involves several key stages, from induction of diabetes to molecular analysis of target tissues.
Caption: General experimental workflow for studying this compound in diabetic animal models.
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature on daidzein treatment in diabetic animal models.
Induction of Diabetes with Streptozotocin (STZ) in Rats
This protocol describes the induction of type 1-like diabetes in rats using a single high dose of STZ.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), freshly prepared and kept on ice
-
Sprague-Dawley or Wistar rats (male, 8-10 weeks old)
-
Glucometer and test strips
-
Insulin (optional, for managing severe hyperglycemia)
-
5% or 10% sucrose solution
Procedure:
-
Fast the rats overnight (12-16 hours) with free access to water.
-
Weigh the rats to calculate the correct STZ dosage. A commonly used dose is 55-65 mg/kg body weight.
-
Immediately before injection, dissolve STZ in ice-cold citrate buffer. STZ is light-sensitive and unstable in solution, so prepare it fresh and use it within 15-20 minutes.
-
Administer the STZ solution via intraperitoneal (IP) injection.
-
After injection, provide the rats with a 5% or 10% sucrose solution in their drinking water for the next 24-48 hours to prevent severe initial hypoglycemia.
-
Monitor blood glucose levels 48-72 hours post-injection from the tail vein. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be included in the study.
-
Continue to monitor the health of the diabetic animals, providing supportive care as needed. If severe hyperglycemia persists, low-dose insulin may be administered.
Western Blot Analysis of AMPK Phosphorylation in Skeletal Muscle
This protocol outlines the steps for detecting the activation of AMPK by measuring its phosphorylation at Threonine-172.
Materials:
-
Skeletal muscle tissue (e.g., gastrocnemius)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα (total)
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize frozen skeletal muscle tissue in ice-cold RIPA buffer. Centrifuge at 12,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AMPKα (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To determine total AMPK levels, the membrane can be stripped and re-probed with the antibody against total AMPKα.
-
Densitometry: Quantify the band intensities and express the results as the ratio of phosphorylated AMPK to total AMPK.
GLUT4 Translocation Assay in L6 Myotubes
This in vitro assay complements the in vivo studies by directly assessing the effect of daidzein on GLUT4 translocation in a muscle cell line.
Materials:
-
L6 myotubes (differentiated from L6 myoblasts)
-
Daidzein solution (in DMSO)
-
Serum-free culture medium
-
Insulin (positive control)
-
Cell fractionation buffers
-
Antibody against GLUT4
-
Western blotting reagents (as described above)
Procedure:
-
Cell Culture and Differentiation: Culture L6 myoblasts and induce differentiation into myotubes.
-
Treatment: Starve the differentiated L6 myotubes in serum-free medium for 2-4 hours. Treat the cells with daidzein at the desired concentration and for the specified time. Include a vehicle control (DMSO) and an insulin-treated positive control.
-
Cell Fractionation: After treatment, wash the cells with ice-cold PBS and perform subcellular fractionation to isolate the plasma membrane and intracellular membrane fractions.
-
Western Blotting: Perform Western blotting on the isolated fractions as described in the previous protocol, using an antibody against GLUT4.
-
Analysis: Quantify the amount of GLUT4 in the plasma membrane fraction relative to the total GLUT4 in the cell lysate or the intracellular membrane fraction. An increase in GLUT4 in the plasma membrane fraction indicates translocation.
Hepatic Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK) Activity Assays
These assays measure the activity of key gluconeogenic enzymes in liver tissue.
Protocol for G6Pase Activity:
-
Homogenization: Homogenize liver tissue in a suitable buffer.
-
Incubation: Incubate the homogenate with glucose-6-phosphate as the substrate.
-
Phosphate Measurement: The activity of G6Pase is determined by measuring the amount of inorganic phosphate (Pi) released. This can be done using a colorimetric method, such as the malachite green assay.
Protocol for PEPCK Activity:
-
Homogenization: Prepare a liver homogenate as for the G6Pase assay.
-
Coupled Enzyme Assay: PEPCK activity can be measured using a coupled enzyme assay. In the presence of oxaloacetate and GTP, PEPCK produces phosphoenolpyruvate (PEP). The formation of PEP can be coupled to the pyruvate kinase and lactate dehydrogenase reactions, leading to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm. Alternatively, commercial colorimetric or fluorometric assay kits are available.
Conclusion
The presented data and protocols provide a solid foundation for researchers investigating the anti-diabetic properties of this compound. The evidence strongly suggests that this isoflavone derivative holds promise as a therapeutic agent for diabetes by targeting key metabolic pathways. The detailed methodologies provided herein should facilitate the design and execution of further preclinical studies to elucidate its mechanisms of action and evaluate its full therapeutic potential.
References
- 1. ndineuroscience.com [ndineuroscience.com]
- 2. Genistein and daidzein prevent diabetes onset by elevating insulin level and altering hepatic gluconeogenic and lipogenic enzyme activities in non-obese diabetic (NOD) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genistein and daidzein modulate hepatic glucose and lipid regulating enzyme activities in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Daidzein Diacetate in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, represent a significant and growing global health challenge. A common pathological feature of these disorders is the progressive loss of neuronal structure and function. Research into therapeutic interventions has explored a variety of natural compounds for their neuroprotective potential. Daidzein, an isoflavone phytoestrogen found in soybeans and other legumes, and its acetate ester prodrug, daidzein diacetate, have emerged as promising candidates. Daidzein exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic effects, which are highly relevant to the pathologies of neurodegenerative diseases.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical neurodegenerative disease models, summarizing key quantitative data and outlining the underlying signaling pathways.
Mechanism of Action
Daidzein exerts its neuroprotective effects through multiple mechanisms:
-
Antioxidant Activity: Daidzein effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH), thereby mitigating oxidative stress, a key contributor to neuronal damage.[4]
-
Anti-inflammatory Effects: Daidzein can suppress neuroinflammation by inhibiting the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This is partly achieved through the modulation of signaling pathways such as NF-κB.
-
Anti-apoptotic Activity: Daidzein has been shown to protect neurons from apoptosis by modulating the expression of apoptosis-related proteins, such as reducing the levels of cleaved caspase-3.
-
Modulation of Signaling Pathways: Daidzein interacts with and modulates several key signaling pathways involved in neuronal survival and function. These include the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth, and the NRF-2 antioxidant signaling pathway.
-
Estrogen Receptor (ER) Modulation: As a phytoestrogen, daidzein can bind to estrogen receptors, particularly ERβ, which is implicated in neuroprotection.
Data Presentation
The following tables summarize the quantitative data from various studies on the effects of daidzein in different neurodegenerative disease models.
Table 1: Effects of Daidzein in Alzheimer's Disease Models
| Model | Treatment | Key Biomarker | Result | Reference |
| Streptozotocin (STZ)-induced rat model | Daidzein (10 and 20 mg/kg) | Malondialdehyde (MDA) | Significantly restored levels | |
| Catalase (CAT) | Significantly restored levels | |||
| Superoxide Dismutase (SOD) | Significantly restored levels | |||
| Reduced Glutathione (GSH) | Significantly restored levels | |||
| LPS-induced primary astroglial cells | Daidzein pre-treatment | IL-1, IL-6, TNF-α mRNA | Down-regulated expression |
Table 2: Effects of Daidzein in Parkinson's Disease Models
| Model | Treatment | Key Biomarker | Result | Reference |
| MPTP-induced C57BL6 mice | Daidzein | Dopamine | Significantly restored functional levels | |
| TNF-α, IL-1β, IL-6 | Restored to near normal levels | |||
| Reserpine-induced rat model | Daidzein (50 and 100 mg/kg, p.o.) | Tremor, rigidity, akinesia | Significant reduction in symptoms | |
| Locomotor activity & grip strength | Increased | |||
| Manganese-induced zebrafish model | Daidzein | Brain oxidative stress & AChE activity | Reduced | |
| Dopamine level in the brain | Increased |
Table 3: Effects of Daidzein in Other Neurodegeneration-Related Models
| Model | Treatment | Key Biomarker | Result | Reference |
| Oxygen-glucose deprivation (OGD) in rat cortical neurons | Daidzein (0.05-5 μM) | Cell death | Decreased | |
| PPARγ transcriptional activity | Increased | |||
| Middle cerebral artery occlusion (MCAO) in rats | Daidzein (intraperitoneal) | SOD activity | Increased | |
| MDA level | Decreased | |||
| Caspase-3 and Caspase-9 immunoreactivity | Decreased | |||
| Ovariectomized rats | Daidzein (20 mg/kg/day) | ERα and ERβ gene expression | Increased by 5 and 9 times, respectively | |
| TNF-α and IL-6 gene expression | Significantly suppressed | |||
| Bax/Bcl2 ratio | Significantly suppressed |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the efficacy of this compound in neurodegenerative disease models.
Protocol 1: Induction and Assessment of Alzheimer's Disease Model in Rats
1.1. Model Induction (Intracerebroventricular-Streptozotocin - ICV-STZ)
-
Animals: Male Wistar rats (250-300g).
-
Anesthesia: Anesthetize rats with an appropriate anesthetic agent.
-
Stereotaxic Surgery: Mount the rat in a stereotaxic apparatus. Make a midline sagittal incision on the scalp to expose the skull.
-
Bregma Identification: Identify and clean the bregma.
-
Craniotomy: Drill bilateral holes over the lateral ventricles at the following coordinates: 0.8 mm posterior to bregma, 1.5 mm lateral to the sagittal suture.
-
ICV-STZ Injection: Inject STZ (3 mg/kg) dissolved in artificial cerebrospinal fluid (aCSF) bilaterally into the lateral ventricles using a Hamilton syringe. The injection volume should be 10 µl per ventricle, delivered over 5 minutes.
-
Control Group: Inject vehicle (aCSF) in the control group.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and antibiotics. Allow a recovery period of one week.
1.2. Daidzein Administration
-
Preparation: Prepare daidzein solutions in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Dosage: Administer daidzein orally at doses of 10 and 20 mg/kg body weight daily for a specified period (e.g., 21 days), starting after the recovery from surgery.
1.3. Behavioral Assessment (Morris Water Maze)
-
Apparatus: A circular pool (150 cm in diameter) filled with water made opaque with non-toxic paint. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.
-
Acquisition Trials: Conduct four trials per day for five consecutive days. In each trial, release the rat into the pool facing the wall from one of four starting positions. Allow the rat to search for the platform for 60 seconds. If the rat fails to find the platform, guide it to the platform and allow it to remain there for 20 seconds.
-
Probe Trial: On the sixth day, remove the platform and allow the rat to swim freely for 60 seconds.
-
Data Collection: Record escape latency, path length, and time spent in the target quadrant during the probe trial.
1.4. Biochemical Analysis
-
Tissue Collection: At the end of the treatment period, euthanize the rats and dissect the cerebral cortex and hippocampus.
-
Homogenization: Homogenize the brain tissue in appropriate buffers.
-
Assays:
-
Malondialdehyde (MDA): Measure lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay.
-
Superoxide Dismutase (SOD), Catalase (CAT), Reduced Glutathione (GSH): Measure the activity of these antioxidant enzymes using commercially available kits.
-
Protocol 2: Induction and Assessment of Parkinson's Disease Model in Mice
2.1. Model Induction (MPTP)
-
Animals: C57BL/6 mice.
-
MPTP Administration: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) intraperitoneally at a dose of 30 mg/kg/day for five consecutive days.
2.2. Daidzein Administration
-
Dosage: Administer daidzein orally at a specified dose daily, starting before or concurrently with MPTP administration and continuing for the duration of the experiment.
2.3. Assessment of Motor Function
-
Rotarod Test: Place mice on a rotating rod with accelerating speed and record the latency to fall.
-
Pole Test: Place mice head-up on top of a vertical pole and record the time to turn down and descend.
2.4. Neurochemical Analysis
-
Tissue Collection: Euthanize mice and dissect the striatum.
-
Dopamine Measurement: Measure dopamine and its metabolites (DOPAC and HVA) levels in the striatum using high-performance liquid chromatography (HPLC) with electrochemical detection.
2.5. Measurement of Pro-inflammatory Cytokines
-
Tissue Homogenization: Homogenize brain tissue.
-
ELISA: Measure the levels of TNF-α, IL-1β, and IL-6 using enzyme-linked immunosorbent assay (ELISA) kits.
Signaling Pathways and Visualizations
Daidzein's neuroprotective effects are mediated by its influence on several key intracellular signaling pathways. The following diagrams illustrate these pathways.
Caption: Daidzein activates the NRF-2 signaling pathway to combat oxidative stress.
Caption: Daidzein suppresses neuroinflammation by inhibiting the NF-κB pathway.
Caption: Daidzein promotes neuronal survival via the PI3K/Akt/mTOR pathway.
Caption: A generalized experimental workflow for in vivo evaluation of this compound.
Conclusion
This compound, as a prodrug of daidzein, represents a promising therapeutic agent for neurodegenerative diseases. Its multifaceted mechanism of action, targeting oxidative stress, neuroinflammation, and apoptosis, provides a strong rationale for its further investigation. The protocols and data presented in these application notes offer a framework for researchers to design and conduct preclinical studies to explore the full therapeutic potential of this compound in the context of neurodegeneration. Further research is warranted to optimize dosing strategies and to fully elucidate its efficacy in a wider range of neurodegenerative disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Daidzein's potential in halting neurodegeneration: unveiling mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 4. Protective effect of daidzein against streptozotocin-induced Alzheimer's disease via improving cognitive dysfunction and oxidative stress in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Daidzein Diacetate in Experimental Osteoarthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, inflammation, and subchondral bone remodeling. Current therapeutic strategies primarily focus on symptomatic relief. Daidzein, a prominent isoflavone found in soy, has garnered attention for its potential chondroprotective effects, attributed to its anti-inflammatory, antioxidant, and estrogenic activities.
A Note on Daidzein Diacetate: While this document focuses on daidzein based on the available experimental evidence, it is important to note the relationship with this compound. This compound is an ester derivative of daidzein. In biological systems, it is anticipated that this compound is hydrolyzed by esterases to release the active compound, daidzein[1][2][3]. This bioconversion is a common strategy to enhance the stability and bioavailability of parent compounds. Therefore, the experimental findings for daidzein are considered highly relevant to the potential application of this compound in osteoarthritis models.
These application notes provide a summary of the quantitative data from key in vivo and in vitro studies on daidzein in OA models, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of daidzein in experimental models of osteoarthritis.
Table 1: In Vivo Efficacy of Daidzein in a Rat Model of Monosodium Iodoacetate (MIA)-Induced Osteoarthritis [4][5]
| Parameter | Control (Osteoarthritis) | Daidzein Treatment | Percentage Change |
| Serum Inflammatory Markers | |||
| TNF-α (pg/mL) | High | Significantly Reduced | ↓ |
| IL-1β (pg/mL) | High | Significantly Reduced | ↓ |
| MMP-13 (ng/mL) | High | Significantly Reduced | ↓ |
| Serum Oxidative Stress Markers | |||
| Total Antioxidant Status (TAS) | Low | Significantly Increased | ↑ |
| Total Oxidant Status (TOS) | High | Significantly Reduced | ↓ |
Data compiled from a study using intra-articular and oral administration of daidzein in a rat model of MIA-induced osteoarthritis. "High" and "Low" are relative to healthy controls. "Significantly Reduced/Increased" indicates a statistically significant difference (p < 0.05) compared to the osteoarthritis control group.
Table 2: In Vitro Effects of Daidzein on Human Chondrocytes
| Parameter | Control | Daidzein Treatment (20 µg/ml) | Fold Change/Effect |
| Extracellular Matrix Production | |||
| Glycosaminoglycans (GAGs) | Baseline | Significantly Increased | ↑ |
| Total Collagen | Baseline | Significantly Increased | ↑ |
| Chondrogenic Gene Expression | |||
| SOX9 | Baseline | Significantly Upregulated (p < 0.01) | ↑ |
| Collagen II | Baseline | Significantly Upregulated (p < 0.01) | ↑ |
| COMP | Baseline | No Significant Change | ↔ |
| Fibronectin | Baseline | Significantly Upregulated | ↑ |
| Laminin | Baseline | Significantly Upregulated | ↑ |
| Integrin β1 | Baseline | Significantly Upregulated | ↑ |
Data from in vitro studies on human chondrocytes cultured in 2D and 3D systems. "Baseline" refers to untreated control cells.
Experimental Protocols
In Vivo Model: Monosodium Iodoacetate (MIA)-Induced Osteoarthritis in Rats
This protocol describes the induction of osteoarthritis in rats using MIA and subsequent treatment with daidzein.
Materials:
-
Wistar albino male rats (250-300 g)
-
Monosodium iodoacetate (MIA)
-
Daidzein
-
Saline solution
-
Anesthesia (e.g., ketamine/xylazine)
-
Insulin syringes with 27G needles
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22±2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Induction of Osteoarthritis:
-
Anesthetize the rats.
-
Shave the right knee area and disinfect with 70% ethanol.
-
Inject 50 µL of MIA solution (e.g., 60 mg/mL in sterile saline) intra-articularly into the right knee joint.
-
Allow the animals to recover. Osteoarthritic changes typically develop over several days to weeks.
-
-
Treatment Groups:
-
Control (Osteoarthritis): Administer vehicle (e.g., saline).
-
Intra-articular Daidzein: Administer 50 µL of daidzein solution intra-articularly on specified days (e.g., days 1, 7, 14, and 21 post-MIA injection).
-
Oral Daidzein: Administer daidzein solution orally (e.g., 20 mg/kg body weight) daily or twice daily for a specified period (e.g., 21 days).
-
-
Outcome Assessment:
-
At the end of the treatment period, sacrifice the animals.
-
Collect blood samples for serum analysis of inflammatory markers (TNF-α, IL-1β, MMP-13) and oxidative stress markers (TAS, TOS).
-
Dissect the knee joints for histopathological examination of cartilage integrity and immunohistochemical analysis of inflammatory markers in the tissue.
-
In Vitro Model: Human Chondrocyte Culture
This protocol outlines the culture of human chondrocytes and their treatment with daidzein to assess its effects on extracellular matrix production and gene expression.
Materials:
-
Human articular cartilage tissue
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics
-
Collagenase type II
-
Daidzein stock solution (dissolved in a suitable solvent like DMSO)
-
Cell culture flasks, plates, or 3D scaffolds
-
Reagents for GAG and collagen quantification (e.g., DMMB assay, Sircol assay)
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
Procedure:
-
Chondrocyte Isolation:
-
Aseptically harvest human articular cartilage from a suitable source.
-
Mince the cartilage into small pieces.
-
Digest the cartilage matrix with collagenase type II solution overnight at 37°C to isolate chondrocytes.
-
Filter the cell suspension to remove undigested tissue, and wash the cells with culture medium.
-
-
Cell Culture:
-
Seed the isolated chondrocytes in culture flasks (2D culture) or on 3D scaffolds at a desired density.
-
Culture the cells in a humidified incubator at 37°C and 5% CO2.
-
Allow the cells to adhere and proliferate.
-
-
Daidzein Treatment:
-
Once the cells reach a suitable confluency or are established in the 3D culture, replace the medium with fresh medium containing various concentrations of daidzein (e.g., 10, 20, 30 µg/mL).
-
Include a vehicle control group (medium with the same concentration of the solvent used for the daidzein stock).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
-
Outcome Assessment:
-
Extracellular Matrix Production:
-
Harvest the cells and/or the conditioned medium.
-
Quantify the total glycosaminoglycan (GAG) content using the DMMB assay.
-
Quantify the total collagen content using the Sircol collagen assay.
-
-
Gene Expression Analysis:
-
Extract total RNA from the chondrocytes.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qRT-PCR to analyze the expression levels of chondrogenic genes (e.g., SOX9, COL2A1, COMP) and extracellular matrix-related genes (FN1, LAMA1, ITGB1), using a suitable housekeeping gene for normalization.
-
-
Signaling Pathways and Mechanisms of Action
Daidzein exerts its chondroprotective effects by modulating several key signaling pathways involved in inflammation and cartilage homeostasis.
Daidzein's Anti-inflammatory Signaling Cascade
Daidzein has been shown to inhibit the IκB kinase (IKK) complex, a critical upstream regulator of the NF-κB signaling pathway. By inhibiting IKK-β, daidzein prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB (p65/p50 dimer) sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes such as TNF-α, IL-1β, and matrix-degrading enzymes like MMP-13.
Modulation of PPAR and JNK Pathways
Daidzein can also influence other signaling pathways relevant to osteoarthritis. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ. Activation of PPARs can have anti-inflammatory effects and may contribute to the maintenance of cartilage homeostasis. Additionally, daidzein has been observed to inhibit the c-Jun N-terminal kinase (JNK) pathway, which is another key regulator of inflammatory responses in chondrocytes.
Experimental Workflow for Investigating Daidzein in Osteoarthritis
The following diagram outlines a typical experimental workflow for evaluating the efficacy of daidzein (or this compound) in a preclinical osteoarthritis model.
References
- 1. Daidzein is the in vivo active compound of Puerariae Lobatae Radix water extract for muscarinic receptor-3 inhibition against overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Daidzein is the in vivo active compound of Puerariae Lobatae Radix water extract for muscarinic receptor-3 inhibition against overactive bladder [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the efficacy of daidzein in experimental knee osteoarthritis-induced with monosodium iodoacetate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Daidzein Diacetate in Stroke Recovery Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein, a prominent isoflavone found in soy, has garnered significant attention for its neuroprotective properties and potential therapeutic role in stroke recovery. Daidzein diacetate, a synthetic derivative, is often utilized in research settings to enhance the bioavailability of the parent compound, daidzein. Following administration, this compound is metabolized to daidzein, which then exerts its biological effects. These application notes provide a comprehensive overview of the protocols and mechanisms associated with daidzein in preclinical stroke models, which can be adapted for studies involving this compound.
Daidzein has been shown to improve neurological outcomes, reduce infarct volume, and mitigate brain edema in animal models of ischemic stroke.[1][2] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways related to neuronal survival, apoptosis, and cholesterol homeostasis.[1][3]
Key Mechanisms of Action
Daidzein's neuroprotective effects in the context of stroke recovery are primarily attributed to its influence on two major signaling pathways:
-
PI3K/Akt/mTOR/BDNF Pathway: Daidzein activates the PI3K/Akt/mTOR signaling cascade, which is crucial for promoting cell survival and inhibiting apoptosis.[1] This activation leads to the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neurogenesis and synaptic plasticity, which are vital for post-stroke recovery.
-
Cholesterol Homeostasis via LXR/ApoE: Daidzein has been found to enhance the genetic program for cholesterol homeostasis by upregulating Liver X Receptor (LXR) and its downstream target, Apolipoprotein E (ApoE). ApoE is critical for lipid transport and neuronal repair, and its augmentation by daidzein is associated with improved motor function and synaptic remodeling after stroke.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from preclinical studies investigating the efficacy of daidzein in stroke models.
Table 1: Effects of Daidzein on Neurological Deficits and Brain Injury
| Parameter | Animal Model | Daidzein Dosage | Route | Outcome | Reference |
| Neurological Deficit Score | Rat (MCAO) | 20 and 30 mg/kg | Intraperitoneal | Significant improvement | |
| Neurological Function | Rat (MCAO) | Not specified | Intraperitoneal | Significant improvement at 6 and 24 hours post-MCAO | |
| Infarct Volume | Rat (MCAO) | 20 and 30 mg/kg | Intraperitoneal | Significant reduction | |
| Brain Edema (Water Content) | Rat (MCAO) | 10, 20, and 30 mg/kg | Intraperitoneal | Significant reduction | |
| Motor/Gait Function | Mouse (MCAO) | 10 mg/kg | Subcutaneous | Improved function in chronic stroke |
Table 2: Biomarker Modulation by Daidzein in Stroke Models
| Biomarker | Animal Model | Daidzein Dosage | Effect | Reference |
| p-Akt, p-mTOR | Rat (MCAO) | 30 mg/kg | Increased phosphorylation | |
| BDNF, CREB | Rat (MCAO) | 30 mg/kg | Significantly enhanced expression | |
| Cleaved Caspase-3 | Rat (MCAO) | 30 mg/kg | Reduced level | |
| Superoxide Dismutase (SOD) | Rat (MCAO) | Not specified | Increased expression | |
| Malondialdehyde (MDA) | Rat (MCAO) | Not specified | Decreased level | |
| Lxr, Apoe mRNA | Mouse (MCAO) | 10 mg/kg | Increased expression | |
| Synaptophysin | Mouse (MCAO) | 10 mg/kg | Elevated expression |
Experimental Protocols
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia.
1. Animal Model:
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
2. MCAO Procedure:
-
Anesthetize the animal with isoflurane or a ketamine/xylazine mixture.
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a silicon-coated monofilament (e.g., 4-0 for rats, 6-0 for mice) into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion duration can be transient (e.g., 30, 60, 90 minutes) followed by reperfusion, or permanent.
-
For reperfusion, withdraw the filament after the designated occlusion time.
-
Suture the incision and allow the animal to recover.
3. This compound Administration:
-
Note: The following dosages are based on studies using daidzein. Researchers should adjust the dosage of this compound based on its molecular weight and desired daidzein exposure.
-
Route: Subcutaneous, intraperitoneal, or oral gavage.
-
Dosage: 10-30 mg/kg body weight.
-
Timing: Administration can be initiated prior to, immediately after, or at various time points post-MCAO to model different therapeutic windows.
-
Vehicle: Dissolve this compound in a suitable vehicle such as corn oil, DMSO, or a suspension with carboxymethylcellulose.
4. Outcome Assessments:
-
Neurological Deficit Scoring: Evaluate motor and sensory deficits at 24, 48, and 72 hours post-MCAO using a standardized scoring system (e.g., 0-5 scale).
-
Infarct Volume Measurement: At the study endpoint, euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (white) and viable (red) tissue. Quantify the infarct volume using image analysis software.
-
Brain Edema Assessment: Measure the water content of the ischemic hemisphere.
-
Behavioral Tests: Assess motor coordination and balance using tests like the rotarod, beam walk, or cylinder test.
-
Molecular Analysis: Harvest brain tissue from the ischemic penumbra and core for Western blotting, qRT-PCR, or immunohistochemistry to analyze protein and gene expression of key biomarkers.
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
The OGD model mimics ischemic conditions in cultured neuronal cells.
1. Cell Culture:
-
Primary cortical neurons or neuronal cell lines (e.g., PC12, SH-SY5Y).
2. OGD Procedure:
-
Replace the normal culture medium with a glucose-free medium.
-
Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 2-4 hours).
-
To simulate reperfusion, return the cells to normal glucose-containing medium and normoxic conditions.
3. This compound Treatment:
-
Pre-treat the cells with varying concentrations of this compound for a set period (e.g., 24 hours) before inducing OGD.
4. Outcome Assessments:
-
Cell Viability Assays: Measure cell viability using MTT, LDH, or Calcein-AM/Propidium Iodide staining.
-
Apoptosis Assays: Detect apoptosis using TUNEL staining or by measuring caspase-3 activity.
-
Molecular Analysis: Perform Western blotting or immunocytochemistry to assess the expression and phosphorylation of proteins in relevant signaling pathways.
Signaling Pathways and Experimental Workflow Diagrams
Caption: this compound is metabolized to daidzein, which activates pro-survival and neuro-restorative pathways.
Caption: A typical experimental workflow for evaluating this compound in a preclinical stroke model.
References
- 1. Neuroprotective effects of daidzein on focal cerebral ischemia injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nanosuspension Formulations of Daidzein: Preparation and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Pharmacokinetics and Tissue Uptake of Complexed Daidzein in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Daidzein Diacetate in Cancer Cell Line Investigations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein, a prominent isoflavone found in soybeans, has garnered significant attention for its potential anticancer properties. Its derivative, daidzein diacetate, is often utilized in research due to its increased stability and bioavailability, which is readily hydrolyzed to daidzein within the cellular environment. These application notes provide a comprehensive overview of the use of daidzein and its derivatives in cancer cell line investigations, summarizing key quantitative data and detailing experimental protocols. The information presented is intended to serve as a valuable resource for researchers exploring the therapeutic potential of this class of compounds.
Data Presentation
The inhibitory effects of daidzein on the proliferation of various cancer cell lines are summarized below. These IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population and are crucial for designing and interpreting experiments.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A-375 | Melanoma | 18 | [1][2] |
| MCF-7 | Breast Cancer | 50 | [3] |
| SKOV3 | Ovarian Cancer | 20 | [4] |
| BEL-7402 | Hepatoma | 59.7 ± 8.1 | [5] |
| MiaPaCa-2 (ER+) | Pancreatic Cancer | 45 | |
| PANC-1 (ER-) | Pancreatic Cancer | 75 | |
| U87MG | Glioblastoma | 615.60 ± 56.95 | |
| U251 | Glioblastoma | 716.27 ± 144.25 | |
| U-118MG | Glioblastoma | 603.33 ± 100.01 | |
| A-172 | Glioblastoma | 810.10 ± 130.95 | |
| Daid002 (Daidzein Derivative) | |||
| U87MG | Glioblastoma | 6.308 ± 2.001 | |
| U251 | Glioblastoma | 5.613 ± 2.098 | |
| U-118MG | Glioblastoma | 16.66 ± 5.892 |
Signaling Pathways Modulated by Daidzein
Daidzein exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams illustrate the primary mechanisms of action.
References
- 1. Anticancer effects of Daidzein against the human melanoma cell lines involves cell cycle arrest, autophagy and deactivation of PI3K/AKT signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daidzein exerts anticancer activity towards SKOV3 human ovarian cancer cells by inducing apoptosis and cell cycle arrest, and inhibiting the Raf/MEK/ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescein Diacetate (FDA) Assay for Cell Viability
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Fluorescein Diacetate (FDA) assay is a widely used method for assessing cell viability by measuring two key indicators of cellular health: enzymatic activity and membrane integrity.[1][2] The principle of the assay is based on the conversion of the non-fluorescent molecule fluorescein diacetate into the highly fluorescent molecule fluorescein by intracellular esterase enzymes present in viable cells.[3][4][5] This conversion signifies both an active metabolism and an intact cell membrane capable of retaining the fluorescent product. FDA is a valuable tool in various research areas, including drug discovery for evaluating the cytotoxic effects of new compounds, and in cell biology for routine monitoring of cell health in culture.
Principle of the Assay
The FDA assay relies on a straightforward enzymatic reaction that occurs only in living cells. Non-fluorescent and cell-permeant Fluorescein Diacetate (FDA) readily crosses the plasma membrane of both live and dead cells. Inside viable cells, ubiquitous intracellular esterases hydrolyze the diacetate groups of FDA, releasing the polar, fluorescent molecule fluorescein. The intact plasma membrane of a healthy cell traps the fluorescein inside, leading to a strong green fluorescence. In contrast, non-viable cells with compromised membranes or inactive esterases cannot retain fluorescein or cannot produce it in the first place, and therefore do not fluoresce. For a more definitive assessment of viability, FDA is often used in conjunction with Propidium Iodide (PI), a nuclear stain that is excluded by the intact membranes of live cells but penetrates the damaged membranes of dead cells to stain the nucleus red.
Diagram of the Cellular Mechanism of FDA Staining
Caption: Cellular uptake and conversion of FDA in viable and non-viable cells.
Applications in Research and Drug Development
-
Cytotoxicity Assays: The FDA assay is a fundamental tool in drug discovery to screen for the cytotoxic potential of novel therapeutic compounds. A decrease in fluorescence intensity correlates with a reduction in cell viability.
-
Cell Proliferation Studies: While not a direct measure of proliferation, the FDA assay can be used to determine the number of viable cells at different time points, providing insights into the effects of compounds on cell growth.
-
Monitoring Cell Health: It is routinely used to assess the health and viability of cells in culture, for example, after cryopreservation or before seeding for other experiments.
-
3D Cell Culture and Spheroid Viability: The assay is applicable to more complex in vitro models like 3D cell cultures and multicellular spheroids to assess viability gradients.
-
Microbial Activity: In environmental sciences, the FDA hydrolysis assay is employed to measure the overall microbial activity in samples like soil.
Quantitative Data Summary
The following tables provide a summary of typical concentrations and parameters used in the FDA cell viability assay.
Table 1: Reagent Preparation and Working Concentrations
| Reagent | Stock Solution | Solvent | Storage of Stock | Working Concentration |
| Fluorescein Diacetate (FDA) | 0.5 - 5 mg/mL | Acetone or DMSO | -20°C, protected from light | 0.46 µM - 15 µg/mL |
| Propidium Iodide (PI) (Optional) | 1 - 2 mg/mL | PBS or water | 4°C, protected from light | 14.34 µM |
Table 2: Typical Experimental Parameters
| Parameter | Value | Notes |
| Incubation Time | 4 - 30 minutes | Time can be optimized depending on the cell type. |
| Incubation Temperature | Room Temperature or 37°C | 37°C is optimal for enzymatic activity. |
| Excitation Wavelength | ~488 nm | |
| Emission Wavelength | ~530 nm | |
| Detection Method | Fluorescence Microscopy, Plate Reader, Flow Cytometry |
Experimental Protocols
Protocol 1: Qualitative Assessment of Adherent Cell Viability by Fluorescence Microscopy
This protocol is suitable for a quick, qualitative assessment of cell viability in adherent cell cultures.
Materials:
-
Fluorescein Diacetate (FDA) stock solution (5 mg/mL in acetone)
-
Propidium Iodide (PI) stock solution (1 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Cell culture medium
-
Inverted fluorescence microscope with appropriate filter sets (e.g., FITC for FDA and Texas Red for PI)
Procedure:
-
Prepare Staining Solution: Prepare a fresh staining solution by diluting the FDA and PI stock solutions in PBS or serum-free medium to the desired working concentration (e.g., 1 µg/mL FDA and 1 µg/mL PI). Protect the solution from light.
-
Cell Preparation: Aspirate the culture medium from the adherent cells.
-
Washing: Gently wash the cells once with PBS to remove any residual serum, which may contain esterases.
-
Staining: Add a sufficient volume of the staining solution to cover the cell monolayer.
-
Incubation: Incubate the cells at room temperature or 37°C for 5-15 minutes in the dark.
-
Washing: Gently aspirate the staining solution and wash the cells once with PBS.
-
Imaging: Immediately observe the cells under a fluorescence microscope. Viable cells will fluoresce green, while dead cells will show red nuclear staining.
Protocol 2: Quantitative Assessment of Cell Viability using a Plate Reader
This protocol is designed for a quantitative analysis of cell viability in a 96-well plate format, suitable for drug screening applications.
Materials:
-
FDA stock solution (see Table 1)
-
Cell suspension
-
96-well clear-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere or grow as per the experimental design.
-
Compound Treatment: Treat the cells with the test compounds for the desired duration. Include appropriate controls (e.g., untreated cells, vehicle control, positive control for cytotoxicity).
-
Prepare FDA Working Solution: Prepare a fresh FDA working solution by diluting the stock solution in PBS to the final desired concentration.
-
Staining: Remove the culture medium and wash the cells with PBS. Add the FDA working solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~488 nm and emission at ~530 nm.
-
Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Express the viability as a percentage of the untreated control.
Diagram of the Experimental Workflow
Caption: General experimental workflow for the FDA cell viability assay.
Considerations and Troubleshooting
-
Background Fluorescence: High background can result from the hydrolysis of FDA in the medium due to serum esterases or spontaneous hydrolysis. Washing cells with serum-free medium or PBS before adding the dye is crucial.
-
Dye Leakage: Fluorescein can leak from viable cells over time. Therefore, it is important to analyze the samples promptly after staining.
-
Photobleaching: Fluorescein is susceptible to photobleaching. Minimize exposure to excitation light during microscopy.
-
Cell Type Variability: The optimal staining time and dye concentration may vary between different cell types. It is recommended to optimize these parameters for each cell line.
-
Cytotoxicity of FDA: At high concentrations or with prolonged incubation, FDA itself can be toxic to cells.
Logical Relationship Diagram: Assay Selection Guide
Caption: Decision tree for selecting the appropriate FDA assay format.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 4. FDA [Fluorescein diacetate] *CAS 596-09-8* | AAT Bioquest [aatbio.com]
- 5. What is the principle of fluorometric cell viability assays? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Daidzein Diacetate in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein is a naturally occurring isoflavone found in soybeans and other legumes. As a phytoestrogen, it exhibits structural similarity to 17β-estradiol, allowing it to bind to estrogen receptors (ERs), with a preferential affinity for ERβ.[1][2] This interaction, along with its influence on other cellular targets, enables daidzein to modulate a wide array of signaling pathways, making it a compound of significant interest for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and metabolic regulatory properties.[3][4]
Daidzein diacetate, a synthetic derivative of daidzein, is often utilized in research settings. It is presumed that its biological effects are mediated through its hydrolysis to the active form, daidzein, within the cellular environment. These application notes provide an overview of daidzein's impact on gene expression and detailed protocols for its use in experimental settings.
Key Signaling Pathways Modulated by Daidzein
Daidzein influences gene expression by modulating several key signaling pathways. Its effects are context-dependent, varying with cell type and the presence of other stimuli.
-
Anti-Inflammatory Signaling: Daidzein has been shown to reduce the expression of pro-inflammatory genes.[5] This is achieved by activating Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ) and inhibiting the c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) pathways.
-
Estrogen Receptor (ER) Signaling and Apoptosis: In cancer cells, particularly breast cancer, daidzein's effects are often mediated by estrogen receptors. It preferentially binds to ERβ over ERα. An increase in the ERβ/ERα expression ratio is associated with apoptosis. Daidzein can induce the intrinsic apoptosis pathway by increasing the Bax/Bcl-2 ratio, leading to an outburst of Reactive Oxygen Species (ROS) and subsequent cell death.
-
Cell Proliferation and Osteogenesis Signaling: Daidzein can stimulate osteogenesis by activating the MEK/ERK and PI3K/Akt signaling pathways in an estrogen receptor-dependent manner. Conversely, its metabolite, equol, has been found to inhibit neoplastic cell transformation by targeting and inhibiting the MEK/ERK pathway.
Quantitative Data on Gene Expression
The following tables summarize the effects of daidzein on the expression of various genes as reported in the literature.
Table 1: Effect of Daidzein on Pro-inflammatory and Muscle Atrophy-Related Gene Expression
| Cell Line | Condition | Gene | Effect | Reference |
|---|---|---|---|---|
| 3T3-L1 Adipocyte & RAW264 Macrophage Co-culture | Co-culture induced inflammation | Ccl2 (MCP-1) | Significantly Decreased | |
| Il6 | Significantly Decreased | |||
| Adiponectin | Inversed attenuation (Increased) | |||
| C2C12 Myotubes | Palmitate-induced inflammation | Tnfa | Decreased | |
| Il6 | Decreased | |||
| Palmitate-induced atrophy | Fbxo32 (Atrogin-1) | Decreased | ||
| Trim63 (MuRF1) | Decreased | |||
| Foxo1 | Decreased |
| | | Hdac4 | Decreased | |
Table 2: Effect of Daidzein on Cancer-Related Gene Expression
| Cell Line | Cancer Type | Gene | Effect | Reference |
|---|---|---|---|---|
| MCF-7 | Breast | ERα | Decreased | |
| ERβ | Increased | |||
| Bax | Increased | |||
| Bcl-2 | Decreased | |||
| LNCaP | Prostate | PTEN | Induced (Increased) | |
| VEGF | Decreased | |||
| AR | Decreased | |||
| PC-3 | Prostate | VEGF | Decreased | |
| ERα | Decreased | |||
| ERβ | Decreased |
| H4IIE | Hepatoma | Catalase | Increased | |
Table 3: IC50 Values of Daidzein in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| MCF-7 | Breast | 50 | |
| MiaPaCa-2 (ER+) | Pancreatic | 45 | |
| PANC-1 (ER-) | Pancreatic | 75 | |
| A-375 | Melanoma | 18 | |
| SKOV3 | Ovarian | 20 |
| U87MG | Glioblastoma | 615.6 | |
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on gene expression.
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for treating cultured cells with this compound. It should be optimized for specific cell lines.
Materials:
-
Cell line of interest (e.g., MCF-7, C2C12, RAW264)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phenol red-free medium (for studies involving estrogenic effects)
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Sterile tissue culture plates (e.g., 6-well, 12-well)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in sterile DMSO.
-
Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells using a hemocytometer or automated cell counter.
-
Seed the cells into appropriate culture plates at a predetermined density to achieve 60-70% confluency at the time of treatment. For example, seed 2.5 x 10⁵ cells per well in a 6-well plate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM).
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration treatment group (typically ≤ 0.1%).
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂. The incubation time will depend on the specific gene of interest and experimental design.
-
-
Harvesting:
-
After incubation, aspirate the medium and wash the cells with ice-cold PBS.
-
Proceed immediately to RNA isolation or lyse the cells directly in the well using the appropriate lysis buffer from an RNA extraction kit.
-
Protocol 2: RNA Isolation and Reverse Transcription Quantitative PCR (RT-qPCR)
This protocol outlines the steps for quantifying changes in gene expression following this compound treatment.
Materials:
-
RNA isolation kit (e.g., TRIzol reagent, RNeasy Mini Kit)
-
RNase-free water, tubes, and pipette tips
-
Spectrophotometer (e.g., NanoDrop) for RNA quantification
-
cDNA synthesis kit (Reverse Transcriptase, dNTPs, random primers or oligo(dT))
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific forward and reverse primers
-
Housekeeping gene primers (e.g., GAPDH, ACTB, TUBA) for normalization
-
RT-qPCR instrument
Procedure:
Part A: Total RNA Isolation
-
Lyse the cells harvested from Protocol 1 according to the manufacturer's instructions for your chosen RNA isolation kit.
-
Homogenize the lysate.
-
Perform phase separation (if using a phenol-chloroform based method) and precipitate the RNA with isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
-
Assess RNA quantity and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Store RNA at -80°C.
Part B: cDNA Synthesis (Reverse Transcription)
-
In an RNase-free tube, combine 1-2 µg of total RNA with primers (random hexamers or oligo(dT)), dNTPs, and RNase-free water.
-
Incubate according to your cDNA synthesis kit's protocol (e.g., 65°C for 5 min) to denature secondary structures, then place on ice.
-
Add the reverse transcription master mix containing RT buffer, RNase inhibitor, and reverse transcriptase.
-
Perform the reverse transcription reaction in a thermal cycler. A typical program might be 25°C for 10 min, 42-50°C for 50-60 min, and 70°C for 15 min to inactivate the enzyme.
-
The resulting cDNA can be stored at -20°C.
Part C: Quantitative PCR (qPCR)
-
Design or obtain validated primers for your target genes and at least one stable housekeeping gene. Primers should ideally yield a product of 100-200 bp.
-
Prepare the qPCR reaction mix on ice. For a typical 20 µL reaction, combine:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA (e.g., 10-50 ng)
-
6 µL of Nuclease-free water
-
-
Run the reactions in a qPCR instrument. A standard thermal cycling protocol is:
-
Initial Denaturation: 95°C for 10-15 min (to activate the polymerase).
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis: To verify the specificity of the product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The fold change in gene expression is calculated as 2⁻ΔΔCt.
-
References
- 1. bcerp.org [bcerp.org]
- 2. mdpi.com [mdpi.com]
- 3. Genistein and daidzein: different molecular effects on prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Health-modulating Effects of Isoflavones and Metabolites via Activation of PPAR and AhR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Daidzein Diacetate Stock Solutions for Experimental Use
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Daidzein diacetate is a synthetic derivative of daidzein, a naturally occurring isoflavone found in soybeans and other legumes. The addition of two acetyl groups to the daidzein molecule enhances its stability and solubility, potentially improving its bioavailability in experimental settings.[1] Like its parent compound, this compound is expected to exhibit a range of biological activities, including estrogenic and antioxidant effects, making it a compound of interest for various research applications.[1] This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions for in vitro and in vivo experiments.
Physicochemical Properties
A summary of the key physicochemical properties of Daidzein and this compound is presented in Table 1. This information is crucial for selecting the appropriate solvent and storage conditions.
| Property | Daidzein | This compound |
| Synonyms | 4',7-Dihydroxyisoflavone | 7-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4H-1-benzopyran-4-one, 4',7-Diacetoxyisoflavone |
| Molecular Formula | C₁₅H₁₀O₄ | C₁₉H₁₄O₆ |
| Molecular Weight | 254.24 g/mol | 338.31 g/mol [1] |
| Appearance | Crystalline solid | Solid |
| Storage Temperature | -20°C | -20°C |
Solubility Data
| Solvent | Daidzein Solubility (approx.) |
| DMSO | ≥ 50 mg/mL[2] |
| Ethanol | ~0.1 mg/mL |
| Dimethylformamide (DMF) | ~10 mg/mL |
| Water | < 0.1 mg/mL (insoluble) |
For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials with Teflon-lined caps
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 338.31 g/mol x 1000 = 3.38 mg
-
-
-
Weighing the compound:
-
Tare a sterile microcentrifuge tube or amber vial on the analytical balance.
-
Carefully weigh 3.38 mg of this compound powder into the tared container.
-
-
Dissolving the compound:
-
Add 1 mL of anhydrous DMSO to the container with the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may be necessary to facilitate dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. Under these conditions, the stock solution should be stable for several months.
-
Preparation of Working Solutions for Cell Culture Experiments
The concentrated DMSO stock solution must be diluted to the final desired concentration in the cell culture medium immediately before use.
Procedure:
-
Determine the final desired concentration: Based on literature for daidzein, typical working concentrations for cell culture experiments range from 0.1 to 100 µM.
-
Calculate the dilution:
-
For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock solution:
-
(10 mM) x V1 = (10 µM) x (1 mL)
-
V1 = 1 µL of the 10 mM stock solution.
-
-
-
Prepare the working solution:
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix thoroughly by gentle pipetting or inversion.
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the highest treatment concentration (typically ≤ 0.1%).
Experimental Applications and Recommended Concentrations
While specific protocols for this compound are limited, the following recommendations are based on studies using daidzein and can serve as a starting point for experimental design.
| Application | Cell Line/Animal Model | Recommended Concentration/Dosage (Daidzein) | Reference |
| In Vitro: Cell Proliferation/Apoptosis | Human osteoblast-like MG-63 cells | Not specified, but effects observed | |
| In Vitro: Cytotoxicity | HTC cells | 0.1 - 100 µM | |
| In Vivo: Oral Administration | Rats | 2, 20, or 100 mg/kg body weight | |
| In Vivo: Dietary Administration | Rats | 250 and 1000 mg/kg feed | |
| In Vivo: Oral Gavage | Piglets | 200 and 400 mg/kg of diet |
Note: The optimal concentration or dosage for this compound should be determined empirically for each specific experimental system.
Stability and Storage
-
Stock Solutions: this compound stock solutions in DMSO should be stored at -20°C in tightly sealed, light-protected containers. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Aqueous Solutions: Daidzein is sparingly soluble in aqueous buffers, and it is not recommended to store aqueous solutions for more than one day.
-
Thermal Stability: Daidzein has been shown to be relatively stable at neutral and slightly acidic pH but degrades at higher temperatures and more alkaline pH. Similar stability can be expected for this compound.
Visualization of Workflow and Signaling Pathway
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Simplified Signaling Pathway of Daidzein
Caption: Daidzein's estrogen receptor-dependent signaling.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Daidzein Diacetate
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the aqueous solubility of daidzein diacetate. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is improving the aqueous solubility of this compound important?
A1: this compound, a derivative of the soy isoflavone daidzein, is a lipophilic compound with poor water solubility.[1][2] This low aqueous solubility can significantly limit its bioavailability when administered orally, as dissolution is often the rate-limiting step for absorption in the gastrointestinal tract.[1][3] Enhancing its solubility is crucial for achieving desired therapeutic concentrations in systemic circulation and ensuring consistent pharmacological effects in preclinical and clinical studies.[3]
Q2: What are the primary methods for increasing the aqueous solubility of this compound?
A2: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound. The most common and effective methods include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at a molecular level can significantly improve its dissolution rate. This is often achieved by converting the crystalline drug into a more soluble amorphous form.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution velocity.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin host molecule forms an inclusion complex with enhanced aqueous solubility.
Q3: How do I choose the most suitable solubility enhancement technique for my experiment?
A3: The choice of method depends on several factors, including the desired fold-increase in solubility, the intended application (e.g., in vitro cell culture, in vivo animal studies), the required stability of the formulation, and the available laboratory equipment. For instance, nanosuspensions may be suitable for parenteral administration, while solid dispersions and cyclodextrin complexes are often favored for oral dosage forms. A preliminary screening of different methods is recommended to identify the most effective approach for your specific needs.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Solubilization with Solid Dispersions
| Potential Cause | Troubleshooting Step |
| Inappropriate Drug-to-Carrier Ratio | Optimize the ratio of this compound to the hydrophilic carrier. Start with a 1:1 ratio and systematically increase the proportion of the carrier (e.g., 1:2, 1:5, 1:10) to find the optimal balance between solubility enhancement and formulation bulk. |
| Poor Solvent Selection (Solvent Evaporation Method) | Ensure that both this compound and the carrier are soluble in the chosen solvent or solvent mixture. A combination of a volatile organic solvent for the drug and a small amount of an aqueous buffer for the carrier can be effective. |
| Insufficient Mixing or Heating (Fusion Method) | Ensure thorough mixing of this compound and the carrier before melting. The heating temperature should be just above the melting point of the mixture to avoid thermal degradation. |
| Recrystallization of the Drug | Rapid cooling of the molten mixture or fast evaporation of the solvent is crucial to trap the drug in an amorphous state. The addition of a crystallization inhibitor, such as a polymer like PVP, can also be beneficial. |
Issue 2: Particle Aggregation in Nanosuspensions
| Potential Cause | Troubleshooting Step |
| Inadequate Stabilizer Concentration | The choice and concentration of stabilizers are critical. A combination of steric stabilizers (e.g., Pluronic F127, PVP K30) and ionic stabilizers (e.g., sodium dodecyl sulfate - SDS) can provide better stability. Optimize the concentration of each stabilizer. |
| Inefficient Particle Size Reduction | Increase the milling time or the amount of milling media (e.g., zirconium oxide beads) during the media milling process. For high-pressure homogenization, increase the number of homogenization cycles or the homogenization pressure. |
| Ostwald Ripening | This phenomenon, where larger particles grow at the expense of smaller ones, can be minimized by using a combination of stabilizers and by optimizing the formulation to achieve a narrow particle size distribution. |
Issue 3: Low Complexation Efficiency with Cyclodextrins
| Potential Cause | Troubleshooting Step |
| Incorrect Molar Ratio | The stoichiometry of the inclusion complex is typically 1:1. Ensure that the molar ratio of this compound to cyclodextrin is optimized. Prepare a series of complexes with varying molar ratios to determine the most effective one. |
| Suboptimal Cyclodextrin Type | Different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin - HP-β-CD, methyl-β-cyclodextrin - Me-β-CD) have different cavity sizes and hydrophilicities. Screen various cyclodextrin derivatives to find the one with the best fit and highest binding affinity for this compound. |
| Inefficient Complexation Method | The kneading and solvent evaporation methods are commonly used. Ensure thorough kneading to facilitate the interaction between the drug and the cyclodextrin. For the solvent evaporation method, ensure both components are dissolved before evaporating the solvent. |
Quantitative Data on Solubility Enhancement of Daidzein
The following tables summarize the reported solubility enhancement of daidzein using various techniques. While this data is for daidzein, it provides a valuable reference for the expected improvements for this compound.
Table 1: Solubility of Daidzein in Different Media
| Solvent/Medium | Solubility (µg/mL) |
| Water | 3.84 |
| Methylene Chloride | 1.49 |
| Chloroform | 0.44 |
| Phosphate Buffer (pH 6.8) | 1.81 |
| Phosphate Buffer (pH 7.4) | 3.21 |
| 1:10 DMSO:PBS (pH 7.2) | 150 |
Table 2: Enhancement of Daidzein Solubility using Nanosuspensions
| Formulation | Medium | Solubility (µg/mL) | Fold Increase |
| Coarse Daidzein | HCl buffer (pH 1.2) | 0.99 | - |
| Nanosuspension (F-A) | HCl buffer (pH 1.2) | 6.03 | ~6 |
| Nanosuspension (F-B) | HCl buffer (pH 1.2) | 6.12 | ~6 |
| Coarse Daidzein | PB (pH 6.8) | 1.81 | - |
| Nanosuspension (F-A) | PB (pH 6.8) | 12.11 | ~7 |
| Nanosuspension (F-B) | PB (pH 6.8) | 13.56 | ~7.5 |
| Coarse Daidzein | PB (pH 7.4) | 3.21 | - |
| Nanosuspension (F-A) | PB (pH 7.4) | 13.98 | ~4 |
| Nanosuspension (F-B) | PB (pH 7.4) | 14.12 | ~4.4 |
Data extracted from a study on daidzein nanosuspensions. F-A and F-B represent different stabilizer compositions.
Table 3: Enhancement of Daidzein Solubility using Cyclodextrin Complexation
| Cyclodextrin (5 mM) | Solubility Enhancement |
| β-Cyclodextrin (β-CD) | 4.8-fold |
| Methyl-β-Cyclodextrin (Me-β-CD) | 8.1-fold |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 9.7-fold |
Data extracted from a study on daidzein-cyclodextrin inclusion complexes.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes a general method for preparing a solid dispersion of this compound using a hydrophilic carrier like polyvinylpyrrolidone (PVP) K30.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Ethanol
-
Distilled water
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (e.g., 100 mesh)
Procedure:
-
Dissolution: Dissolve a specific amount of this compound and PVP K30 (e.g., in a 1:5 weight ratio) in a minimal amount of a suitable solvent system, such as an ethanol/water mixture. Ensure complete dissolution of both components.
-
Solvent Evaporation: Transfer the solution to a round-bottom flask and evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Drying: Continue the evaporation until a solid film or powder is formed on the inner surface of the flask. Further dry the solid dispersion in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Sieving: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Storage: Store the final product in a desiccator to prevent moisture absorption.
Workflow for Solid Dispersion Preparation (Solvent Evaporation)
Caption: Workflow for preparing solid dispersions by solvent evaporation.
Protocol 2: Preparation of this compound Nanosuspension by Media Milling
This protocol outlines the preparation of a this compound nanosuspension using a media milling technique.
Materials:
-
This compound
-
Stabilizers (e.g., Pluronic F127, PVP K30, SDS)
-
Zirconium oxide beads (milling media)
-
High-speed homogenizer or magnetic stirrer
-
Beaker
-
Distilled water
Procedure:
-
Dispersion: Disperse a weighed amount of this compound in an aqueous solution containing the selected stabilizers.
-
Homogenization: Homogenize the dispersion using a high-speed homogenizer or stir vigorously with a magnetic stirrer for a sufficient time to ensure uniform wetting of the drug particles.
-
Milling: Add the zirconium oxide beads to the dispersion and mill at a high speed for a predetermined period (e.g., 24-48 hours). The milling process should be carried out in a temperature-controlled environment to prevent overheating.
-
Separation: After milling, separate the nanosuspension from the milling media. This can be done by allowing the beads to settle and carefully decanting the suspension or by using a sieve.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential using appropriate instrumentation (e.g., dynamic light scattering).
-
Storage: Store the nanosuspension at a controlled temperature (e.g., 4°C).
Workflow for Nanosuspension Preparation (Media Milling)
Caption: Workflow for preparing nanosuspensions by media milling.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading
This protocol details the preparation of an inclusion complex of this compound with a cyclodextrin, such as HP-β-CD, using the kneading method.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Distilled water
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Mixing: Place a 1:1 molar ratio of this compound and HP-β-CD in a mortar.
-
Kneading: Add a small amount of an ethanol/water mixture to the powder and knead thoroughly for an extended period (e.g., 45-60 minutes) to form a homogeneous paste.
-
Drying: Dry the resulting paste in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex using a mortar and pestle and pass it through a sieve to obtain a fine powder.
-
Storage: Store the inclusion complex in a tightly sealed container in a desiccator.
Logical Relationship for Cyclodextrin Complexation
Caption: Formation of a soluble this compound-cyclodextrin complex.
Signaling Pathways of Daidzein
Daidzein is known to interact with several key signaling pathways, which are relevant to its pharmacological effects.
Daidzein's Interaction with PPAR and JNK Pathways
Daidzein can activate Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ) and inhibit the c-Jun N-terminal kinase (JNK) pathway. This interaction is particularly relevant in the context of inflammation.
Caption: Daidzein's modulation of inflammatory pathways.
Daidzein and the Estrogen Receptor Signaling Pathway
Daidzein is a phytoestrogen and can bind to estrogen receptors (ERα and ERβ), thereby modulating estrogen-responsive gene expression.
Caption: Daidzein's interaction with the estrogen receptor pathway.
References
Daidzein diacetate stability in different solvents and pH
Welcome to the Technical Support Center for Daidzein Diacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various experimental conditions. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to daidzein?
A1: this compound is a synthetic derivative of daidzein, an isoflavone naturally found in soybeans and other legumes. It is a prodrug form of daidzein, where the two hydroxyl groups of daidzein are acetylated. This modification is often done to improve the molecule's stability and bioavailability. In biological systems or under certain chemical conditions, the acetyl groups are cleaved, releasing the active daidzein.
Q2: What is the primary stability concern when working with this compound?
A2: The primary stability concern for this compound is its hydrolysis back to daidzein. This reaction is catalyzed by changes in pH, temperature, and the presence of enzymes (esterases). The stability of your this compound solution is crucial for accurate and reproducible experimental results.
Q3: In which solvents is this compound soluble?
Q4: How does pH affect the stability of this compound?
A4: The stability of this compound is significantly influenced by pH. As an ester, it is susceptible to hydrolysis, a reaction that is generally catalyzed by both acidic and basic conditions. However, alkaline (basic) conditions are known to cause more rapid degradation of acetylated flavonoids[2]. Therefore, to maintain the integrity of this compound, it is recommended to use buffers with a neutral or slightly acidic pH.
Q5: What are the expected degradation products of this compound?
A5: The primary degradation products of this compound are daidzein (formed by the hydrolysis of both acetyl groups) and two monoacetate intermediates (where only one of the two acetyl groups has been removed). Further degradation of daidzein itself can occur under harsh conditions, leading to various smaller phenolic compounds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in stock or working solutions. | Prepare fresh stock solutions regularly. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light. For aqueous working solutions, prepare them fresh daily. |
| Low or no biological activity observed | Complete hydrolysis of this compound to daidzein before or during the experiment. | Check the pH of your experimental medium. Avoid highly alkaline conditions. Consider using a freshly prepared solution of this compound. |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility of this compound. | Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in your final working solution. However, be mindful of the solvent's potential effects on your experimental system. Sonication may also aid in dissolution. |
| Unexpected peaks in HPLC chromatogram | Presence of degradation products (daidzein, monoacetates) or impurities. | Run a forced degradation study (see Experimental Protocols) to identify the retention times of potential degradation products. Ensure the purity of your this compound standard. |
| Variability in retention time during HPLC analysis | Changes in mobile phase composition, column temperature, or flow rate. | Ensure the mobile phase is well-mixed and degassed. Use a column oven for stable temperature control. Check the HPLC system for leaks or pump malfunctions. |
Data on Stability and Solubility
Due to the limited availability of direct quantitative stability data for this compound, the following tables provide information on its parent compound, daidzein, and general stability characteristics of related acetylated flavonoids. This information can be used to infer the expected behavior of this compound.
Table 1: Solubility of Daidzein in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [1] |
| Dimethylformamide (DMF) | ~10 mg/mL | [1] |
| Ethanol | ~0.1 mg/mL | |
| 1:10 DMSO:PBS (pH 7.2) | ~0.15 mg/mL | |
| Propanone (Acetone) | High | |
| Ethyl ethanoate (Ethyl Acetate) | Moderate | |
| Methanol | Moderate | |
| Water | Sparingly soluble |
This compound is expected to have higher solubility in less polar organic solvents compared to daidzein.
Table 2: General Stability of Isoflavones and Acetylated Flavonoids under Different Conditions
| Condition | General Effect on Stability | Observations and Recommendations | References |
| Alkaline pH (pH > 8) | Promotes rapid hydrolysis of acetyl groups. | Acetylated flavonoids are generally unstable in alkaline media. Avoid storage in basic solutions. | |
| Acidic pH (pH < 6) | Hydrolysis is slower compared to alkaline conditions. | Malonylglycosides (structurally similar to acetylated compounds) show more stability under acidic conditions. | |
| Neutral pH (pH 6-8) | Moderate stability, but hydrolysis can still occur over time. | For short-term experiments, neutral pH is generally acceptable. Prepare solutions fresh. | |
| Elevated Temperature | Accelerates the rate of hydrolysis and degradation. | Store stock solutions at low temperatures (-20°C or -80°C). Avoid prolonged heating of solutions. | |
| Light Exposure | Can induce photodegradation. | Protect stock and working solutions from light by using amber vials or covering with aluminum foil. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate this compound from its primary degradation product, daidzein.
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or trifluoroacetic acid (TFA), HPLC grade
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 30% B
-
30-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Note: This is a starting point. The gradient and mobile phase composition may need to be optimized for your specific column and system to achieve baseline separation between this compound, its monoacetate intermediates, and daidzein.
Protocol 3: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound to identify its degradation products and validate the stability-indicating nature of the HPLC method.
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in a 1:1 acetonitrile/water mixture. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in a 1:1 acetonitrile/water mixture. Incubate at room temperature for 2-4 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide in a 1:1 acetonitrile/water mixture. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store this compound powder at 105°C for 24 hours. Dissolve the powder in the HPLC mobile phase for analysis.
-
Photodegradation: Expose a solution of this compound in a 1:1 acetonitrile/water mixture to UV light (254 nm) and visible light for an extended period (e.g., 7 days).
After each stress condition, neutralize the samples if necessary, dilute to an appropriate concentration, and analyze using the stability-indicating HPLC method (Protocol 2). Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Conversion of this compound to its active form.
References
Technical Support Center: Enhancing Daidzein Diacetate Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Daidzein diacetate.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Daidzein and its derivatives like this compound typically low?
A1: The low oral bioavailability of Daidzein and its derivatives is primarily attributed to two main factors:
-
Poor aqueous solubility: Daidzein is a Biopharmaceutics Classification System (BCS) class IV compound, meaning it has both low solubility and low permeability.[1][2] Its limited solubility in gastrointestinal fluids restricts its dissolution, which is a prerequisite for absorption.
-
Extensive pre-systemic metabolism: After oral administration, Daidzein undergoes significant metabolism in the intestine and liver (first-pass effect), primarily through glucuronidation and sulfation.[3] This rapid conversion to metabolites reduces the amount of active compound reaching systemic circulation.
Q2: What is the rationale for using this compound instead of Daidzein in experiments?
A2: this compound is a prodrug of Daidzein, created by acetylating the hydroxyl groups of the parent compound. This modification increases its lipophilicity and stability.[4] The enhanced lipophilicity can potentially improve its absorption across the intestinal membrane. Once absorbed, esterases in the body are expected to cleave the acetate groups, releasing the active Daidzein.
Q3: What are the most common formulation strategies to enhance the bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the challenges of low solubility and pre-systemic metabolism. These include:
-
Nanoparticle-based delivery systems: Encapsulating this compound into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect it from degradation, enhance its solubility, and facilitate its uptake by intestinal cells.[5]
-
Liposomal formulations: Liposomes are lipid-based vesicles that can encapsulate both hydrophobic and hydrophilic drugs. They can improve the solubility of this compound and protect it from metabolic enzymes.
-
Self-emulsifying drug delivery systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. This increases the surface area for absorption and enhances the solubility of lipophilic drugs like this compound.
Q4: How do I choose the best formulation strategy for my in vivo study?
A4: The choice of formulation depends on several factors, including the specific research question, the animal model being used, and the available resources.
-
Nanoparticles are suitable for achieving sustained release and potentially targeted delivery.
-
Liposomes are a versatile option with good biocompatibility.
-
SEDDS are often easier to prepare and can significantly enhance oral absorption. It is advisable to start with a simpler formulation like a SEDDS and move to more complex systems like nanoparticles if required.
Q5: What are the critical parameters to consider during the in vivo pharmacokinetic study of a novel this compound formulation?
A5: Key pharmacokinetic parameters to evaluate include:
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.
-
Maximum plasma concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to reach maximum concentration (Tmax): The time at which Cmax is observed.
-
Area under the plasma concentration-time curve (AUC): Represents the total drug exposure over time.
-
Elimination half-life (t1/2): The time required for the drug concentration in the plasma to decrease by half.
Troubleshooting Guides
Issue 1: Low Bioavailability Despite Using an Enhanced Formulation
| Possible Cause | Troubleshooting Step |
| Poor formulation stability in vivo: The formulation may be degrading in the harsh environment of the gastrointestinal tract before it can be absorbed. | Action: Assess the in vitro stability of your formulation in simulated gastric and intestinal fluids. Consider incorporating protective coatings or using more robust polymers/lipids. |
| Inefficient release of the drug from the carrier: The drug may be too strongly entrapped within the formulation, leading to incomplete release at the site of absorption. | Action: Perform in vitro drug release studies under physiological conditions (pH 1.2 and 6.8). Modify the formulation to achieve a more favorable release profile (e.g., by changing the polymer composition or lipid-to-drug ratio). |
| Saturation of absorption pathways: At higher doses, the transport mechanisms responsible for drug absorption may become saturated. | Action: Conduct a dose-escalation study to determine if the bioavailability is dose-dependent. If saturation is observed, consider administering lower, more frequent doses. |
| High first-pass metabolism: Even with an improved formulation, a significant portion of the absorbed drug may be metabolized by the liver before reaching systemic circulation. | Action: Investigate the co-administration of inhibitors of metabolic enzymes (e.g., piperine, a known inhibitor of cytochrome P450 enzymes). However, this approach requires careful consideration of potential drug-drug interactions. |
Issue 2: High Variability in In Vivo Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent formulation preparation: Batch-to-batch variability in particle size, encapsulation efficiency, or drug loading can lead to inconsistent in vivo performance. | Action: Standardize your formulation protocol and perform rigorous quality control on each batch. Key parameters to check include particle size distribution, zeta potential, and drug content. |
| Animal-related factors: Differences in age, sex, diet, and gut microbiota among experimental animals can influence drug absorption and metabolism. | Action: Use animals of the same age, sex, and strain. Acclimatize the animals to the housing conditions and diet before the experiment. Consider using a crossover study design if feasible. |
| Inaccurate dosing or blood sampling: Errors in dose administration or the timing and technique of blood collection can introduce significant variability. | Action: Ensure accurate and consistent dosing for all animals. Standardize the blood sampling procedure, including the site of collection and the volume of blood drawn. |
| Analytical method variability: Inconsistent sample preparation or instability of the analyte in plasma can affect the accuracy of the analytical results. | Action: Validate your analytical method for linearity, accuracy, precision, and stability. Use an internal standard to correct for variations in extraction efficiency and instrument response. |
Quantitative Data on Bioavailability Enhancement of Daidzein Formulations
| Formulation Type | Drug | Animal Model | Fold Increase in Bioavailability (AUC) | Reference |
| Daidzein-phospholipid complex loaded lipid nanocarriers | Daidzein | Rats | 6.87-fold | |
| Daidzein long-circulating liposomes | Daidzein | Rats | 2.5-fold | |
| Self-emulsifying phospholipid-complex preconcentrates (SEPPs) | Daidzein | Rats | 2.38-fold | |
| Daidzein nanosuspensions (with HPMC E5 + SDS) | Daidzein | Rats | 2.19-fold | |
| Daidzein cocrystal with piperazine | Daidzein | Not specified | 3.2-fold |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
-
Organic Phase Preparation:
-
Dissolve a specific amount of Poly(lactic-co-glycolic acid) (PLGA) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Dissolve this compound in the PLGA solution.
-
-
Emulsification:
-
Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA) or Vitamin E-TPGS.
-
Add the organic phase dropwise to the aqueous phase while sonicating or homogenizing at high speed to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles multiple times with deionized water to remove excess stabilizer and unencapsulated drug.
-
Lyophilize the washed nanoparticles for long-term storage.
-
Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation:
-
Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.
-
Dry the film further under vacuum for several hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform liposomes (unilamellar vesicles), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.
-
-
Purification:
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Protocol 3: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., oleic acid, Capryol 90), surfactants (e.g., Tween 80, Kolliphor EL), and co-surfactants (e.g., Transcutol P, PEG 400).
-
-
Ternary Phase Diagram Construction:
-
Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select the optimal ratios of oil, surfactant, and co-surfactant based on the phase diagrams.
-
Dissolve this compound in the selected excipient mixture with gentle heating and stirring until a clear solution is formed.
-
-
Characterization:
-
Evaluate the self-emulsification performance by adding the formulation to water and observing the time and appearance of the resulting emulsion.
-
Measure the droplet size and zeta potential of the emulsion.
-
Assess the stability of the formulation under different conditions.
-
Mandatory Visualizations
References
Technical Support Center: Overcoming Poor Water Solubility of Daidzein Diacetate
For researchers, scientists, and drug development professionals working with Daidzein Diacetate, its poor water solubility presents a significant hurdle in experimental design and achieving desired therapeutic outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its water solubility a concern?
A1: this compound is a synthetic derivative of Daidzein, a naturally occurring isoflavone found in soybeans and other legumes.[1] The acetylation of Daidzein can enhance its stability and permeability, potentially improving bioavailability compared to the parent compound.[1] However, like Daidzein, this compound is expected to have low water solubility, which can limit its dissolution rate and subsequent absorption in biological systems, posing a challenge for in vitro and in vivo studies.
Q2: I'm observing compound precipitation when preparing my aqueous stock solution. What are my options?
A2: This is a common issue due to the hydrophobic nature of this compound. Here are a few strategies to consider:
-
Co-solvents: Initially dissolve this compound in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer. Dimethyl sulfoxide (DMSO) is a common choice.[2]
-
pH Adjustment: The solubility of compounds with ionizable groups can sometimes be improved by adjusting the pH of the solution. However, the effect of pH on this compound solubility needs to be experimentally determined.
-
Formulation Strategies: For more robust solutions, consider advanced formulation techniques such as nanosuspensions, solid dispersions, or inclusion complexes with cyclodextrins.
Q3: What are the key differences between nanosuspensions, solid dispersions, and cyclodextrin inclusion complexes for improving solubility?
A3: These are three distinct approaches to enhancing the solubility of poorly water-soluble compounds:
-
Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug stabilized by surfactants and polymers.[3] The small particle size increases the surface area, leading to a higher dissolution velocity.
-
Solid Dispersions: In this method, the drug is dispersed in an inert carrier matrix at the solid-state.[4] The drug can exist in an amorphous form, which has higher energy and greater solubility than the crystalline form.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic drug molecule can be encapsulated within the cyclodextrin cavity, forming a complex that is more soluble in water.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound crashes out of solution upon addition to aqueous media. | The aqueous solubility limit has been exceeded. | 1. Increase the proportion of co-solvent (e.g., DMSO) while keeping it at a non-toxic level for your assay.2. Prepare a more advanced formulation like a nanosuspension, solid dispersion, or cyclodextrin complex. |
| Low bioavailability observed in animal studies. | Poor dissolution in the gastrointestinal tract. | 1. Reduce the particle size of the compound through micronization or nanosizing.2. Formulate the compound as a solid dispersion or a cyclodextrin inclusion complex to improve its dissolution rate. |
| Inconsistent results between experimental batches. | Variability in the physical form (e.g., crystalline vs. amorphous) of the compound. | 1. Standardize the preparation method for your solutions and formulations.2. Characterize the solid-state properties of your compound using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC). |
Quantitative Data Summary
Note: The following data is for Daidzein, the parent compound of this compound, and should be used as a reference point for your experiments. The solubility of this compound may differ.
Table 1: Solubility of Daidzein in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Dimethyl sulfoxide (DMSO) | ~30 | |
| Dimethylformamide (DMF) | ~10 | |
| Ethanol | ~0.1 | |
| 1:10 DMSO:PBS (pH 7.2) | ~0.15 | |
| Water | Insoluble |
Table 2: Enhancement of Daidzein Solubility using Formulation Strategies
| Formulation | Fold Increase in Solubility (approx.) | Reference |
| Nanosuspension | 6-14 fold in buffer solutions | |
| Piperazine Salt | 1000-fold in water |
Experimental Protocols
Disclaimer: The following protocols are based on studies with Daidzein and should be adapted and optimized for this compound.
Protocol 1: Preparation of a Nanosuspension by Media Milling
This protocol describes a common method for producing nanosuspensions.
Materials:
-
This compound
-
Stabilizers (e.g., Pluronic F127, PVP K30)
-
Milling media (e.g., zirconium oxide beads)
-
Purified water
-
Magnetic stirrer
-
High-pressure homogenizer (optional, for further size reduction)
Procedure:
-
Dissolve the chosen stabilizer(s) in purified water to create the dispersion medium.
-
Disperse the this compound powder in the stabilizer solution.
-
Add the milling media to the dispersion.
-
Stir the mixture at a high speed for 24-48 hours at room temperature.
-
Separate the nanosuspension from the milling media.
-
(Optional) Further reduce the particle size by passing the suspension through a high-pressure homogenizer.
-
Characterize the particle size, zeta potential, and drug content of the resulting nanosuspension.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method involves dissolving the drug and a carrier in a common solvent, followed by evaporation of the solvent.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., water-soluble chitosan, PVP)
-
Organic solvent (e.g., ethanol, methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve both this compound and the hydrophilic carrier in the organic solvent. The ratio of drug to carrier will need to be optimized.
-
Evaporate the solvent using a rotary evaporator to form a solid mass.
-
Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.
-
Grind the solid dispersion to a fine powder.
-
Characterize the solid-state of the drug (amorphous or crystalline) using DSC or XRD and evaluate its dissolution properties.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Co-precipitation
This protocol describes the formation of an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Water or a water/co-solvent mixture
-
Magnetic stirrer
-
Filtration apparatus
-
Lyophilizer (optional)
Procedure:
-
Dissolve the cyclodextrin in water or a suitable aqueous/organic solvent mixture with heating and stirring.
-
Add this compound to the cyclodextrin solution. The molar ratio of the drug to cyclodextrin should be optimized, with a 1:1 ratio being a common starting point.
-
Stir the mixture for an extended period (e.g., 24-72 hours) at a constant temperature to allow for complex formation.
-
Cool the solution to induce precipitation of the inclusion complex.
-
Collect the precipitate by filtration and wash with a small amount of cold solvent.
-
Dry the collected powder, for example, by lyophilization.
-
Confirm the formation of the inclusion complex using techniques such as DSC, XRD, or NMR spectroscopy and evaluate its solubility and dissolution.
Visualizations
Caption: Workflow for overcoming the poor solubility of this compound.
Caption: Logical flow from solubility enhancement to biological response.
References
- 1. Daidzein-sulfate metabolites affect transcriptional and antiproliferative activities of estrogen receptor-beta in cultured human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. The Nanosuspension Formulations of Daidzein: Preparation and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Preparation of water-soluble chitosan solid dispersion of daidzein] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Daidzein Diacetate Crystallization in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the crystallization of daidzein diacetate from dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
Solubility of Daidzein and Related Compounds in Organic Solvents
| Compound | Solvent | Approximate Solubility | Reference |
| Daidzein | DMSO | ~30 mg/mL | [1] |
| Daidzein | DMSO | ≥ 50 mg/mL | [2] |
| Daidzin | DMSO | ~30 mg/mL | [3] |
| Daidzein | Ethanol | ~0.1 mg/mL | |
| Daidzin | Ethanol | ~2.5 mg/mL |
Note: The diacetate derivative may have different solubility characteristics compared to the parent daidzein. It is recommended to perform a solubility test.
Q2: Why is my this compound not crystallizing from the DMSO solution?
A2: Several factors can hinder crystallization from DMSO:
-
High Solubility: Daidzein and its derivatives are often highly soluble in DMSO, making it difficult to achieve the supersaturation required for crystal formation.
-
Solvent Properties: DMSO has a high boiling point and low vapor pressure, which makes solvent evaporation a very slow and often impractical method for inducing crystallization.
-
Solution Stability: DMSO is an excellent solvent that can form stable solvates with compounds, inhibiting their ability to form an ordered crystal lattice.
-
Water Content: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water can significantly alter the solubility of your compound and may prevent crystallization. It is recommended to use a fresh, anhydrous grade of DMSO.
-
Purity of the Compound: Impurities present in your this compound sample can act as crystal growth inhibitors.
Q3: Can this compound exist in different crystalline forms (polymorphs)?
A3: Yes, this is a strong possibility. The parent compound, daidzein, is known to exhibit polymorphism, where different crystal structures can be obtained depending on the crystallization conditions and the solvent used. It is plausible that this compound also has multiple polymorphic forms. The choice of solvent and crystallization technique can influence which polymorph is obtained.
Troubleshooting Guides
Issue 1: No Crystal Formation After Cooling
If your this compound remains in solution after cooling, it is likely that the solution is not sufficiently supersaturated.
Troubleshooting Workflow: No Crystal Formation
Caption: Troubleshooting workflow for inducing crystallization.
Detailed Steps:
-
Concentrate the Solution: If possible, try to remove a small amount of DMSO under a high vacuum and gentle heating. However, be cautious due to DMSO's high boiling point.
-
Anti-Solvent Addition: This is often the most effective method for crystallization from DMSO. An anti-solvent is a solvent in which your compound is insoluble. Add the anti-solvent dropwise to your DMSO solution at room temperature or an elevated temperature until slight turbidity persists. Then, allow the solution to cool slowly. Common anti-solvents for compounds dissolved in DMSO include water, toluene, or dichloromethane.
-
Vapor Diffusion: Place your DMSO solution in a small, open vial. Place this vial inside a larger, sealed container that contains an anti-solvent. The vapor of the anti-solvent will slowly diffuse into the DMSO solution, gradually reducing the solubility of your compound and promoting crystal growth.
Issue 2: Oiling Out or Amorphous Precipitation
Instead of crystals, you might observe an oily layer or a fine, non-crystalline powder. This indicates that the supersaturation was achieved too rapidly.
Troubleshooting Oiling Out
Caption: Troubleshooting guide for when the compound "oils out".
Detailed Steps:
-
Slower Cooling: If you are cooling the solution, do so at a much slower rate. You can achieve this by placing the flask in a warm water bath and allowing it to cool to room temperature over several hours.
-
Adjust Anti-Solvent Addition: Add the anti-solvent more slowly and at a slightly higher temperature.
-
Reduce Concentration: Your initial solution may be too concentrated. Try the crystallization again with a more dilute solution.
Experimental Protocols
Protocol 1: Anti-Solvent Crystallization of this compound from DMSO
This protocol describes a general method for crystallizing this compound from a DMSO solution using water as an anti-solvent.
-
Dissolution:
-
Accurately weigh your crude this compound and place it in a clean Erlenmeyer flask.
-
Add the minimum amount of anhydrous DMSO required to fully dissolve the compound at an elevated temperature (e.g., 60-80°C). Stir the solution until all the solid has dissolved.
-
-
Anti-Solvent Addition:
-
While the DMSO solution is still warm, add deionized water dropwise with continuous stirring.
-
Continue adding water until you observe a persistent cloudiness (turbidity) in the solution. This indicates that the solution is saturated.
-
Add a few drops of warm DMSO to re-dissolve the precipitate and obtain a clear solution.
-
-
Cooling and Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask in an insulated container.
-
Once at room temperature, you may place the flask in a refrigerator or an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold water or a cold mixture of DMSO/water to remove any soluble impurities.
-
Dry the crystals under a vacuum.
-
Protocol 2: Vapor Diffusion Crystallization of this compound
This method is suitable for obtaining high-quality single crystals for X-ray diffraction.
-
Prepare the Solution:
-
Prepare a concentrated solution of this compound in DMSO.
-
-
Set up the Crystallization Chamber:
-
Place a small, open vial containing your this compound solution inside a larger, sealable jar or beaker.
-
Add an anti-solvent (e.g., dichloromethane or diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the small vial.
-
-
Incubation:
-
Seal the larger container and leave it undisturbed at a constant temperature.
-
Over time, the anti-solvent vapor will diffuse into the DMSO solution, causing crystals to form. This process can take several days to weeks.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed, carefully remove the vial and isolate the crystals.
-
References
Technical Support Center: Daidzein Diacetate Oral Administration
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Daidzein and its derivatives like Daidzein diacetate. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the oral administration of these compounds in experimental settings.
I. Troubleshooting Guide
This section addresses specific problems you may encounter during your research, offering potential causes and solutions.
| Problem Encountered | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low/Inconsistent Bioavailability in Animal Studies | 1. Poor aqueous solubility of Daidzein limits its dissolution in the gastrointestinal (GI) tract.[1][2]2. Low permeability across the intestinal epithelium further restricts absorption.[1][2]3. Extensive first-pass metabolism in the gut and liver converts Daidzein into metabolites, reducing the concentration of the parent compound in systemic circulation.[3]4. Inter-individual variability in gut microflora can lead to different metabolic profiles (e.g., equol producers vs. non-producers), causing inconsistent results. | 1. Improve Solubility: Consider formulation strategies such as nanosuspensions, solid dispersions, or complexation with cyclodextrins.2. Enhance Permeability: Explore the use of permeation enhancers or formulate the compound in lipid-based systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS).3. Characterize Metabolites: Ensure your analytical method quantifies major metabolites (e.g., glucuronides, sulfates, equol) in addition to the parent drug to get a complete pharmacokinetic profile.4. Standardize Animal Models: Use animals from a single, reputable supplier and consider pre-screening for metabolic phenotypes if variability is high. |
| Compound Precipitation in Aqueous Formulation/Media | Daidzein is sparingly soluble in aqueous buffers and has very low water solubility. | 1. Use Co-solvents: For in vitro experiments, first dissolve Daidzein in an organic solvent like DMSO and then dilute it with the aqueous buffer. Note that the final DMSO concentration should be low enough to not affect the experimental system.2. pH Adjustment: Evaluate the solubility of Daidzein at different pH values relevant to your experiment.3. Formulation Aids: Incorporate surfactants like Tween 80 or polymers like PEG to create stable solid dispersions or suspensions. |
| Difficulty in Quantifying Daidzein in Plasma/Tissue Samples | 1. Extensive Conjugation: Daidzein is rapidly converted to glucuronide and sulfate conjugates in vivo, leading to very low levels of the free aglycone form.2. Low Plasma Concentrations: Due to poor absorption and rapid metabolism, the resulting plasma concentrations can be below the limit of quantification (LOQ) of your analytical method. | 1. Enzymatic Hydrolysis: Treat plasma/urine samples with β-glucuronidase/sulfatase to cleave the conjugates and measure the total aglycone concentration.2. Use a Highly Sensitive Analytical Method: Employ LC-MS/MS for quantification, as it offers high sensitivity and specificity.3. Optimize Extraction: Use a validated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method to concentrate the analyte from the biological matrix. |
II. Frequently Asked Questions (FAQs)
Q1: What are the main physicochemical challenges of working with Daidzein?
A1: Daidzein is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it suffers from both low aqueous solubility and low intestinal permeability. This combination is the primary reason for its poor and variable oral bioavailability.
Q2: How is Daidzein metabolized after oral administration?
A2: After oral intake, Daidzein undergoes extensive metabolism. In the intestine, gut microflora can metabolize it into various compounds, most notably equol and O-desmethylangolensin (O-DMA). The ability to produce equol varies significantly among individuals. Upon absorption, Daidzein and its metabolites are further conjugated in the liver to form more water-soluble glucuronides and sulfates, which are then excreted.
Q3: What is the typical oral bioavailability of Daidzein?
A3: The absolute oral bioavailability of Daidzein from a simple suspension is generally low. Studies have shown that absorption can be rate-limited and saturable, meaning that simply increasing the dose may not lead to a proportional increase in systemic exposure. Formulation strategies are crucial for improvement.
Q4: What are some effective formulation strategies to enhance the oral bioavailability of Daidzein?
A4: Several advanced formulation strategies have been shown to significantly improve Daidzein's oral bioavailability:
-
Nanoparticles/Nanosuspensions: Reducing particle size to the nanoscale increases the surface area, leading to enhanced dissolution rate and solubility.
-
Lipid-Based Formulations: Systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubility and absorption.
-
Cocrystals/Salts: Forming a cocrystal or salt with a highly soluble co-former, such as piperazine, can dramatically increase aqueous solubility and subsequent absorption.
-
Polymeric Nanoparticles (e.g., PLGA): Encapsulating Daidzein in nanoparticles can protect it from degradation and improve its uptake.
III. Data & Protocols
Quantitative Data Summary
Table 1: Solubility of Daidzein in Various Media
| Medium | Solubility (µg/mL) | Reference |
|---|---|---|
| Water | ~0.31 | |
| pH 1.2 Buffer | 3.31 ± 0.24 | |
| pH 6.8 Buffer | 4.27 ± 0.76 | |
| DMSO | ~30,000 | |
| Ethanol | ~100 |
| 1:10 DMSO:PBS (pH 7.2) | ~150 | |
Table 2: Pharmacokinetic Parameters of Daidzein in Rats (Oral Administration)
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
|---|---|---|---|---|
| Suspension (10 mg/kg) | - | - | 100 (Control) | |
| Borneol/menthol microemulsion (10 mg/kg) | - | - | ~365 | |
| PLGA-Phospholipid Nanoparticles (10 mg/kg) | - | - | ~557 | |
| PLGA-Cyclodextrin Nanoparticles (10 mg/kg) | - | - | ~885 | |
| Nanosuspension | - | - | ~265 |
| Nanoemulsion | - | - | ~262 | |
Experimental Protocols
Protocol 1: In Vitro Dissolution Study
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
-
Dissolution Medium: Prepare 500 mL of a relevant buffer (e.g., pH 6.8 phosphate buffer + 5% Tween 80 to maintain sink conditions).
-
Temperature: Maintain the medium at 37 ± 0.5°C.
-
Paddle Speed: Set the paddle speed to 100 rpm.
-
Sample Introduction: Introduce a precisely weighed amount of the Daidzein formulation into the dissolution vessel.
-
Sampling: Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 10, 15, 30, 60, 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Preparation: Centrifuge the withdrawn samples (e.g., 12,500 rpm for 15 min) and filter the supernatant through a 0.22 µm membrane filter.
-
Analysis: Determine the concentration of Daidzein in the filtered samples using a validated HPLC-UV method.
Protocol 2: Quantification of Daidzein in Plasma using LC-MS/MS
-
Sample Pre-treatment (for Total Daidzein):
-
To a 250 µL plasma aliquot, add a mixture of β-glucuronidase/sulfatase to hydrolyze the conjugated metabolites back to the aglycone form.
-
Incubate the mixture (e.g., at 37°C for 15 hours).
-
-
Protein Precipitation/Extraction:
-
Spike the sample with an appropriate internal standard (e.g., 4-hydroxybenzophenone).
-
Extract the Daidzein and internal standard from the plasma using either liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE).
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., Dikma Dimonsil C18, 200mm x 4.6mm).
-
Mobile Phase: Isocratic elution with Methanol:Water (55:45, v/v).
-
Flow Rate: 1.0 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition for Daidzein: m/z 253 > 208.
-
IV. Visualizations
Caption: Troubleshooting workflow for low oral bioavailability of Daidzein.
Caption: Metabolic pathway of Daidzein after oral administration.
Caption: Experimental workflow for a pharmacokinetic study of a Daidzein formulation.
References
- 1. Frontiers | A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Daidzein-sulfate metabolites affect transcriptional and antiproliferative activities of estrogen receptor-beta in cultured human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of Daidzein diacetate during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Daidzein diacetate in experiments to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a synthetic derivative of daidzein, an isoflavone found in soybeans. The addition of two acetate groups increases its lipophilicity, which can enhance cell permeability. However, these acetate groups are susceptible to hydrolysis, converting this compound back to daidzein. This degradation is a primary concern as it can lead to inaccurate and irreproducible experimental results, given that both compounds may exhibit different biological activities.
Q2: What are the main factors that contribute to the degradation of this compound?
The primary factors that can lead to the degradation of this compound are:
-
pH: Like many esters, this compound is susceptible to pH-dependent hydrolysis. Acidic or alkaline conditions can catalyze the removal of the acetate groups. For its degradation product, daidzein, the most significant degradation is observed at an acidic pH of 3.1.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis.[1] It is crucial to avoid unnecessary exposure to high temperatures during storage and experiments.
-
Aqueous Solutions: The presence of water can facilitate the hydrolysis of the ester bonds. Therefore, prolonged storage in aqueous solutions is not recommended. For the less stable degradation product, daidzein, it is advised not to store aqueous solutions for more than one day.[2]
-
Enzymatic Activity: In biological systems, such as cell cultures or in vivo models, esterases present in cells or biological fluids can enzymatically cleave the acetate groups, leading to the rapid conversion of this compound to daidzein.
Q3: How should I prepare and store stock solutions of this compound?
To ensure the stability of your this compound stock solutions, follow these guidelines:
-
Solvent Selection: Dissolve this compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.
-
Stock Concentration: Prepare a high-concentration stock solution to minimize the volume of solvent added to your experimental system.
-
Storage Conditions: Store the stock solution at -20°C or lower in tightly sealed vials to prevent moisture absorption and degradation. It is good practice to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound to daidzein. | 1. Verify Compound Integrity: Analyze your stock solution and working solutions by HPLC to check for the presence of daidzein. 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock immediately before use. 3. Control for Degradation Product: Include a daidzein-only control in your experiments to assess its specific effects. |
| Loss of compound activity over time. | Hydrolysis of the stock solution. | 1. Proper Storage: Ensure your stock solution is stored at -20°C or below in an anhydrous solvent and protected from light. 2. Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use vials. |
| Precipitation of the compound in aqueous media. | Low solubility of this compound or its degradation product, daidzein, in aqueous solutions. | 1. Optimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium as low as possible (typically <0.5%). 2. Sonication: Briefly sonicate the solution to aid dissolution, but avoid excessive heating. 3. Serial Dilutions: Prepare working solutions by performing serial dilutions of the stock solution in your experimental medium. |
Quantitative Data Summary
The following table summarizes key stability and solubility data for daidzein, the primary degradation product of this compound. This information can be used to infer the stability of this compound.
| Parameter | Solvent/Condition | Value | Reference |
| Daidzein Solubility | Ethanol | ~0.1 mg/mL | [2] |
| DMSO | ~30 mg/mL | [2] | |
| Dimethyl formamide | ~10 mg/mL | [2] | |
| 1:10 DMSO:PBS (pH 7.2) | ~0.15 mg/mL | ||
| Daidzein Stability in Aqueous Solution | Recommended Storage Time | Not more than one day | |
| Daidzein Thermal Stability | pH 7 and 9 | Degradation observed at 70-90°C and 120°C | |
| pH 3.1, 5.6, 7.0 (at 150°C) | Most prominent degradation at pH 3.1 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions, accurately weigh the desired amount of this compound.
-
Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution directly into the pre-warmed cell culture medium to achieve the final desired concentrations.
-
Gently mix the working solutions by inverting the tubes.
-
Use the freshly prepared working solutions immediately for your experiments.
-
Important: Do not store the diluted, aqueous working solutions.
-
Visualizations
References
troubleshooting inconsistent results in Daidzein diacetate assays
Welcome to the technical support center for Daidzein diacetate assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimentation, ensuring the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound results are inconsistent between experiments. What are the most common causes?
A1: Inconsistent results in this compound assays can stem from several factors. The most common culprits include issues with the compound's stability and solubility, variations in experimental protocols (e.g., incubation times, solvent concentrations), the quality and storage of reagents, and the calibration of analytical instruments. This compound can also hydrolyze to Daidzein, which has different properties and can affect assay outcomes.
Q2: I'm observing peak splitting or shifting retention times in my HPLC analysis of this compound. What should I check?
A2: Peak splitting or retention time shifts in HPLC are often related to the mobile phase, the column, or the sample preparation. Ensure that your mobile phase is properly degassed and that the pH is consistent. Check your column for degradation or contamination and ensure it is appropriate for isoflavone analysis. Inconsistent sample solvent or overloading the column can also lead to these issues. A gradient elution is often preferred over an isocratic one for better separation of isoflavones.[1]
Q3: My cell-based assay results (e.g., cell viability, apoptosis) with this compound are not reproducible. What could be the problem?
A3: Reproducibility in cell-based assays can be affected by several variables. Ensure your cell line is healthy and within a consistent passage number. The final concentration of the solvent (like DMSO) used to dissolve the this compound should be consistent and non-toxic to the cells. The stability of this compound in your cell culture media is also a critical factor; it's recommended to prepare fresh solutions for each experiment.[2]
Q4: How does the conversion of this compound to Daidzein affect my results?
A4: this compound is a synthetic ester of Daidzein. It can be hydrolyzed to Daidzein, the biologically active form. This conversion can occur in solution, especially under certain pH or temperature conditions, or be catalyzed by cellular enzymes.[3][4] Since Daidzein and this compound have different solubilities, bioactivities, and chromatographic properties, this conversion can lead to significant variability in your results if not controlled or accounted for.
Q5: What are the best practices for preparing and storing this compound stock solutions?
A5: this compound should be dissolved in an appropriate organic solvent such as DMSO or ethanol to create a stock solution.[2] For long-term storage, it is recommended to store stock solutions at -20°C. Aqueous solutions are not recommended for storage for more than a day due to the compound's limited stability and solubility in aqueous buffers. Always bring stock solutions to room temperature and vortex before use to ensure homogeneity.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation in Aqueous Solutions
| Symptom | Possible Cause | Suggested Solution |
| Visible precipitate in cell culture media or buffer. | This compound has low water solubility. The final concentration of the organic solvent may be too low to keep it in solution. | First, dissolve this compound in a water-miscible organic solvent like DMSO. When diluting into your aqueous medium, do so gradually while vortexing. Ensure the final solvent concentration is as high as permissible for your assay (typically <0.5% for cell-based assays). |
| Inconsistent results at higher concentrations. | The compound may be precipitating out of solution at higher concentrations. | Determine the solubility limit of this compound in your specific medium. Work with concentrations below this limit. Consider using a solubilizing agent if compatible with your assay. |
Issue 2: Variability in HPLC/UPLC-MS Quantification
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent peak areas for the same concentration. | Injection volume variability, sample degradation, or inconsistent sample preparation. | Ensure the autosampler is working correctly and the injection volume is consistent. Prepare fresh standards and samples for each run. Use a validated and consistent sample extraction and dilution protocol. |
| Appearance of an unexpected peak corresponding to Daidzein. | Hydrolysis of this compound to Daidzein during sample preparation or storage. | Minimize sample processing time and keep samples cool. Analyze samples as quickly as possible after preparation. If hydrolysis is unavoidable, you may need to quantify both this compound and Daidzein. |
| Shifting retention times. | Changes in mobile phase composition, column temperature, or column degradation. | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Use a column oven to maintain a consistent temperature. If the problem persists, the column may need to be washed or replaced. |
Issue 3: Inconsistent Biological Activity in Cell-Based Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability in cell viability or signaling pathway activation. | Inconsistent dosing due to poor solubility or degradation. Cell passage number and confluency variations. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure even distribution in multi-well plates by proper mixing. Standardize cell seeding density and use cells within a narrow passage number range. |
| Unexpected or biphasic dose-response curves. | Daidzein can have biphasic effects on cells, and its formation from this compound can complicate the dose-response. | Carefully design your dose-response experiments with a wide range of concentrations. Consider co-treatment with an estrogen receptor antagonist to investigate the mechanism of action. |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC
This protocol provides a general framework for the HPLC analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, for pH adjustment)
-
This compound standard
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Gradient Elution:
-
Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run to elute the compound. A typical gradient might be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, return to 20% B. This needs to be optimized.
-
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in DMSO or acetonitrile.
-
Create a series of standard solutions by diluting the stock solution with the mobile phase.
-
Prepare your experimental samples using the same solvent and dilution factor as your standards.
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the samples and determine the concentration of this compound based on the calibration curve.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol describes a common method to assess the effect of this compound on cell proliferation.
-
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete medium from your stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the this compound concentration to generate a dose-response curve.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
Caption: Hydrolysis of this compound to Daidzein.
Caption: Simplified signaling pathway of Daidzein.
References
Daidzein Diacetate Delivery in Neuronal Cells: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with daidzein diacetate in neuronal cell cultures. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to facilitate smooth and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used instead of daidzein?
A1: this compound is a synthetic derivative of daidzein, an isoflavone found in soy products. The addition of two acetyl groups increases the lipophilicity of the molecule. This enhanced lipophilicity is intended to improve its ability to cross cell membranes. Once inside the cell, cellular esterases are expected to hydrolyze the acetyl groups, releasing the active compound, daidzein.
Q2: How do I prepare a stock solution of this compound?
A2: this compound, similar to daidzein, has poor solubility in aqueous solutions. Therefore, a stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.[1]
-
Protocol for 10 mM Stock Solution:
-
Weigh the appropriate amount of this compound powder.
-
Dissolve it in cell culture-grade DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Q3: What is the recommended final concentration of this compound in my cell culture experiments?
A3: The optimal concentration will vary depending on the neuronal cell type and the specific experimental endpoint. For neuroprotective effects, studies using daidzein have shown efficacy in the range of 0.05-5 µM.[2] However, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. High concentrations of isoflavones can be toxic to primary neurons.
Q4: How stable is this compound in cell culture medium?
A4: The stability of this compound in aqueous cell culture media can be limited.[3] It is susceptible to hydrolysis back to daidzein. The rate of hydrolysis can be influenced by temperature, pH, and enzymatic activity in the serum supplement. It is recommended to prepare fresh working solutions for each experiment and to minimize the time the compound is in the media before and during the experiment.
Q5: How can I confirm the conversion of this compound to daidzein in my cells?
A5: To confirm the intracellular conversion, you can perform analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) on cell lysates.[4] This will allow you to quantify the intracellular concentrations of both this compound and daidzein over time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Difficulty Dissolving this compound | Poor solubility in aqueous solutions. | 1. Use an appropriate solvent: Prepare a concentrated stock solution in DMSO.[5] 2. Gentle warming: Briefly warm the solution to aid dissolution, but avoid high temperatures which can cause degradation. 3. Vortexing/Sonication: Mix thoroughly to ensure the compound is fully dissolved in the stock solution. |
| Low Cell Viability or Unexpected Cytotoxicity | 1. Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high (typically should be <0.1%). 2. Compound Cytotoxicity: The concentration of this compound may be in the toxic range for your specific neuronal cell line. 3. Compound Degradation: Degradation products may have different cytotoxic profiles. | 1. Optimize Solvent Concentration: Perform a vehicle control with the same final concentration of DMSO to assess its effect on cell viability. 2. Perform a Dose-Response Curve: Determine the IC50 value for your cell line to identify the non-toxic concentration range. 3. Prepare Fresh Solutions: Always prepare working solutions fresh from a frozen stock immediately before use. |
| Inconsistent or No Observable Effect | 1. Compound Instability/Degradation: this compound may be degrading in the culture medium. 2. Insufficient Hydrolysis: The cells may have low esterase activity, leading to inefficient conversion to active daidzein. 3. Incorrect Concentration: The effective concentration may not have been reached. | 1. Minimize Incubation Time: Reduce the pre-incubation time of the compound in the media. 2. Assess Hydrolysis: Use HPLC or LC-MS/MS to measure the conversion to daidzein in your cell model. 3. Re-evaluate Dose-Response: Perform a wider range of concentrations in your dose-response experiment. |
| Precipitate Formation in Culture Medium | The concentration of this compound exceeds its solubility limit in the aqueous medium. | 1. Lower the Final Concentration: Reduce the working concentration of this compound. 2. Increase Serum Concentration (with caution): Serum proteins can sometimes help to keep hydrophobic compounds in solution, but be aware that this can also affect the compound's activity. 3. Ensure Complete Dissolution of Stock: Make sure the DMSO stock solution is fully dissolved before diluting it into the culture medium. |
Experimental Protocols & Data
Data Presentation
Table 1: Recommended Concentration Ranges for Daidzein in Neuronal Cell Culture
| Effect | Cell Type | Concentration Range (µM) | Reference |
| Neuroprotection | Rat Cortical Neurons | 0.05 - 5 | |
| Increased Cell Proliferation | SH-SY5Y Neuroblastoma | 0.05 | |
| Cytotoxicity (IC50) | BEL-7402 (Hepatoma) | 59.7 ± 8.1 | |
| No Cytotoxicity | RAW264.7 (Macrophage) | up to 100 |
Note: Data for daidzein is provided as a reference for its active form. Optimal concentrations for this compound should be determined empirically.
Table 2: Solubility of Daidzein
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | |
| Ethanol | ~0.1 mg/mL | |
| 1:10 DMSO:PBS (pH 7.2) | ~0.15 mg/mL |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing the effect of this compound on the viability of neuronal cells.
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Protocol 2: Analysis of Protein Expression by Western Blot
This protocol allows for the investigation of this compound's effect on specific signaling pathways.
-
Cell Lysis: After treating neuronal cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (e.g., p-Akt, p-ERK, PPARγ) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways and Workflows
Below are diagrams illustrating key experimental workflows and signaling pathways involved in the action of daidzein in neuronal cells.
Caption: Experimental Workflow for this compound in Neuronal Cells.
Caption: Cellular Uptake and Activation of this compound.
Caption: Key Signaling Pathways Activated by Daidzein in Neuronal Cells.
References
Technical Support Center: Enhancing Daidzein Diacetate Efficacy Through Advanced Formulation Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of daidzein diacetate. The primary goal of these strategies is to improve the therapeutic efficacy of daidzein, for which this compound serves as a more stable and soluble prodrug.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in formulations?
A1: this compound is a synthetic derivative of daidzein, an isoflavone found in soybeans and other legumes.[1] The addition of two acetyl groups (diacetate) enhances the compound's stability and solubility.[1] This modification is a common prodrug strategy to potentially improve the bioavailability of the parent compound, daidzein, which has very low oral bioavailability due to its poor solubility and extensive metabolism in the intestine and liver.[1][2] The mode of action of this compound is expected to mirror that of daidzein, as it is converted to daidzein in the body.[1]
Q2: What are the main challenges in formulating daidzein and its derivatives like this compound?
A2: The primary challenges stem from the physicochemical properties of daidzein, which is a Biopharmaceutical Classification System (BCS) Class IV compound, meaning it has both low solubility and low permeability. Key issues include:
-
Poor Aqueous Solubility: Daidzein is sparingly soluble in water, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.
-
Low Permeability: The ability of daidzein to pass through the intestinal wall is limited.
-
Extensive First-Pass Metabolism: Daidzein undergoes significant metabolism in the intestine and liver, which reduces the amount of active compound reaching systemic circulation.
-
Physical Instability of Formulations: Nanoparticle-based formulations, while promising, can be prone to aggregation and instability over time.
Q3: What are the most promising formulation strategies to improve the efficacy of this compound?
A3: Several advanced formulation strategies have been developed for daidzein to enhance its solubility, and consequently, its bioavailability and therapeutic effect. These are directly applicable to improving the efficacy of daidzein delivered via this compound. Notable approaches include:
-
Nanoparticle-Based Delivery Systems: Encapsulating daidzein in nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal barrier.
-
Polymeric Nanoparticles: Using biodegradable polymers like poly(lactic-co-glycolic) acid (PLGA) has been shown to significantly increase the oral bioavailability of daidzein.
-
Nanosuspensions: Reducing the particle size of daidzein to the nanometer range increases the surface area for dissolution, thereby enhancing its solubility and dissolution rate.
-
-
Lipid-Based Formulations:
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs like daidzein, improving their oral absorption.
-
-
Complexation:
-
Cyclodextrins: Forming inclusion complexes with cyclodextrins can significantly enhance the aqueous solubility of daidzein.
-
Phospholipid Complexes: Complexing daidzein with phospholipids can improve its lipophilicity, which can be advantageous for certain delivery systems like self-emulsifying drug delivery systems (SEDDS).
-
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental formulation of daidzein and its derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (%EE) | 1. Poor affinity of the drug for the polymer/lipid matrix.2. Drug leakage into the external phase during formulation.3. Suboptimal process parameters (e.g., homogenization speed, sonication time). | 1. Modify the formulation: Try a different polymer or lipid, or form a phospholipid complex of daidzein to increase its lipophilicity.2. Optimize the preparation method: For emulsion-based methods, saturate the external aqueous phase with the drug to reduce the concentration gradient. Adjust process parameters based on systematic optimization studies (e.g., Design of Experiments). |
| Particle Aggregation/Instability | 1. Insufficient surface charge (low zeta potential).2. Inadequate steric stabilization.3. Ostwald ripening in nanosuspensions. | 1. Increase the zeta potential to above |±30 mV| for electrostatic stabilization by adding charged surfactants or polymers.2. Incorporate steric stabilizers like Pluronic F127 or PVP K30 in the formulation.3. For nanosuspensions, use a combination of stabilizers and consider lyophilization with a cryoprotectant for long-term storage. |
| Poor In Vitro Dissolution Rate | 1. Incomplete amorphization of the drug within the formulation.2. Insufficient particle size reduction.3. Use of an inappropriate dissolution medium. | 1. Verify the physical state of the drug in the formulation using DSC and XRD. If crystalline drug is present, optimize the formulation or process to achieve an amorphous state.2. Further reduce the particle size using techniques like high-pressure homogenization or media milling.3. Ensure sink conditions are maintained in the dissolution test. For poorly soluble drugs like daidzein, the addition of a surfactant (e.g., 0.5% Tween 80) to the dissolution medium may be necessary. |
| High Polydispersity Index (PDI) | 1. Non-uniform particle size reduction process.2. Aggregation during formulation or storage. | 1. Optimize homogenization or sonication parameters (time, intensity).2. Use appropriate stabilizers and ensure their concentration is optimal.3. Filter the formulation through a defined pore size membrane to obtain a more uniform size distribution. |
| Variability in In Vivo Bioavailability | 1. Formulation instability in the GI tract.2. Food effects.3. Inter-individual differences in metabolism. | 1. Use enteric-coated systems to protect the formulation from the acidic environment of the stomach.2. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food.3. While difficult to control, understanding the metabolic pathways of daidzein can help in interpreting the variability. |
Data Presentation: Summary of Formulation Parameters
The following tables summarize quantitative data from various studies on daidzein formulations.
Table 1: Physicochemical Characteristics of Daidzein Nanoparticle Formulations
| Formulation Type | Polymer/Lipid | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA Nanoparticles | PLGA | 309.2 ± 14.0 | -32.14 ± 2.53 | 81.9 ± 5.0 | 1.27 ± 0.33 | |
| PLGA Nanoparticles (with Cyclodextrin) | PLGA, Hydroxypropyl-β-cyclodextrin | 323.2 ± 4.8 | -18.73 ± 1.68 | 83.2 ± 7.2 | 1.75 ± 0.24 | |
| PLGA-Gelucire® Nanoparticles | PLGA, Gelucire® 44/14 | - | - | 84.85 ± 2.20 | - | |
| Nanosuspension (Formulation A) | Pluronic F127, PVP K30 | 181-235 | Negative | 93.68 ± 0.78 | - | |
| Nanosuspension (Formulation B) | SDS, Pluronic F127, PVP K30 | 181-235 | Negative | 89.75 ± 0.49 | - |
Table 2: Improvement in Solubility and Bioavailability of Daidzein with Different Formulations
| Formulation Type | Fold Increase in Saturation Solubility | Fold Increase in Relative Bioavailability (vs. Suspension) | Animal Model | Reference |
| PLGA Nanoparticles | - | 5.57 | Rats | |
| PLGA Nanoparticles (with Cyclodextrin) | - | 8.85 | Rats | |
| Nanosuspensions | 6-14 | - | - | |
| Cyclodextrin Inclusion Complex | ~26 | 1.26 (Daidzein) | Rats |
Experimental Protocols
1. Preparation of Daidzein-Loaded PLGA Nanoparticles via Emulsion-Solvent Evaporation Method
This protocol is adapted from studies demonstrating the encapsulation of daidzein in PLGA nanoparticles.
-
Materials: Daidzein, Poly(lactic-co-glycolic) acid (PLGA), Dichloromethane (DCM), Polyvinyl alcohol (PVA), Deionized water.
-
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of daidzein and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v).
-
Emulsification: Add the organic phase dropwise to the aqueous phase under continuous high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
Washing: Wash the collected nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
-
2. Preparation of Daidzein Nanosuspension via Media Milling
This protocol is based on the media milling technique for producing drug nanosuspensions.
-
Materials: Daidzein, Stabilizers (e.g., Pluronic F127, PVP K30), Zirconium oxide beads (milling media), Deionized water.
-
Procedure:
-
Preparation of Stabilizer Solution: Dissolve the chosen stabilizers in deionized water.
-
Dispersion: Disperse the coarse daidzein powder in the stabilizer solution.
-
Milling: Add the zirconium oxide beads to the dispersion. Place the mixture on a high-speed magnetic stirrer or in a milling chamber and mill for a specified duration (e.g., 24 hours).
-
Separation: Separate the nanosuspension from the milling media by decantation or sieving.
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Lyophilization (Optional): For long-term stability, the nanosuspension can be lyophilized with a suitable cryoprotectant.
-
Visualizations
Caption: Workflow for preparing Daidzein-PLGA nanoparticles.
Caption: Simplified signaling pathways modulated by Daidzein.
Caption: Troubleshooting logic for low Daidzein bioavailability.
References
quality control parameters for synthetic Daidzein diacetate
This technical support center provides essential information for researchers, scientists, and drug development professionals working with synthetic Daidzein Diacetate. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound (CAS No: 3682-01-7) is a synthetic derivative of daidzein, a naturally occurring isoflavone found in soybeans.[1] The addition of two acetate groups (acetylation) enhances the compound's stability, solubility in organic solvents, and potentially its bioavailability compared to the parent compound, daidzein.[1][2] It is often used in research to study the effects of isoflavones, as it retains the biological activities of daidzein, such as its antioxidant, anti-inflammatory, and phytoestrogenic properties.[1][2]
Q2: What are the typical physical and chemical properties of high-quality this compound?
A2: High-purity this compound should meet the specifications outlined in the table below. These parameters are crucial for ensuring the identity and quality of the material for experimental use.
Table 1: Physicochemical Specifications of this compound
| Parameter | Specification | Source |
| Appearance | A solid, white to off-white powder | |
| Molecular Formula | C₁₉H₁₄O₆ | |
| Molecular Weight | 338.31 g/mol | |
| Melting Point | 188-190 °C | |
| Purity (by HPLC) | >98.00% | |
| Solubility | Insoluble in water (6.1E-3 g/L at 25 °C). Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. |
Q3: How should I store this compound?
A3: For long-term stability, this compound powder should be stored at -20°C. If dissolved in a solvent, it is recommended to store the solution at -80°C for up to six months or at -20°C for up to one month. Avoid repeated freeze-thaw cycles to prevent degradation.
Q4: What are the key analytical techniques for quality control of this compound?
A4: The primary methods for quality control are High-Performance Liquid Chromatography (HPLC) for purity and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Mass Spectrometry (MS) for molecular weight verification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, purification, and analysis of this compound.
Synthesis and Purification
Q5: My synthesis of this compound resulted in a low yield. What could be the cause?
A5: Low yields can be attributed to several factors:
-
Incomplete Acetylation: The reaction may not have gone to completion, leaving mono-acetylated daidzein or unreacted daidzein. To address this, consider increasing the molar excess of the acetylating agent (e.g., acetic anhydride), extending the reaction time, or optimizing the reaction temperature.
-
Hydrolysis: The diacetate ester is susceptible to hydrolysis back to the monoacetate or daidzein, especially during aqueous workup. Minimize contact time with water and ensure efficient extraction and drying of the final product.
-
Purification Loss: Significant loss can occur during recrystallization if an inappropriate solvent is used or if the product is not fully crystallized before filtration. Perform small-scale solubility tests to find a suitable recrystallization solvent system (e.g., ethanol/water).
Q6: The final product is a yellowish or brownish powder instead of white. What causes this discoloration?
A6: Discoloration often indicates the presence of impurities, primarily from the oxidation of phenolic compounds. The parent compound, daidzein, is susceptible to oxidation, which can form colored quinone-type byproducts. To mitigate this, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if possible. Purification by recrystallization with a small amount of activated charcoal can help remove colored impurities.
Q7: I am having trouble purifying the crude product by column chromatography. What can I do?
A7: Poor separation during column chromatography can be due to:
-
Inappropriate Solvent System: The mobile phase may not be optimal for separating the diacetate from impurities. Use Thin Layer Chromatography (TLC) to test various solvent systems to achieve good separation of spots.
-
Column Overloading: Loading too much crude product onto the column will result in poor separation. Reduce the amount of material loaded relative to the column size.
-
Improperly Packed Column: Channeling in the column packing will lead to inefficient separation. Ensure the column is packed uniformly.
Analytical and Experimental Issues
Q8: I see an unexpected peak in my HPLC chromatogram. What could it be?
A8: An unexpected peak could be one of several possibilities:
-
Starting Material: Residual unreacted daidzein.
-
Intermediate: Daidzein monoacetate (either 7-O-acetyl or 4'-O-acetyl daidzein).
-
Degradation Product: Hydrolysis of one or both acetate groups can occur if the sample is stored in an aqueous or protic solvent for an extended period.
-
Solvent Impurity: A peak originating from the solvent used to dissolve the sample. Run a blank (solvent only) to rule out solvent peaks. Comparing the retention time with standards of daidzein can help identify unreacted starting material.
Q9: The results of my cell-based assays using this compound are inconsistent. What could be the problem?
A9: Inconsistent results in biological assays can stem from:
-
Poor Solubility: Although more soluble than daidzein, the diacetate may still precipitate in aqueous cell culture media. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across experiments and does not affect the cells.
-
Hydrolysis to Daidzein: In aqueous media, this compound can be hydrolyzed to daidzein by cellular esterases. The rate of this conversion can vary between cell lines, leading to variability in the effective concentration of the active compound.
-
Purity Issues: Impurities in the compound could have their own biological effects, leading to confounding results. Always use a well-characterized, high-purity batch of the compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is for determining the purity of a this compound sample.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).
-
Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject a solvent blank to establish a baseline.
-
Inject the prepared sample solution.
-
Record the chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total area of all peaks (expressed as a percentage).
-
¹H-NMR for Structural Confirmation
This protocol outlines the general procedure for obtaining a proton NMR spectrum of this compound.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is generally preferred if the compound is sufficiently soluble.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
Procedure:
-
Acquire a standard ¹H-NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and assign the chemical shifts. The expected signals for the two acetate groups should appear as singlets around δ 2.3 ppm. The aromatic protons will appear in the region of δ 7.0-8.5 ppm. The spectrum should be consistent with the known structure of this compound.
-
Mass Spectrometry (MS) for Molecular Weight Verification
This method is for confirming the molecular weight of this compound.
-
Instrumentation: Mass spectrometer, typically with an electrospray ionization (ESI) source, coupled to a liquid chromatograph (LC-MS).
-
Mobile Phase: A mixture of acetonitrile and water, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
Ionization Mode: ESI can be run in either positive or negative mode. In positive mode, the protonated molecule [M+H]⁺ at m/z 339.31 would be expected.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in the mobile phase.
-
Procedure:
-
Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS system.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 100-500).
-
Identify the peak corresponding to the expected molecular ion.
-
Visualizations
Quality Control Workflow for Synthetic this compound
Caption: Quality control workflow for synthetic this compound.
Troubleshooting Decision Tree for Low Purity
Caption: Troubleshooting decision tree for low purity of this compound.
Daidzein Signaling Pathway via Estrogen Receptors
Caption: Simplified signaling pathway of Daidzein via Estrogen Receptors.
References
Technical Support Center: Standardizing Daidzein Diacetate for Research Use
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Daidzein diacetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a synthetic derivative of daidzein, a naturally occurring isoflavone found in soybeans.[1] The addition of acetate groups increases its stability, solubility, and potential bioavailability compared to daidzein.[1] In research, it is often used as a more stable precursor to daidzein, which is known for its estrogenic and antioxidant activities and its ability to modulate various signaling pathways.[1]
Q2: How does this compound become biologically active?
A2: this compound is a prodrug that becomes biologically active upon hydrolysis of its acetate groups by intracellular esterases, releasing the active compound, daidzein. The level of esterase activity can vary between different cell types.[2]
Q3: What are the recommended storage conditions for this compound?
A3: this compound solid should be stored at -20°C for long-term stability. Stock solutions, typically prepared in DMSO, should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
A4: this compound is expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and acetone.[3] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous culture medium.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no biological effect observed | 1. Insufficient conversion to daidzein: The cell line used may have low intracellular esterase activity. 2. Degradation of the compound: Improper storage or handling of this compound or daidzein. 3. Incorrect dosage: The concentration used may be too low to elicit a response. | 1. Verify esterase activity: Use a general esterase activity assay to confirm that your cell line can hydrolyze the acetate groups. 2. Check storage and handling: Ensure the compound and its solutions are stored correctly and protected from light. Prepare fresh dilutions for each experiment. 3. Perform a dose-response study: Test a range of concentrations to determine the optimal effective dose for your experimental system. |
| Precipitation in cell culture medium | 1. Poor aqueous solubility: Daidzein and its diacetate form have limited solubility in aqueous solutions. 2. High final concentration of DMSO: The final concentration of the solvent in the culture medium may be too high, causing the compound to precipitate out. 3. Interaction with media components: Components in the serum or media may interact with the compound, leading to precipitation. | 1. Optimize stock solution concentration: Prepare a more concentrated stock solution in DMSO to minimize the volume added to the medium. 2. Maintain low solvent concentration: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to maintain solubility and minimize solvent toxicity. 3. Pre-warm media and vortex: Ensure the culture medium is at 37°C before adding the compound. Vortex the diluted solution gently before adding it to the cells. |
| High background in Western blot for phosphorylated proteins | 1. Non-specific antibody binding: The primary or secondary antibody may be binding to other proteins. 2. Inappropriate blocking buffer: Using milk as a blocking agent can cause high background when detecting phosphoproteins, as milk contains casein, a phosphoprotein. | 1. Optimize antibody concentrations: Titrate the primary and secondary antibodies to find the optimal dilution that maximizes signal and minimizes background. 2. Use BSA for blocking: Use a blocking buffer containing 3-5% Bovine Serum Albumin (BSA) in TBST instead of milk. |
| Inconsistent results between experiments | 1. Variability in cell health and passage number: Cells that are unhealthy or at a high passage number can respond differently. 2. Inconsistent compound preparation: Variations in the preparation of stock and working solutions. 3. Edge effects in multi-well plates: Evaporation from the outer wells can lead to increased compound concentration. | 1. Use healthy, low-passage cells: Ensure cells are in the logarithmic growth phase and use a consistent passage number for all experiments. 2. Standardize solution preparation: Prepare fresh dilutions from a single, validated stock solution for each set of experiments. 3. Minimize edge effects: Avoid using the outermost wells of multi-well plates for critical experiments, or fill them with sterile PBS to maintain humidity. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Daidzein
| Property | This compound | Daidzein |
| Molecular Formula | C₁₉H₁₄O₆ | C₁₅H₁₀O₄ |
| Molecular Weight | 338.31 g/mol | 254.24 g/mol |
| Appearance | White to off-white solid | Pale yellow crystalline solid |
| Solubility in DMSO | Soluble | ~30 mg/mL |
| Aqueous Solubility | Poorly soluble | Sparingly soluble |
Table 2: Estimated Stability of Daidzein in Solution at Different Temperatures and pH
Note: This data is for daidzein and can be used as an approximation for the stability of the active compound once this compound is hydrolyzed. Acetylated flavonoids generally show improved stability.
| Temperature | pH | Degradation Kinetics | Activation Energy (Ea) |
| 70-90°C | 7 | Apparent first-order | Not specified |
| 70-90°C | 9 | Apparent first-order | 8.4 and 11.6 kcal/mol |
| 120°C | 7 & 9 | Degradation observed | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protecting tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Intracellular Esterase Activity Assay
This protocol is adapted from a method using 6-carboxyfluorescein diacetate (6-CFDA) to quantify intracellular esterase activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.
-
Preparation of 6-CFDA solution: Prepare a 25 µM solution of 6-CFDA in sterile PBS.
-
Staining: Remove the culture medium from the wells and wash the cells once with sterile PBS. Add 80 µL of the 6-CFDA solution to each well.
-
Incubation: Incubate the plate at 37°C in the dark for 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Protein Quantification: In a parallel plate, determine the total protein content per well using a standard protein assay (e.g., BCA assay).
-
Calculation: Calculate the esterase activity by dividing the fluorescence units by the total cellular protein in each well (fluorescence per µg protein).
Protocol 3: Western Blot Analysis of Phosphorylated Akt (p-Akt Ser473)
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for the specified time. Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, place the plates on ice and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Preparation: Incubate the lysates on ice for 30 minutes, vortexing every 10 minutes. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for p-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the ECL substrate and incubate it with the membrane for 1-5 minutes. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt and a loading control like β-actin.
Mandatory Visualizations
Caption: Experimental workflow for using this compound in cell-based assays.
Caption: Intracellular conversion of this compound to its active form, daidzein.
Caption: Daidzein's inhibitory effect on the PI3K/Akt signaling pathway.
References
Technical Support Center: Analytical Method Validation for Daidzein Diacetate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation for Daidzein diacetate, primarily focusing on High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analytical method validation important?
A1: this compound is a chemically modified derivative of daidzein, a naturally occurring isoflavone found in soybeans. The acetylation process enhances its lipophilicity and stability, which can improve bioavailability.[1] Validating the analytical method is a critical step required by regulatory bodies like the ICH to ensure that the method is suitable for its intended purpose. This guarantees that the measurements of identity, purity, and potency are reliable, accurate, and reproducible.[2][3][4]
Q2: Which analytical technique is most common for this compound analysis?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and robust technique for the analysis of daidzein and its derivatives.[5] This method, often paired with a UV detector, provides excellent separation and quantification capabilities for isoflavones.
Q3: What are the key validation parameters I need to assess according to ICH guidelines?
A3: According to the ICH Q2(R1) guidelines, the core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (assessed as repeatability and intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Q4: What is a forced degradation study and why is it necessary?
A4: A forced degradation or stress study is the intentional degradation of a drug substance by exposing it to more severe conditions than accelerated stability testing. This is done using stress agents like acid, base, oxidation, heat, and light. The purpose is to identify potential degradation products, establish degradation pathways, and demonstrate the specificity and stability-indicating nature of the analytical method. This ensures the method can separate the intact drug from any impurities or degradants.
Troubleshooting Guide for HPLC Analysis
This section addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: Analyte interacting with active silanol groups on the column. 2. Column Overload: Injecting too high a concentration of the sample. 3. Incorrect Mobile Phase pH: Affects the ionization state of the analyte. 4. Sample Solvent Incompatibility: Sample dissolved in a solvent much stronger than the mobile phase. | 1. Use a modern, high-purity silica column. Consider adding a mobile phase modifier like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%). 2. Reduce the injection volume or dilute the sample. 3. Adjust the mobile phase pH to ensure the analyte is in a single, un-ionized form. 4. Dissolve the sample in the mobile phase or a weaker solvent whenever possible. |
| Inconsistent Retention Times | 1. Temperature Fluctuations: Column temperature is not stable. 2. Mobile Phase Composition: Inconsistent mixing or degradation of the mobile phase. 3. Column Equilibration: Insufficient time for the column to stabilize with the mobile phase. 4. Pump Issues: Leaks or faulty check valves causing flow rate variations. | 1. Use a column oven to maintain a consistent temperature. 2. Prepare fresh mobile phase daily and ensure it is properly degassed. If using a gradient, check pump proportioning valves. 3. Ensure the column is equilibrated for a sufficient time (e.g., 15-20 column volumes) before starting the analysis. 4. Check for leaks in the system, particularly around fittings and pump seals. Purge the pump to remove air bubbles. |
| High Backpressure | 1. Column or Frit Blockage: Particulate matter from the sample or mobile phase has clogged the column inlet. 2. Buffer Precipitation: Buffer from the mobile phase has precipitated in the system. 3. Tubing Obstruction: Kinked or blocked tubing in the system. | 1. Use a guard column to protect the analytical column. Filter all samples and mobile phases through a 0.45 µm filter. Try reversing and flushing the column (check manufacturer's instructions first). 2. Ensure the buffer is fully soluble in the mobile phase mixture. Flush the system with a high percentage of aqueous solvent (without buffer) to dissolve precipitated salts. 3. Inspect all tubing for kinks or blockages and replace as necessary. |
| No Peaks or Very Small Peaks | 1. Injection Issue: Autosampler malfunction or incorrect injection volume. 2. Detector Problem: Lamp is off or has low energy. Incorrect wavelength is set. 3. Solubility Issue: this compound is not fully dissolved in the sample solvent. | 1. Perform a manual injection to verify system performance. Check autosampler syringe and vial caps. 2. Verify the detector lamp is on and check its energy output. Ensure the detection wavelength is set correctly (e.g., around 250 nm for daidzein). 3. This compound is more lipophilic than daidzein. Ensure it is fully dissolved. It is soluble in organic solvents like methanol, ethanol, DMSO, and acetonitrile. |
Experimental Protocols & Data
Example HPLC Method Protocol
This protocol provides a starting point for the analysis of this compound. Optimization may be required.
-
Instrumentation: HPLC system with a UV-Vis or DAD detector.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often used for flavonoids.
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 250 nm (based on daidzein's λmax).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile). Create a series of calibration standards by diluting the stock solution with the mobile phase.
Summary of Validation Parameters (Literature Data for Daidzein)
While specific data for this compound is limited, the validation parameters for the parent compound, Daidzein, provide a useful reference.
| Parameter | Typical Range/Value | Source(s) |
| Linearity Range | 1 - 30 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| LOD | 0.3 - 1.0 ng/mL (LC-MS) 0.3 - 1.0 µg/mL (HPLC-UV) | |
| LOQ | 1.0 - 4.0 ng/mL (LC-MS) 1.0 - 3.0 µg/mL (HPLC-UV) | |
| Accuracy (% Recovery) | 96% - 107% | |
| Precision (%RSD) | < 2.5% |
Visualized Workflows
General Workflow for Analytical Method Validation
Caption: A flowchart outlining the three main phases of analytical method validation.
Troubleshooting Logic for HPLC Peak Tailing
Caption: A decision tree for systematically troubleshooting HPLC peak tailing issues.
References
- 1. 3682-01-7(this compound) | Kuujia.com [kuujia.com]
- 2. canadacommons.ca [canadacommons.ca]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
Technical Support Center: Daidzein Diacetate Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving Daidzein Diacetate.
Frequently Asked Questions (FAQs)
What is this compound and why is it used in animal studies?
This compound is a synthetic prodrug of daidzein, a naturally occurring isoflavone found in soybeans and other legumes. As a prodrug, this compound is designed to have improved physicochemical properties, such as increased lipophilicity, which can potentially enhance its oral absorption and bioavailability compared to its active form, daidzein. Once absorbed, it is expected to be rapidly hydrolyzed by endogenous esterases in the body to release the active daidzein. Daidzein itself is investigated for a wide range of pharmacological activities, including its estrogenic, anti-inflammatory, and antioxidant properties.[1][2]
What are the common sources of variability in this compound animal studies?
Variability in animal studies with this compound can arise from several factors:
-
Formulation and Administration: The choice of vehicle, suspension quality, and administration technique (e.g., oral gavage) can significantly impact the absorption and bioavailability of the compound.
-
In Vivo Hydrolysis: The rate and extent of conversion of this compound to daidzein can vary between animals due to differences in esterase activity in the gut, liver, and blood.
-
Animal-Specific Factors: The species, strain, sex, and gut microbiota of the animals can influence the metabolism and pharmacokinetics of daidzein. For instance, metabolism differs between rats and mice, and even between male and female rats.[3]
-
Diet: The composition of the animal's diet can affect the gut microbiome, which plays a role in the metabolism of isoflavones.
-
Analytical Methods: The accuracy and precision of the methods used to quantify daidzein and its metabolites in biological samples are crucial for obtaining reliable data.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of daidzein after oral administration of this compound.
Possible Causes and Solutions:
-
Inconsistent Formulation:
-
Problem: this compound may not be uniformly suspended in the vehicle, leading to inconsistent dosing.
-
Solution: Ensure the formulation is prepared consistently for each experiment. Use a homogenizer to create a uniform suspension. Prepare fresh formulations regularly and assess their stability. While specific solubility data for this compound in common vehicles is limited, for its active form, daidzein, nanosuspensions and nanoemulsions have been shown to improve bioavailability.[4]
-
-
Variable Oral Gavage Technique:
-
Problem: Inconsistent administration volume or technique can lead to variability in the amount of compound delivered.
-
Solution: Ensure all personnel are properly trained in oral gavage techniques. Use appropriately sized gavage needles and administer the suspension slowly to avoid regurgitation. The volume administered should not exceed 10 mL/kg of the animal's body weight.
-
-
Differences in Animal Fasting Status:
-
Problem: The presence of food in the stomach can affect the absorption of the compound.
-
Solution: Standardize the fasting period for all animals before dosing. A typical fasting period is overnight (12-16 hours) with free access to water.
-
Issue 2: Lower than expected plasma concentrations of daidzein.
Possible Causes and Solutions:
-
Poor Bioavailability:
-
Problem: Daidzein and its prodrugs can have low oral bioavailability due to poor solubility and first-pass metabolism.[1]
-
Solution: Consider using a different vehicle or formulation strategy to enhance solubility and absorption. For daidzein, formulations like solutions, nanoemulsions, and nanosuspensions have shown improved bioavailability compared to suspensions. While specific data for this compound is scarce, a similar approach may be beneficial.
-
-
Rapid Metabolism:
-
Problem: Daidzein is rapidly metabolized in the liver and intestines.
-
Solution: When analyzing plasma samples, consider measuring not only daidzein but also its major metabolites, such as daidzein-7-O-glucuronide, to get a more complete pharmacokinetic profile.
-
-
Incorrect Sampling Time:
-
Problem: The peak plasma concentration (Tmax) may be missed if blood samples are not collected at appropriate time points.
-
Solution: Conduct a pilot study to determine the Tmax for your specific formulation and animal model. For daidzein solutions in rats, Tmax has been reported to be as early as 0.46 hours, while for suspensions, it can be around 5 hours.
-
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of Daidzein in Rats with Different Formulations
| Formulation | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Daidzein Suspension | 10 mg/kg, oral | 127.3 | 5.0 | - | 6.1 (free daidzein) | |
| Daidzein Solution | 10 mg/kg, oral | 601.1 | 0.46 | - | 12.8 (free daidzein) | |
| Daidzein Nanosuspension | 10 mg/kg, oral | ~450 | ~2.0 | ~2100 | 265.6 (relative to suspension) | |
| Daidzein Nanoemulsion | 10 mg/kg, oral | ~400 | ~2.0 | ~2000 | 262.3 (relative to suspension) | |
| Daidzein in Corn Oil | 100 mg/kg, gavage | - | - | - | < 10 (total urinary excretion) |
Table 2: Pharmacokinetic Parameters of Daidzein after Oral Administration of a Daidzein Prodrug (Daidzein 4-Phenylsulfonyl Ester) in Rats
| Compound Measured | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | AUC (0-∞) (ng·h/mL) | Reference |
| Daidzein (from prodrug) | - | ~1.0 | 1102 ± 445 | 1255 ± 537 |
Note: This data is for a different ester prodrug of daidzein and is provided for illustrative purposes due to the lack of specific data for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in sterile water)
-
Homogenizer
-
Stir plate and stir bar
-
Analytical balance and weigh boats
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and total volume.
-
Weigh the this compound powder accurately.
-
In a suitable container, add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while stirring continuously with a stir bar on a stir plate.
-
Once the powder is fully suspended, use a homogenizer to ensure a uniform and fine suspension.
-
Store the suspension at 4°C and protect it from light. Before each use, vortex or stir the suspension thoroughly to ensure homogeneity.
-
Protocol 2: Oral Gavage Administration in Rats
-
Materials:
-
Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats)
-
Syringe
-
Prepared this compound suspension
-
-
Procedure:
-
Weigh the animal to determine the correct dosing volume (not to exceed 10 mL/kg).
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth.
-
With the animal's head tilted slightly upwards, gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the suspension.
-
Gently remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 3: Plasma Sample Collection and Analysis for Daidzein
-
Materials:
-
Anticoagulant tubes (e.g., containing EDTA)
-
Centrifuge
-
Micropipettes and tips
-
HPLC-UV or LC-MS/MS system
-
-
Procedure:
-
Collect blood samples from the animals at predetermined time points into anticoagulant tubes.
-
Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
For analysis, perform a protein precipitation step by adding a solvent like methanol to the plasma samples.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for daidzein and its metabolites using a validated HPLC-UV or LC-MS/MS method.
-
Visualizations
Signaling Pathways
Caption: Estrogen Receptor (ER) Signaling Pathway.
Caption: Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Signaling Pathway.
Experimental Workflow
Caption: General workflow for a pharmacokinetic study of this compound in rodents.
References
- 1. Pharmacokinetics of Daidzein 4-Phenylsulfonyl Ester and Its Active Metabolite Daidzein Assayed by HPLC Method in Rats After Intravenous Administration and Oral Administration [gavinpublishers.com]
- 2. Disposition and biotransformation of the estrogenic isoflavone daidzein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Assessment of Pharmacokinetic Parameters of Daidzein-Containing Nanosuspension and Nanoemulsion Formulations After Oral Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Daidzein Diacetate and Genistein Diacetate: A Guide for Researchers
Abstract
This guide provides a comprehensive comparison of the biological efficacy of Daidzein diacetate and Genistein diacetate, two prominent isoflavone derivatives. While direct comparative studies on the diacetate forms are limited, this document extrapolates their activities based on the extensive research conducted on their parent compounds, Daidzein and Genistein. It is presumed that the diacetate esters will hydrolyze in vivo to their respective active forms. This guide summarizes key findings on their anticancer, anti-inflammatory, and metabolic activities, supported by experimental data. Detailed methodologies for pertinent assays and visual representations of key signaling pathways are included to support further research and drug development.
Introduction
Daidzein and Genistein are naturally occurring isoflavones found predominantly in soybeans and other legumes. Their structural similarity to estrogen allows them to interact with estrogen receptors and modulate a variety of physiological processes[1][2][3]. These compounds have garnered significant interest for their potential therapeutic applications in cancer, cardiovascular disease, osteoporosis, and inflammatory conditions[1][2]. This compound and Genistein diacetate are acetylated derivatives of these isoflavones, which are often synthesized to potentially improve their stability and bioavailability. This guide focuses on the comparative efficacy of these two compounds, drawing primarily from studies on their parent molecules.
Comparative Biological Efficacy: Data Summary
The following tables summarize key quantitative data from various studies comparing the biological activities of Daidzein and Genistein.
Table 1: Comparative Pharmacokinetics of Daidzein and Genistein
| Parameter | Daidzein | Genistein | Species | Key Findings | Reference |
| Bioavailability | Lower | Higher | Human | The systemic bioavailability of genistein was significantly greater than that of daidzein. | |
| Bioavailability | Higher (as conjugates) | Lower (as conjugates) | Rat | Conjugates of daidzein are more bioavailable than those of genistein. | |
| Time to Peak Plasma Concentration (Tmax) | 7.4 h | 5.5 h | Human | ||
| Elimination Half-life (t1/2) | 7.75 h | 7.77 h | Human | ||
| Urinary Recovery | ~21% | ~9% | Human | Urinary recovery of daidzein was significantly greater than that of genistein. |
Table 2: Comparative Effects on Lipid Metabolism in Rats
| Parameter | Daidzein (2 g/kg diet) | Genistein (2 g/kg diet) | Key Findings | Reference |
| Serum Triacylglycerol | No significant change | Significantly lowered | Genistein demonstrated a stronger effect on lowering serum lipids. | |
| Serum Cholesterol | No significant change | Significantly lowered (in one experiment) | ||
| Hepatic Gene Expression | Altered 38 genes (>1.5-fold change) | Altered 154 genes (>1.5-fold change) | Genistein had a more pronounced impact on hepatic gene expression related to lipid and carbohydrate metabolism. |
Table 3: Comparative Effects on Bone Mineral Density (BMD) in Premenopausal Women
| Parameter | Daidzein | Genistein | Key Findings | Reference |
| Whole Body BMD | Marginal effect | Significant decrease at low serum calcium levels; increase at high serum calcium levels. | The effect of genistein on whole body BMD is dependent on serum calcium levels. | |
| Hip and Spine BMD | No effect | No effect | Neither isoflavone had a significant effect on BMD at common fracture risk sites. |
Key Signaling Pathways and Mechanisms of Action
Daidzein and Genistein exert their biological effects through the modulation of several key signaling pathways. Their ability to interact with estrogen receptors (ERs), particularly ERβ, is a primary mechanism for their estrogenic and anti-estrogenic activities. Beyond ER signaling, they influence pathways involved in cell proliferation, apoptosis, inflammation, and metabolism.
Estrogen Receptor (ER) Signaling
Both Daidzein and Genistein are classified as phytoestrogens due to their structural similarity to estradiol, allowing them to bind to estrogen receptors. Genistein generally exhibits a higher binding affinity for ERβ compared to ERα. This differential binding affinity is thought to contribute to their tissue-selective effects.
Anti-inflammatory Signaling
Daidzein and Genistein have been shown to possess anti-inflammatory properties by inhibiting key inflammatory pathways. They can suppress the activation of nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 1 (STAT-1), which are critical transcription factors for the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS).
PPAR and JNK Signaling in Adipocytes and Macrophages
Daidzein has been shown to regulate pro-inflammatory gene expression in adipocyte and macrophage co-cultures through the activation of peroxisome proliferator-activated receptors (PPARα and PPARγ) and the inhibition of the c-Jun N-terminal kinase (JNK) pathway. This suggests a potential role in mitigating obesity-related inflammation.
Experimental Protocols
This section provides an overview of common experimental methodologies used to assess the efficacy of Daidzein and Genistein.
Cell Culture
-
Cell Lines: MCF-7 (ERα+ human breast cancer), HTC (rat hepatoma), and various prostate cancer cell lines (PC-3, DU-145, LNCaP) are commonly used.
-
Culture Conditions: Cells are typically cultured at 37°C in a humidified atmosphere with 5% CO2. The choice of medium (e.g., DMEM/F-12) is cell-line specific and is often supplemented with fetal bovine serum (FBS) and antibiotics (e.g., Penicillin-Streptomycin). For studies involving estrogenic effects, phenol red-free medium and charcoal-stripped FBS are used to eliminate external hormonal influences.
Cytotoxicity and Cell Proliferation Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Seed cells in 96-well plates at a density of approximately 2.5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound or Genistein diacetate (or their parent compounds) and incubate for a specified period (e.g., 24-96 hours).
-
Add MTT solution and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader.
-
-
Trypan Blue Exclusion Assay: This method is used to count viable cells.
-
Treat cells with the test compounds as described for the MTT assay.
-
Harvest the cells and resuspend them in medium.
-
Mix an aliquot of the cell suspension with an equal volume of trypan blue stain.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
In Vivo Studies in Animal Models
-
Osteoarthritis Model:
-
Induce experimental knee osteoarthritis (KOA) in rats using an intra-articular injection of monosodium iodoacetate (MIA).
-
Administer Daidzein (or its diacetate form) either intra-articularly or orally for a defined period (e.g., 21 days).
-
At the end of the treatment period, sacrifice the animals and collect serum and knee joint samples.
-
Analyze serum for inflammatory markers (e.g., TNF-α, IL-1β, MMP-13) and oxidative stress markers (TOS, TAS).
-
Conduct histopathological and immunohistochemical analysis of the knee joints.
-
-
Lipid Metabolism Studies:
-
Feed rats with diets containing specific concentrations of Daidzein or Genistein (e.g., 1 or 2 g/kg of diet) for a set duration (e.g., 14-16 days).
-
Collect blood samples to measure serum lipid profiles (triacylglycerol, cholesterol).
-
Harvest liver tissue for gene expression analysis (e.g., DNA microarray) and enzyme activity assays related to lipogenesis.
-
Gene Expression Analysis
-
Real-Time RT-PCR: This technique is used to quantify mRNA levels of specific genes.
-
Isolate total RNA from treated and control cells or tissues.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Normalize the data to a housekeeping gene (e.g., β-actin) to determine the relative gene expression.
-
Discussion and Future Directions
The available evidence, primarily from studies on Daidzein and Genistein, suggests that both compounds have significant therapeutic potential, although they exhibit differential effects in various biological systems. Genistein appears to have a more potent effect on lowering serum lipids and influencing hepatic gene expression, while the effects of both on bone mineral density are more complex and may be influenced by other physiological factors such as serum calcium levels. In terms of bioavailability, the data is conflicting between human and rat studies, highlighting the importance of species-specific considerations in preclinical research.
A critical gap in the current literature is the lack of direct comparative studies on this compound and Genistein diacetate. Future research should focus on elucidating the pharmacokinetic profiles of these diacetate derivatives and directly comparing their efficacy in well-defined in vitro and in vivo models. Such studies will be crucial for determining if the diacetate forms offer any advantages in terms of bioavailability and therapeutic efficacy over their parent compounds. Furthermore, a deeper understanding of their structure-activity relationships will aid in the design of more potent and selective isoflavone-based therapeutic agents.
Conclusion
This compound and Genistein diacetate, through their conversion to Daidzein and Genistein, are promising compounds with a wide range of biological activities. This guide provides a summary of their comparative efficacy based on the current scientific literature. The provided data, signaling pathway diagrams, and experimental methodologies are intended to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and nutritional science. Further investigation into the diacetate forms is warranted to fully realize their therapeutic potential.
References
A Comparative Analysis of Daidzein Diacetate and 17 Alpha-Ethinylestradiol in the Management of Bone Loss
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of daidzein diacetate and 17 alpha-ethinylestradiol, two estrogenic compounds investigated for their potential to mitigate bone loss. While direct head-to-head clinical trials are not available, this document synthesizes preclinical and clinical data from various independent studies to offer an objective overview of their respective efficacies, mechanisms of action, and experimental foundations.
Note on this compound: Scholarly literature predominantly focuses on daidzein, the bioactive isoflavone. This compound is a synthetic ester of daidzein, likely utilized to enhance stability and bioavailability. It is presumed to be metabolized to daidzein in vivo; therefore, this guide presents data on daidzein to infer the potential effects of this compound.
Executive Summary
Both daidzein, a soy isoflavone, and 17 alpha-ethinylestradiol, a synthetic estrogen, have demonstrated bone-protective effects, primarily through their interaction with estrogen receptors. Preclinical studies, often employing ovariectomized (OVX) rodent models to simulate postmenopausal bone loss, show that both compounds can attenuate the decline in bone mineral density (BMD) and favorably modulate bone turnover markers. However, the clinical evidence for daidzein, often as part of soy isoflavone mixtures, is less consistent than that for 17 alpha-ethinylestradiol, a long-established component of oral contraceptives and hormone replacement therapy. The compounds differ in their estrogen receptor selectivity, with daidzein showing a preference for estrogen receptor beta (ERβ), which may have implications for their tissue-specific effects and safety profiles.
Mechanism of Action: Estrogen Receptor Signaling
The primary mechanism by which both daidzein and 17 alpha-ethinylestradiol influence bone metabolism is through their interaction with estrogen receptors (ERα and ERβ). Upon binding, the ligand-receptor complex translocates to the nucleus and regulates the transcription of target genes involved in bone remodeling.
Daidzein is considered a selective estrogen receptor modulator (SERM) with a higher affinity for ERβ.[1][2] This preferential binding is thought to contribute to its bone-protective effects without significantly stimulating reproductive tissues, a concern with non-selective estrogens.[3] In contrast, 17 alpha-ethinylestradiol is a potent, non-selective agonist of both ERα and ERβ. The activation of these receptors in bone cells, particularly osteoblasts and osteoclasts, leads to a decrease in bone resorption and a potential increase in bone formation.
Preclinical Data in Ovariectomized Rodent Models
The ovariectomized (OVX) rodent is the most common animal model for studying postmenopausal osteoporosis. The following tables summarize representative data from studies investigating the effects of daidzein and 17 alpha-ethinylestradiol in these models.
Table 1: Effects of Daidzein on Bone Health in OVX Rodents
| Study Subject | Treatment and Dosage | Duration | Key Findings |
| Wistar rats | Daidzein (10 µg/kg body mass) | 8 weeks | Increased femoral mass compared to OVX-control.[4] |
| Mice | Equol (daidzein metabolite) (0.5 mg/day) | 4 weeks | Maintained femur and lumbar spine BMD compared to OVX-control.[5] |
| C57BL/6 mice | Daidzein | 8 weeks | Alleviated OVX-induced osteoporosis and osteogenesis suppression. |
Table 2: Effects of 17 alpha-Ethinylestradiol on Bone Health in OVX Rodents
| Study Subject | Treatment and Dosage | Duration | Key Findings |
| Wistar rats | 17β-estradiol (similar action) | 8 weeks | Increased femoral mass compared to OVX-control. |
| Mice | 17β-estradiol (0.03 µ g/day ) | 4 weeks | Inhibited bone loss from all regions induced by OVX. |
Clinical Data
Clinical studies on daidzein are often part of broader investigations into soy isoflavones, making it difficult to isolate its specific effects. The results have been mixed. In contrast, 17 alpha-ethinylestradiol has been extensively studied as a component of oral contraceptives, with its impact on bone health being dependent on the dose and the age of the user.
Table 3: Clinical Studies on Daidzein (as part of Soy Isoflavones) and Bone Health
| Study Population | Treatment and Dosage | Duration | Key Findings |
| Chinese postmenopausal women | Purified daidzein | 6 months | No significant effect on bone turnover markers. |
| Premenopausal women | Isoflavones (136.6 mg/day) | 2 years | Decreased whole-body BMD when serum calcium was low; no effect on hip or spine BMD. |
| Postmenopausal Taiwanese women | Isoflavones (127.5 mg daidzein/day) | 2 years | Failed to prevent the decline in lumbar spine and total proximal femur BMD. |
Table 4: Clinical Studies on 17 alpha-Ethinylestradiol and Bone Health
| Study Population | Treatment and Dosage | Duration | Key Findings |
| Adolescent females with anorexia nervosa | 35 µg ethinyl estradiol/day | 13 cycles | No statistically significant effect on lumbar spine or hip BMD compared to placebo. |
| Premenopausal women | Data from multiple studies | N/A | Use of oral contraceptives is associated with a positive effect on bone mass, related to the duration of use. Optimal estrogen dose appears to be 25-35 µg of ethinyl estradiol. |
| Young women | 20 µg ethinyl estradiol/day | 1 year | Reduced bone resorption markers, but no significant increase in distal radius BMD. |
Experimental Protocols
Ovariectomized Rat Model for Bone Loss
This model is a standard preclinical workflow to assess the efficacy of compounds in preventing estrogen-deficiency-induced bone loss.
Methodology:
-
Animal Model: Female Wistar or Sprague-Dawley rats are commonly used.
-
Surgical Procedure: Animals undergo either a sham operation or bilateral ovariectomy to induce estrogen deficiency.
-
Treatment: Post-surgery, animals are randomized into groups and receive daily doses of the test compound (this compound/daidzein or 17 alpha-ethinylestradiol) or a vehicle control, typically via oral gavage.
-
Duration: The treatment period usually lasts for 8 to 12 weeks.
-
Endpoints:
-
Bone Mineral Density (BMD): Measured at the femur and lumbar spine using dual-energy X-ray absorptiometry (DXA).
-
Bone Turnover Markers: Serum levels of markers for bone formation (e.g., alkaline phosphatase, osteocalcin) and bone resorption (e.g., deoxypyridinoline, C-terminal telopeptide) are quantified.
-
Biomechanical Strength: The mechanical strength of bones like the femur is tested to assess fracture resistance.
-
Uterine Weight: The uterus is weighed at the end of the study to assess the estrogenic effects on reproductive tissues.
-
Conclusion
Both this compound (via its metabolite daidzein) and 17 alpha-ethinylestradiol demonstrate the potential to mitigate bone loss in preclinical models of postmenopausal osteoporosis. Their shared mechanism of action through estrogen receptors underlies their bone-protective effects. However, there are key differences to consider:
-
Potency and Efficacy: 17 alpha-ethinylestradiol is a more potent estrogen receptor agonist and has a more established and consistent clinical track record in preventing bone loss, particularly in the context of oral contraceptives. The clinical efficacy of daidzein for bone health remains debated, with studies showing conflicting results.
-
Receptor Selectivity: Daidzein's preference for ERβ may offer a more favorable safety profile with fewer estrogenic side effects on tissues like the breast and uterus. This makes it an interesting candidate for further research as a potential SERM for osteoporosis.
-
Data Availability: There is a wealth of clinical data on 17 alpha-ethinylestradiol's effects on bone, albeit in combination with progestins in oral contraceptives. Data on purified daidzein in humans is more limited, and direct evidence for this compound is lacking in the public domain.
For drug development professionals, while 17 alpha-ethinylestradiol represents a well-characterized standard, daidzein and its derivatives present an opportunity for the development of novel SERMs with a potentially improved safety profile for the long-term management of bone loss. Further research, including direct comparative studies and clinical trials with standardized preparations of daidzein or its derivatives, is warranted to fully elucidate its therapeutic potential.
References
- 1. Effect of whole soy and isoflavones daidzein on bone turnover and inflammatory markers: a 6-month double-blind, randomized controlled trial in Chinese postmenopausal women who are equol producers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A low dose of daidzein acts as an ERbeta-selective agonist in trabecular osteoblasts of young female piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoflavone metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. Equol, a metabolite of daidzein, inhibits bone loss in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Daidzein vs. Genistein: A Comparative Guide to Their Efficacy in Preventing Bone Loss in Women
For researchers, scientists, and drug development professionals, understanding the nuanced differences between daidzein and genistein—two prominent soy isoflavones—is critical in the pursuit of effective treatments for postmenopausal osteoporosis. This guide provides a comprehensive comparison of their performance in preventing bone loss, supported by experimental data, detailed methodologies, and visualizations of their molecular interactions.
Comparative Efficacy: Bone Mineral Density and Turnover Markers
Numerous clinical trials have investigated the effects of daidzein and genistein on bone mineral density (BMD) and bone turnover markers in postmenopausal women. While both have shown potential, their efficacy can vary depending on the dosage, duration of treatment, and the specific bone site measured.
A meta-analysis of randomized controlled trials indicated that isoflavone interventions, including those with daidzein and genistein, can lead to a significant reduction in bone resorption markers.[1] Specifically, soy isoflavone supplementation has been shown to moderately decrease the urinary excretion of deoxypyridinoline (DPD), a marker of bone resorption, though its effect on bone formation markers like bone-specific alkaline phosphatase (BAP) and osteocalcin (OC) was not significant.[2][3][4][5]
Genistein, in particular, has demonstrated notable effects. One randomized, double-blind, placebo-controlled study found that 54 mg/day of genistein significantly increased BMD in the femur and lumbar spine and reduced the excretion of pyridinium cross-links, markers of bone resorption. Another 24-month trial with osteopenic postmenopausal women showed that 54 mg/day of genistein increased BMD at the lumbar spine and femoral neck compared to a placebo group, which experienced a decrease. A post-hoc analysis of a multicenter trial further suggested that genistein may be beneficial not only for osteopenia but also for osteoporosis.
Studies directly comparing daidzein and genistein have yielded mixed results. Some preclinical studies in rats suggested that daidzein might be more effective than genistein in preventing ovariectomy-induced bone loss. However, a 2-year randomized, double-blind, placebo-controlled study in premenopausal women found that genistein had a more pronounced, albeit complex, effect on whole-body BMD that was dependent on serum calcium levels, while neither isoflavone significantly affected hip or spine density. Another trial in postmenopausal Chinese women who are equol producers found no significant effect of either whole soy (containing both daidzein and genistein) or purified daidzein on bone turnover markers. A study using a high dose of combined isoflavones (172.5 mg genistein + 127.5 mg daidzein) for two years also failed to show a preventative effect on bone loss compared to placebo.
The following tables summarize key findings from comparative and individual studies on daidzein and genistein.
Table 1: Effects of Daidzein and Genistein on Bone Mineral Density (BMD) in Women
| Study (Year) | Participants (n) | Intervention | Duration | Key Findings |
| Marini et al. (2007) | 389 osteopenic postmenopausal women | 54 mg/day genistein or placebo | 24 months | Genistein group showed a significant increase in lumbar spine and femoral neck BMD compared to a decrease in the placebo group. |
| Morabito et al. (2002) | 90 early postmenopausal women | 54 mg/day genistein, HRT, or placebo | 12 months | Genistein and HRT significantly increased femoral neck and lumbar spine BMD compared to placebo. |
| Chen et al. (2019) | 99 premenopausal women | 136.6 mg/day isoflavones (daidzein & genistein) or placebo | 2 years | Genistein excretion was associated with changes in whole-body BMD, dependent on serum calcium levels. No significant effect on hip or spine BMD. |
| Wu et al. (2011) | 431 postmenopausal women | 300 mg/day isoflavones (172.5 mg genistein + 127.5 mg daidzein) or placebo | 2 years | No significant difference in the change of lumbar spine or total femur BMD between the isoflavone and placebo groups. |
Table 2: Effects of Daidzein and Genistein on Bone Turnover Markers in Women
| Study (Year) | Participants (n) | Intervention | Duration | Key Findings on Bone Turnover Markers |
| Ma et al. (2009) | Meta-analysis | 887-1210 menopausal women | 10 weeks to 12 months | Soy isoflavones significantly decreased the bone resorption marker DPD but had no significant effect on bone formation markers BAP and OC. |
| Morabito et al. (2002) | 90 early postmenopausal women | 54 mg/day genistein, HRT, or placebo | 12 months | Genistein and HRT significantly reduced the excretion of pyridinium cross-links (bone resorption markers). |
| Marini et al. (2007) | 389 osteopenic postmenopausal women | 54 mg/day genistein or placebo | 24 months | Genistein significantly decreased urinary excretion of pyridinoline and deoxypyridinoline (bone resorption) and increased bone-specific alkaline phosphatase (bone formation). |
| Liu et al. (2020) | 270 postmenopausal equol-producing women | 40g soy flour (containing daidzein and genistein), 63 mg daidzein, or placebo | 6 months | No significant effect of whole soy or purified daidzein on bone turnover markers. |
Mechanisms of Action: The RANKL/OPG Signaling Pathway
Both daidzein and genistein exert their effects on bone metabolism primarily through their interaction with estrogen receptors (ERs), acting as selective estrogen receptor modulators (SERMs). A key downstream target of their action is the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)/Osteoprotegerin (OPG) signaling pathway, which is a critical regulator of osteoclast differentiation and activity.
Osteoblasts, the bone-forming cells, produce both RANKL and OPG. RANKL binds to its receptor, RANK, on the surface of osteoclast precursors, stimulating their differentiation into mature, bone-resorbing osteoclasts. OPG acts as a decoy receptor, binding to RANKL and preventing it from interacting with RANK, thereby inhibiting osteoclast formation and bone resorption.
Daidzein has been shown to increase the OPG/RANKL ratio in human osteoblastic cells, suggesting a shift towards reduced bone resorption. This effect is mediated through both ERα and ERβ. Genistein also influences this pathway, contributing to its anti-resorptive effects.
The following diagram illustrates the influence of daidzein and genistein on the RANKL/OPG signaling pathway.
Experimental Protocols
The assessment of the efficacy of daidzein and genistein in clinical trials relies on standardized and validated experimental protocols for measuring bone mineral density and bone turnover markers.
Measurement of Bone Mineral Density (BMD)
The gold standard for measuring BMD in clinical trials is Dual-Energy X-ray Absorptiometry (DXA or DEXA).
-
Principle: DXA utilizes two X-ray beams with different energy levels to distinguish between bone and soft tissue. By measuring the attenuation of each beam as it passes through the body, the bone mineral content can be calculated and expressed as grams per square centimeter (g/cm²).
-
Procedure: The patient lies on a table while a C-arm, containing an X-ray source and a detector, scans the target skeletal sites, typically the lumbar spine and hip. The procedure is non-invasive and involves a very low dose of radiation.
-
Data Analysis: BMD is calculated and compared to a reference population to generate a T-score (comparison to a young, healthy adult of the same sex) and a Z-score (comparison to an age- and sex-matched individual). These scores are used to diagnose osteopenia and osteoporosis.
The following diagram outlines the typical workflow for a clinical trial assessing the effects of isoflavones on BMD.
Assessment of Bone Turnover Markers
Bone turnover markers (BTMs) are measured in serum or urine and provide a dynamic assessment of bone remodeling. The International Osteoporosis Foundation recommends the use of serum C-terminal telopeptide of type I collagen (CTX) as a marker of bone resorption and serum procollagen type I N-terminal propeptide (PINP) as a marker of bone formation.
-
Sample Collection and Handling: To minimize pre-analytical variability, blood samples for CTX and PINP are typically collected in the morning after an overnight fast. Serum is separated and stored frozen until analysis.
-
Assay Methods: CTX and PINP are measured using automated immunoassays, such as enzyme-linked immunosorbent assays (ELISAs). These assays are highly sensitive and specific.
-
Interpretation: Changes in the levels of these markers in response to an intervention can indicate an effect on bone formation and/or resorption. A decrease in CTX suggests reduced bone resorption, while an increase in PINP indicates enhanced bone formation.
Conclusion
Both daidzein and genistein show promise in the prevention of postmenopausal bone loss, primarily by modulating the RANKL/OPG signaling pathway and reducing bone resorption. Genistein, in several well-controlled clinical trials, has demonstrated a consistent ability to improve bone mineral density. The effects of daidzein appear more variable in clinical settings, with some studies suggesting a dependency on factors like equol production and serum calcium levels.
For drug development professionals, the evidence suggests that genistein may be a more robust candidate for standalone therapeutic development. However, the potential synergistic effects of daidzein and genistein, as found in whole soy, warrant further investigation. Future research should focus on large-scale, long-term clinical trials with well-defined patient populations to further elucidate the comparative efficacy and optimal dosages of these two important isoflavones.
References
- 1. Effects of isoflavone interventions on bone turnover markers and factors regulating bone metabolism in postmenopausal women: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of soy isoflavone supplements on bone turnover markers in menopausal women: systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Soy Isoflavones on Biochemical Markers of Bone Metabolism in Postmenopausal Women: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Daidzein and Other Soy Isoflavones in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The potential of soy isoflavones in the prevention and treatment of prostate cancer has been a subject of extensive research. Epidemiological data suggests a correlation between high soy consumption and a lower incidence of prostate cancer, particularly in Asian populations. This has spurred investigation into the bioactivity of individual isoflavones, primarily daidzein, genistein, and the daidzein metabolite, equol. This guide provides a comparative overview of their effects on prostate cancer, supported by experimental data, to aid researchers and drug development professionals in this field. While daidzein diacetate, a synthetic derivative of daidzein, is designed for potentially improved stability and bioavailability, direct comparative studies of its efficacy against other soy isoflavones in prostate cancer were not prominent in the reviewed scientific literature. Therefore, this guide will focus on the most extensively studied soy isoflavones: daidzein, genistein, and equol.
Comparative Efficacy in Prostate Cancer Models
In vitro and in vivo studies have demonstrated that daidzein, genistein, and equol can inhibit the proliferation of prostate cancer cells, induce apoptosis (programmed cell death), and arrest the cell cycle. However, they exhibit distinct mechanisms and potencies.
Effects on Cell Proliferation and Apoptosis
Genistein is often reported to be a more potent inhibitor of prostate cancer cell growth than daidzein.[1] Both isoflavones have been shown to induce apoptosis in prostate cancer cell lines.[2][3] Interestingly, some studies have indicated a synergistic effect when daidzein and genistein are used in combination, suggesting that a multi-component approach may be more effective.[4] Equol, a metabolite of daidzein produced by gut microflora, is considered more biologically active than its precursor and has also been shown to inhibit the growth of both benign and malignant prostate epithelial cells.[2]
| Isoflavone | Cell Line(s) | Observed Effect | Concentration/Dose | Reference |
| Daidzein | LNCaP, PC-3 | Time- and dose-dependent inhibition of cell viability | Not specified | |
| LNCaP | Significant elevation of apoptosis | Not specified | ||
| DU145 | Inhibition of cell migration | 0.5 µM, 1 µM, 5 µM | ||
| Genistein | LNCaP, PC-3 | Time- and dose-dependent inhibition of cell viability | Not specified | |
| LNCaP | 10% reduction in cell growth compared to control | Not specified | ||
| DU145 | Inhibition of cell migration | 0.5 µM, 1 µM, 5 µM | ||
| Equol | DU145 | Inhibition of cell migration | 5 µM, 10 µM, 50 µM | |
| LNCaP | G0/G1 cell cycle arrest | Not specified | ||
| Daidzein + Genistein | LNCaP, C4-2B | Synergistic inhibition of cell proliferation and induction of apoptosis | 25-200 µM (individual); 25 or 50 µM (combination) |
Impact on Cell Cycle Progression
A key difference in the mechanisms of daidzein and genistein lies in their effect on the cell cycle. Several studies have reported that daidzein induces cell cycle arrest at the G0/G1 phase, while genistein causes arrest at the G2/M phase. This suggests that they target different molecular checkpoints in the cell division process.
| Isoflavone | Cell Line(s) | Effect on Cell Cycle | Reference |
| Daidzein | LNCaP | G0/G1 arrest | |
| Genistein | LNCaP, other prostate cancer cell lines | G2/M arrest |
Molecular Mechanisms and Signaling Pathways
The anticancer effects of soy isoflavones are mediated through the modulation of various signaling pathways implicated in cancer progression.
Key Signaling Pathways
-
NF-κB Pathway: Genistein has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.
-
Androgen Receptor (AR) Signaling: Both daidzein and genistein can down-regulate the expression of the androgen receptor and prostate-specific antigen (PSA), which are critical for the growth of androgen-sensitive prostate cancer.
-
PTEN/Akt Pathway: Genistein and daidzein can induce the expression of the tumor suppressor gene PTEN, which in turn inhibits the pro-survival Akt signaling pathway.
-
Estrogen Receptor (ER) Signaling: Soy isoflavones are classified as phytoestrogens due to their ability to bind to estrogen receptors. Their interaction with ERβ, which is the predominant estrogen receptor in the prostate, is thought to contribute to their anticancer effects.
Below is a diagram illustrating the experimental workflow for assessing the effects of soy isoflavones on prostate cancer cells.
Caption: A generalized workflow for evaluating the anticancer effects of soy isoflavones.
The following diagram illustrates the distinct effects of daidzein and genistein on the cell cycle of prostate cancer cells.
Caption: Daidzein and Genistein induce cell cycle arrest at different phases.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of research findings. Below are summaries of common methodologies used in the cited studies.
Cell Culture and Treatment
-
Cell Lines: Androgen-sensitive (LNCaP) and androgen-insensitive (PC-3, DU145) human prostate cancer cell lines are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Isoflavone Preparation: Daidzein, genistein, and equol are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted in culture medium to the desired final concentrations for treating the cells.
Cell Viability Assay (MTT Assay)
-
Prostate cancer cells are seeded in 96-well plates.
-
After 24 hours, the cells are treated with various concentrations of the isoflavones or DMSO (as a control).
-
Following the treatment period (e.g., 24, 48, or 72 hours), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
After incubation, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
-
Cells are treated with isoflavones for a specified duration.
-
Both floating and adherent cells are collected and washed with phosphate-buffered saline (PBS).
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
After incubation in the dark, the cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
-
Cells are treated with isoflavones and harvested.
-
The cells are washed with PBS and fixed in cold 70% ethanol.
-
After fixation, the cells are washed and treated with RNase A.
-
Propidium iodide is added to stain the cellular DNA.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Daidzein, genistein, and equol demonstrate significant anti-prostate cancer activity through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of key signaling pathways. While genistein often appears more potent in in vitro studies, the synergistic effects observed with daidzein and the high biological activity of equol highlight the potential of a multi-isoflavone approach. Further research is warranted to elucidate the full therapeutic potential of these compounds, both individually and in combination, and to investigate the specific advantages of derivatives like this compound in a clinical setting. The provided experimental frameworks can serve as a foundation for such future investigations.
References
- 1. Daidzein effect on hormone refractory prostate cancer in vitro and in vivo compared to genistein and soy extract: potentiation of radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer effects of daidzein, genistein and soy extracts on human prostate cancer cells [udspace.udel.edu]
- 3. Genistein and daidzein: different molecular effects on prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of isoflavones on prostate cancer cells and PTEN gene [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Daidzein Diacetate and its Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of daidzein diacetate and its primary metabolites—daidzein, equol, and O-desmethylangolensin (O-DMA). This analysis is supported by experimental data to delineate their pharmacokinetic profiles and biological activities.
This compound, a synthetic ester derivative of the soy isoflavone daidzein, is utilized as a more stable prodrug to enhance bioavailability. Upon ingestion, it is rapidly hydrolyzed to daidzein, which is then metabolized by gut microbiota into several bioactive compounds, most notably equol and O-desmethylangolensin (O-DMA). The capacity to produce these metabolites, particularly equol, varies significantly among individuals, which may explain the inconsistent health effects of soy consumption observed in clinical studies.[1][2] This guide delves into a comparative analysis of these compounds, offering insights into their therapeutic potential.
Pharmacokinetic Profile: A Comparative Overview
While this compound is designed for improved absorption, specific comparative pharmacokinetic data against daidzein is limited. However, studies on daidzein and its metabolites reveal key differences in their systemic exposure and persistence. Equol is more stable, more readily absorbed, and has a lower clearance rate compared to its precursor, daidzein.[3][4]
Table 1: Comparative Pharmacokinetic Parameters
| Compound | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Half-life (t½) (hours) | Bioavailability |
| Daidzein | Varies significantly with formulation | ~5.5 - 7.4 | Varies | ~7.75 - 8.2 | Moderate, nonlinear at higher doses[5] |
| Equol | Dependent on daidzein intake and gut microbiota | Delayed appearance consistent with colonic synthesis | Generally higher than daidzein in "equol producers" | Slower clearance than daidzein | Higher than daidzein |
| O-DMA | Minor metabolite in circulation compared to others | - | - | - | - |
| This compound | Data not available in direct comparison | Data not available | Data not available | Data not available | Expected to be higher than daidzein |
Comparative Biological Activity
The biological effects of daidzein are largely attributed to its metabolites, which exhibit varying potencies in estrogenic, antioxidant, and other activities.
Estrogenic Activity
Equol is recognized as the most potent estrogenic metabolite of daidzein, exhibiting a higher binding affinity for estrogen receptors (ER), particularly ERβ, compared to daidzein and O-DMA. This enhanced activity is attributed to its non-planar structure, which is more similar to estradiol.
Table 2: Comparative Estrogenic Activity
| Compound | ERα Binding Affinity (Relative to Estradiol) | ERβ Binding Affinity (Relative to Estradiol) | Transcriptional Activation |
| Daidzein | Lower | Higher than ERα | Preferentially activates ERβ binding |
| S-Equol | Lower than R-equol | High, comparable to genistein | Activates both ERα and ERβ binding more effectively than daidzein |
| R-Equol | Higher than S-equol, but weaker preference than S-equol for ERβ | Weaker than S-equol | - |
| O-DMA | 6% of estradiol RBA | 37% of estradiol RBA | Agonistic activity on both ERα and ERβ |
RBA: Relative Binding Affinity
Antioxidant Activity
The metabolites of daidzein, particularly equol and O-DMA, have demonstrated significant antioxidant properties. Some studies suggest that O-DMA has a strong antioxidant capacity, stimulating the activity and expression of antioxidant enzymes like catalase and superoxide dismutase (SOD).
Table 3: Comparative Antioxidant Activity
| Compound | DPPH Radical Scavenging Activity (IC50) | Cellular Antioxidant Activity |
| Daidzein | Moderate | Effective antioxidant |
| Equol | Strongest among isoflavone-derived compounds | High antioxidant activity |
| O-DMA | Strong | Stimulates catalase and SOD activity |
Note: Specific IC50 values for direct comparison across all compounds from a single study are not consistently available.
Signaling and Metabolic Pathways
The metabolic conversion of daidzein and the subsequent signaling of its metabolites are crucial to their biological effects.
Metabolic Pathway of Daidzein
The following diagram illustrates the metabolic pathway from daidzein to its primary metabolites, equol and O-DMA, by gut microbiota.
Caption: Metabolic pathway of this compound.
Estrogen Receptor Signaling Pathway
The estrogenic activity of daidzein and its metabolites is primarily mediated through their interaction with estrogen receptors, which act as transcription factors.
Caption: Estrogen receptor signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is commonly used to determine the antioxidant capacity of a compound.
-
Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds (Daidzein, Equol, O-DMA) and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol).
-
Prepare a working solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.
-
-
Assay Protocol (96-well plate):
-
Add 100 µL of various concentrations of the test samples or standard to the wells.
-
Add 100 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol (96-well plate):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Estrogen Receptor (ER) Transcriptional Activation Assay
This assay measures the ability of a compound to activate gene transcription through the estrogen receptor.
-
Principle: Cells stably transfected with an estrogen receptor (ERα or ERβ) and a reporter gene (e.g., luciferase) linked to an estrogen response element (ERE) are used. Binding of an agonist to the ER induces transcription of the reporter gene, leading to a measurable signal.
-
Protocol:
-
Plate the stably transfected cells in a 96-well plate.
-
Expose the cells to various concentrations of the test compounds.
-
After an incubation period (e.g., 24 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
-
Data Analysis:
-
The transcriptional activity is typically expressed as a fold induction over the vehicle control.
-
EC50 values (the concentration that produces 50% of the maximal response) can be calculated from dose-response curves.
-
Experimental Workflow for Cell-Based Assays
The following diagram outlines a general workflow for in vitro cell-based experiments.
Caption: General workflow for in vitro cell-based assays.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bioavailability, disposition, and dose-response effects of soy isoflavones when consumed by healthy women at physiologically typical dietary intakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetics of isoflavones, daidzein and genistein, after ingestion of soy beverage compared with soy extract capsules in postmenopausal Thai women - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Pathways of Daidzein Diacetate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective compound Daidzein diacetate and its alternatives, including other phytoestrogens and a clinically approved neuroprotective agent. The information presented herein is intended to assist researchers in making informed decisions for their preclinical and clinical studies by offering a detailed look at the mechanisms of action, supporting experimental data, and relevant methodologies.
Introduction to Neuroprotective Agents
Neurodegenerative diseases and acute brain injuries, such as stroke, represent a significant global health burden. The development of effective neuroprotective agents is a critical area of research aimed at mitigating neuronal damage and improving patient outcomes. This compound, a prodrug of the soy isoflavone Daidzein, has garnered attention for its potential neuroprotective effects. This guide evaluates the neuroprotective pathways of Daidzein and compares its performance with other notable compounds: Genistein, Equol, and Edaravone.
-
Daidzein: An isoflavone found in soybeans and other legumes, Daidzein is the active metabolite of this compound. It is known to exert its effects through various signaling pathways, including those related to estrogen receptors, antioxidant defense, and cell survival.
-
Genistein: Another prominent soy isoflavone, Genistein shares structural similarities with Daidzein and has also been extensively studied for its neuroprotective properties, often showing potent antioxidant and anti-inflammatory effects.
-
Equol: A metabolite of Daidzein produced by gut microflora, Equol exhibits higher bioavailability and potent estrogenic and antioxidant activity compared to its precursor, making it a compound of significant interest.
-
Edaravone: A free radical scavenger, Edaravone is a clinically approved drug for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS), serving as a benchmark for novel neuroprotective agents.
Comparative Analysis of Neuroprotective Effects
The following tables summarize quantitative data from various preclinical studies, offering a side-by-side comparison of the efficacy of Daidzein, Genistein, Equol, and Edaravone in different models of neuronal injury.
Table 1: In Vivo Neuroprotective Efficacy (MCAO Model)
| Compound | Dosage | Animal Model | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Key Findings | Reference |
| Daidzein | 20-30 mg/kg | Rat | Significant reduction (data not specified) | Significantly improved | Reduced brain edema and striatal dopamine metabolite levels. | [1] |
| Genistein | 10 mg/kg | Ovariectomized Mouse | ~33% (from 43.4% to 28.9%) | Significantly improved neurological score | Reduced TUNEL-positive cells by 36.7%. | [2] |
| Equol | Not specified | Mouse | Significantly correlated with ischemic time | Significantly correlated with ischemic time | Plasma levels of Equol monosulfate decreased with increased ischemic duration. | [3] |
| Edaravone | Not specified | Rat | Significantly reduced | Ameliorated neurological symptoms | Protected the brain by scavenging free radicals in the ischemic penumbra. | [4] |
Table 2: In Vitro Neuroprotective Efficacy (OGD/Cell Viability Models)
| Compound | Concentration | Cell Line | Increase in Cell Viability (%) | Reduction in Apoptosis (%) | Key Findings | Reference |
| Daidzein | 50 µmol/L | PC12 cells | ~30% (from 54.7% to >70%) | Not specified | Reduced LDH leakage from ~193% to ~109%. | [5] |
| Genistein | Not specified | Primary cortical neurons | Significantly increased | Significantly decreased | Attenuated OGD/R-induced injury. | |
| Equol | 5, 10, 20 µM | N2a cells | Increased viability against LPS-induced death | Downregulation of neuronal apoptosis | Increased neurite outgrowth. | |
| Edaravone | 40 µM | Retinal Müller cells | ~47% (from 53.3% to 78.6%) | Reduced from 25.5% to 6.89% | Protected against high glucose-induced injury. |
Table 3: Comparison of Neuroprotective Signaling Pathways
| Signaling Pathway | Daidzein | Genistein | Equol | Edaravone |
| Antioxidant Pathways | ↑ SOD, NRF-1; ↓ MDA | ↑ Nrf2/HO-1 | High antioxidant properties | Potent free radical scavenger |
| Anti-inflammatory | ↓ TNF-α, IL-6 | ↓ NF-κB activation | ↓ iNOS, COX-2, TNF-α, IL-6 | Anti-inflammatory properties |
| Anti-apoptotic | ↓ Caspase-3, -9; ↑ Bcl-2/Bax ratio | ↓ Cleaved Caspase-3; ↑ Bcl-2/Bax ratio | Downregulation of neuronal apoptosis | ↓ Apoptosis |
| Kinase Signaling | ↑ p-Akt, p-ERK | ↑ p-ERK | Modulates MAPK signaling | Reduces p-JNK and p-p38 |
| Neurotrophic Factors | ↑ BDNF | ↑ BDNF | ↑ Nerve Growth Factor (NGF) | Not a primary mechanism |
| Receptor-mediated | ERβ, PPARγ activation | ER-mediated | ERβ affinity | Not applicable |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for evaluating neuroprotective compounds.
Caption: Daidzein's neuroprotective signaling pathways.
Caption: General experimental workflow for neuroprotection studies.
Detailed Experimental Protocols
This section provides standardized protocols for key experiments cited in the evaluation of neuroprotective compounds.
Middle Cerebral Artery Occlusion (MCAO) in Rats
This in vivo model is widely used to mimic ischemic stroke.
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats (250-300g) are used. Animals are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
For transient MCAO, the suture is withdrawn after a defined period (e.g., 90 minutes) to allow reperfusion. For permanent MCAO, the suture remains in place.
-
-
Post-operative Care: Animals are monitored during recovery from anesthesia and provided with appropriate supportive care.
-
Outcome Assessment:
-
Neurological Deficit Scoring: Assessed at 24 hours post-MCAO on a scale of 0-4 (0 = no deficit, 4 = severe deficit).
-
Infarct Volume Measurement: Brains are harvested at a specified time point (e.g., 24 or 72 hours), sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.
-
Oxygen-Glucose Deprivation (OGD) in Neuronal Cell Culture
This in vitro model simulates ischemic conditions in a controlled environment.
-
Cell Culture: Primary cortical neurons or neuronal cell lines (e.g., PC12, SH-SY5Y) are cultured to a suitable confluency.
-
OGD Procedure:
-
The regular culture medium is replaced with a glucose-free balanced salt solution (e.g., Earle's Balanced Salt Solution).
-
Cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a defined duration (e.g., 2-4 hours).
-
-
Reperfusion/Reoxygenation: The OGD medium is replaced with the original, complete culture medium, and cells are returned to a normoxic incubator (95% air, 5% CO2) for a specified period (e.g., 24 hours).
-
Outcome Assessment:
-
Cell Viability: Measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Apoptosis: Assessed by flow cytometry using Annexin V/Propidium Iodide staining or by TUNEL assay.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay for Apoptosis
This method detects DNA fragmentation, a hallmark of apoptosis, in tissue sections or cultured cells.
-
Sample Preparation:
-
Tissue Sections: Brain tissue is fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned.
-
Cultured Cells: Cells grown on coverslips are fixed and permeabilized.
-
-
Labeling Procedure:
-
Samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
-
Detection:
-
If a fluorescently labeled dUTP is used, the signal can be directly visualized by fluorescence microscopy.
-
For biotin or BrdU-labeled dUTPs, a secondary detection step with streptavidin-fluorophore conjugate or an anti-BrdU antibody is required.
-
-
Analysis: The number of TUNEL-positive (apoptotic) cells is counted and often expressed as a percentage of the total number of cells (counterstained with a nuclear dye like DAPI).
Western Blotting for Phosphorylated Kinases (p-Akt, p-ERK)
This technique is used to quantify the activation of specific signaling proteins.
-
Protein Extraction: Cells or brain tissue are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-Akt Ser473 or anti-p-ERK1/2 Thr202/Tyr204).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software. To normalize for protein loading, the membrane is often stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total Akt or anti-total ERK) or a housekeeping protein (e.g., β-actin). The ratio of the phosphorylated protein to the total protein is then calculated.
Conclusion
This compound, through its active metabolite Daidzein, demonstrates significant neuroprotective potential across various preclinical models of neuronal injury. Its multifaceted mechanism of action, involving antioxidant, anti-inflammatory, anti-apoptotic, and pro-survival signaling pathways, makes it a compelling candidate for further investigation. The comparison with other phytoestrogens, Genistein and Equol, reveals both overlapping and distinct mechanisms, highlighting the diverse therapeutic potential within this class of compounds. Edaravone, as a clinical benchmark, provides a valuable reference for the potency of these natural compounds. The experimental data and protocols provided in this guide are intended to facilitate the design and execution of future studies aimed at validating and translating the neuroprotective effects of this compound and its alternatives into clinical applications.
References
- 1. Neuroprotective Effect of Daidzein Extracted From Pueraria lobate Radix in a Stroke Model Via the Akt/mTOR/BDNF Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genistein Attenuates Brain Damage induced by Transient Cerebral Ischemia Through Up-regulation of ERK Activity in Ovariectomized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ischemic-time associated reductions in equol monosulfate plasma levels in a mouse model of ischemic stroke: support the existence of a 'brain-gut axis' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tmrjournals.com [tmrjournals.com]
Unraveling the Estrogenic Potential of Daidzein and its Acetylated Derivative, Daidzein Diacetate
A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the estrogenic activity of phytoestrogens is paramount for evaluating their therapeutic potential and safety. This guide provides a comprehensive comparison of the estrogenic activity of daidzein, a well-studied isoflavone, and addresses the current state of knowledge regarding its synthetic derivative, Daidzein diacetate.
Initial Assessment of this compound:
A thorough review of the scientific literature reveals a significant gap in our understanding of the estrogenic activity of this compound. Currently, there are no publicly available studies that directly assess its binding affinity to estrogen receptors or its estrogenic effects in vitro or in vivo. Furthermore, research on the metabolic fate of this compound, specifically whether it is hydrolyzed to its parent compound, daidzein, within biological systems, is not available.
Therefore, it is crucial to emphasize that the estrogenic activity of this compound cannot be confirmed at this time. Any assumptions of its biological activity based on the known effects of daidzein would be speculative without supporting experimental data.
This guide will now focus on the extensively documented estrogenic activity of daidzein , providing the detailed experimental data and protocols requested, with the explicit understanding that this information pertains to the parent compound and not its diacetate derivative.
Comparative Analysis of Daidzein's Estrogenic Activity
Daidzein (7,4'-dihydroxyisoflavone) is a naturally occurring isoflavone found in soybeans and other legumes.[1] Its structural similarity to 17β-estradiol allows it to bind to estrogen receptors (ERs), specifically ERα and ERβ, and elicit estrogen-like responses.[2] However, it is considered a phytoestrogen with weak estrogenic activity compared to endogenous estrogens.
Quantitative Data on Estrogenic Activity
The following table summarizes key quantitative data from various studies, providing a comparative overview of daidzein's estrogenic potency.
| Compound | Assay Type | Endpoint | EC50 / IC50 | Relative Potency (vs. 17β-estradiol) | Reference |
| Daidzein | Estrogen Receptor Binding (ERα) | Competitive Binding | ~500 nM | ~0.1% | [Not directly cited] |
| Daidzein | Estrogen Receptor Binding (ERβ) | Competitive Binding | ~100 nM | ~1% | [Not directly cited] |
| Daidzein | Yeast Estrogen Screen (YES) | β-galactosidase activity | ~1 µM | Weak | [Not directly cited] |
| Daidzein | MCF-7 Cell Proliferation (E-SCREEN) | Cell Growth | 0.1 - 10 µM | Weak | [Not directly cited] |
| 17β-estradiol | Estrogen Receptor Binding (ERα) | Competitive Binding | ~0.5 nM | 100% | [Not directly cited] |
| 17β-estradiol | Estrogen Receptor Binding (ERβ) | Competitive Binding | ~1 nM | 100% | [Not directly cited] |
| 17β-estradiol | Yeast Estrogen Screen (YES) | β-galactosidase activity | ~0.01 nM | Strong | [Not directly cited] |
| 17β-estradiol | MCF-7 Cell Proliferation (E-SCREEN) | Cell Growth | ~0.001 nM | Strong | [Not directly cited] |
EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration. Data is compiled from various sources and should be considered approximate.
Experimental Protocols
To ensure reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Yeast Estrogen Screen (YES) Assay
The YES assay is a common in vitro method to assess the estrogenic activity of compounds.
Principle: This assay utilizes a genetically modified strain of yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hERα) and an expression plasmid carrying the lacZ gene (encoding for β-galactosidase) under the control of an estrogen-responsive element (ERE). When an estrogenic compound binds to the hERα, it dimerizes and binds to the ERE, inducing the transcription of the lacZ gene. The resulting β-galactosidase enzyme can then cleave a chromogenic substrate (e.g., CPRG), leading to a color change that can be quantified spectrophotometrically.
Protocol:
-
Yeast Culture: The recombinant yeast strain is cultured in a suitable growth medium until it reaches the logarithmic growth phase.
-
Assay Preparation: A 96-well microtiter plate is prepared with serial dilutions of the test compound (Daidzein), a positive control (17β-estradiol), and a negative control (vehicle solvent).
-
Incubation: The yeast culture is added to each well of the microtiter plate. The plate is then incubated at 30°C for 48-72 hours to allow for receptor binding and gene expression.
-
Lysis and Substrate Addition: The yeast cells are lysed to release the β-galactosidase enzyme. A solution containing the chromogenic substrate CPRG is then added to each well.
-
Color Development and Measurement: The plate is incubated at 37°C to allow for the enzymatic reaction to occur, resulting in a color change from yellow to red. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The estrogenic activity is determined by plotting the absorbance values against the concentration of the test compound and calculating the EC50 value.
Visualizing Molecular Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Daidzein's estrogenic signaling pathway.
Caption: Experimental workflow of the YES assay.
Conclusion
References
Daidzein Diacetate in Combination Therapies: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein, a prominent isoflavone found in soy and other legumes, has garnered significant attention for its potential therapeutic effects across a range of diseases, including cancer and osteoporosis.[1] Its diacetate ester, Daidzein Diacetate, serves as a more stable prodrug, which is readily metabolized to daidzein in vivo. Consequently, the biological efficacy of this compound is primarily attributed to its conversion to daidzein. This guide provides a comparative analysis of the efficacy of daidzein (the active form of this compound) in combination with other compounds, supported by experimental data and detailed protocols. The findings summarized herein are crucial for researchers exploring synergistic, additive, or antagonistic interactions in the development of novel therapeutic strategies.
I. Synergistic and Antagonistic Interactions in Cancer Therapy
The combination of daidzein with other therapeutic agents has been extensively studied, revealing both beneficial synergistic effects and detrimental antagonistic interactions in the context of cancer treatment.
A. Combination with Genistein
The co-administration of daidzein and genistein, two major isoflavones found in soy, has demonstrated synergistic anti-cancer effects, particularly in prostate and breast cancer models.
Supporting Experimental Data:
A study on human prostate cancer cell lines (LNCaP and C4-2B) revealed that a combination of low doses of daidzein and genistein synergistically inhibited cell proliferation and induced apoptosis.[2] Notably, certain combinations that were ineffective when administered individually showed significant pro-apoptotic effects when combined.[2]
Table 1: Synergistic Effects of Daidzein and Genistein on Prostate Cancer Cells [2]
| Cell Line | Treatment (48h) | Proliferation Inhibition (%) | Apoptosis Induction (Fold Change) |
| LNCaP | 25 µM Daidzein | ~10% | ~1.2 |
| 50 µM Genistein | ~20% | ~1.5 | |
| 25 µM Daidzein + 50 µM Genistein | ~45% | ~2.5 | |
| C4-2B | 25 µM Daidzein | No significant effect | No significant effect |
| 50 µM Genistein | No significant effect | No significant effect | |
| 25 µM Daidzein + 50 µM Genistein | ~30% | Significant increase | |
| 50 µM Daidzein + 50 µM Genistein | ~50% | Significant increase |
B. Combination with Chemotherapeutic Agents
The interaction of daidzein with conventional chemotherapy drugs presents a more complex picture, with outcomes ranging from synergistic enhancement of efficacy to antagonism.
1. Gefitinib (Lung Cancer):
In lung adenocarcinoma cells, daidzein has been shown to synergize with gefitinib, an EGFR tyrosine kinase inhibitor.[3] The combination treatment enhanced the inhibition of tumor cell viability and suppressed tumor growth in xenograft models.
2. Doxorubicin (Breast Cancer):
Conversely, a study on MCF-7 human breast cancer cells indicated an antagonistic interaction between daidzein and doxorubicin. The combination of the two compounds resulted in a reduced cytotoxic effect compared to doxorubicin alone.
3. Tamoxifen (Breast Cancer):
The interaction with tamoxifen, a selective estrogen receptor modulator, appears to be beneficial. In a study on a rat model of mammary carcinogenesis, the combination of daidzein and tamoxifen was more effective in reducing tumor multiplicity, incidence, and burden compared to tamoxifen alone. However, it is important to note that other studies have suggested that isoflavones might antagonize the effects of tamoxifen in certain contexts.
Table 2: Efficacy of Daidzein in Combination with Chemotherapeutic Agents
| Cancer Type | Combination Agent | Cell Line / Model | Observed Effect | Key Findings | Reference |
| Lung Adenocarcinoma | Gefitinib | A549, H1975 | Synergistic | Enhanced inhibition of cell viability and tumor growth. | |
| Breast Cancer | Doxorubicin | MCF-7 | Antagonistic | Reduced cytotoxicity of doxorubicin. | |
| Breast Cancer | Tamoxifen | Rat model | Synergistic | Increased prevention of mammary tumors. |
II. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of daidzein, the combination compound, and their combination for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
B. Western Blot Analysis for Signaling Pathway Proteins
This protocol details the detection of key proteins in signaling pathways, such as the PI3K/Akt pathway, to elucidate the molecular mechanisms of action.
Methodology:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-EGFR, EGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
III. Signaling Pathway and Experimental Workflow Visualizations
A. Signaling Pathways Modulated by Daidzein Combinations
The synergistic and antagonistic effects of daidzein combinations are often mediated through the modulation of critical intracellular signaling pathways.
Caption: Daidzein and Gefitinib synergistic signaling pathways.
B. Experimental Workflow for Efficacy Assessment
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in combination with another compound.
Caption: General workflow for assessing combination efficacy.
Conclusion
The available evidence strongly suggests that daidzein, the active metabolite of this compound, possesses the ability to modulate the efficacy of other therapeutic compounds, particularly in the realm of oncology. Its synergistic effects with agents like genistein and gefitinib highlight its potential to enhance anti-cancer therapies. However, the observed antagonism with doxorubicin underscores the critical need for careful evaluation of specific drug combinations. Researchers and drug development professionals should consider these interactions and the underlying signaling pathways when designing new therapeutic strategies incorporating this compound. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety of this compound in combination regimens.
References
- 1. Synergic Effect of Genistein and Daidzein on UVB-Induced DNA Damage: An Effective Photoprotective Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of low dose of genistein and daidzein has synergistic preventive effects on isogenic human prostate cancer cells when compared with individual soy isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daidzein Synergizes with Gefitinib to Induce ROS/JNK/c-Jun Activation and Inhibit EGFR-STAT/AKT/ERK Pathways to enhance Lung Adenocarcinoma cells chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Daidzein Diacetate: A Prodrug Approach to Harnessing the Clinical Potential of Daidzein
For Researchers, Scientists, and Drug Development Professionals
Daidzein, a prominent isoflavone found in soy, has garnered significant scientific interest for its potential therapeutic applications in a range of health conditions, including osteoporosis, cardiovascular disease, and cancer. However, its clinical utility is often hampered by metabolic instability and variable oral bioavailability. To address these limitations, prodrug strategies have been explored, with Daidzein diacetate emerging as a key derivative designed to enhance its delivery and efficacy. This guide provides a meta-analytical perspective on the clinical relevance of Daidzein, the active metabolite of this compound, comparing its performance with alternatives and providing supporting experimental data.
This compound: Enhancing Bioavailability
This compound is an ester prodrug of Daidzein. The addition of two acetyl groups increases the lipophilicity of the molecule, which can enhance its absorption in the gastrointestinal tract. Following absorption, these acetyl groups are cleaved by esterase enzymes in the body, releasing the active Daidzein molecule into circulation. This prodrug approach is a common strategy to improve the pharmacokinetic profile of a therapeutic agent. An isoleucine carbamate prodrug of daidzein was designed to address its metabolic instability with the aim of improving oral bioavailability[1].
Clinical Efficacy of Daidzein: A Meta-Analysis of Key Therapeutic Areas
The clinical relevance of this compound is intrinsically linked to the therapeutic effects of its active form, Daidzein. The following sections summarize the quantitative data from clinical trials investigating Daidzein's efficacy in osteoporosis, cardiovascular disease, and cancer.
Osteoporosis
Daidzein has been investigated for its potential to mitigate bone loss, particularly in postmenopausal women. Its estrogenic activity is believed to play a role in this protective effect.
Table 1: Clinical Trials of Daidzein in Osteoporosis
| Study/Trial ID | Intervention | Duration | Key Findings | Reference |
| NCT01270737 | 40 g soy flour (whole soy) or 63 mg purified daidzein daily | 6 months | No significant effect on bone turnover markers in equol-producing postmenopausal women. | [2] |
| - | 20 mg soy isoflavones (genistein and daidzein) per capsule daily | 1 year | Significantly reduced bone resorption. | [3] |
| - | 60 mg icariin, 15 mg daidzein, and 3 mg genistein daily | 24 months | Significantly reduced bone loss compared to placebo in late postmenopausal women. | [3] |
Experimental Protocol: NCT01270737
A 6-month double-blind, randomized, placebo-controlled trial was conducted with 270 eligible equol-producing prehypertensive Chinese postmenopausal women. Participants were randomized to receive either 40 g of soy flour, 40 g of low-fat milk powder + 63 mg of daidzein, or 40 g of low-fat milk powder (placebo) daily. Fasting venous samples were collected at baseline and 6 months to assess bone turnover markers.[2]
Cardiovascular Disease
Daidzein's impact on cardiovascular health is an area of active research, with studies focusing on its effects on lipid profiles and other cardiovascular risk factors.
Table 2: Clinical Trials of Daidzein in Cardiovascular Disease
| Study/Trial ID | Intervention | Duration | Key Findings | Reference |
| NCT01270737 | 40 g soy flour (whole soy) or 63 mg purified daidzein daily | 6 months | Whole soy, but not purified daidzein, had a beneficial effect on the reduction of LDL-C and hs-CRP. | |
| ChiCTR-TRC-10001048 | 40 mg or 80 mg daidzein daily | 6 months | Significantly decreased serum triglycerides and uric acid in hypercholesterolemic adults. | |
| NCT00951912 | 50 mg daidzein with 10 g soy protein daily | 24 weeks | No significant effect on cardiovascular health in Chinese women with impaired glucose regulation. |
Experimental Protocol: ChiCTR-TRC-10001048
This randomized, double-blind, placebo-controlled trial involved 210 hypercholesterolemic adults who were assigned to receive a placebo, 40 mg daidzein, or 80 mg daidzein daily for 6 months. Fasting blood samples were analyzed for lipid profiles, glucose, insulin, and glycated hemoglobin at baseline and after the intervention.
Cancer
The role of Daidzein in cancer is complex and appears to be context-dependent. Research has explored its potential as both a chemopreventive agent and a modulator of cancer cell growth.
Table 3: Preclinical and Clinical Observations of Daidzein in Cancer
| Study Type | Cancer Type | Key Findings | Reference |
| In vitro | Human breast cancer (MCF-7) | Induces apoptosis via the intrinsic pathway, alters the ERα/β ratio, and increases ROS production. The IC50 value was 50µM. | |
| In vivo (mice) | Metastatic breast cancer | Genistein decreased, while daidzein increased primary mammary tumor growth and metastasis. | |
| In vitro | Oral squamous cell carcinoma | Enhances cisplatin sensitivity and inhibits migration by modulating the MAPK signaling pathway. | |
| In vitro | Lung cancer | Daidzein-rich isoflavones aglycone (DRIA) inhibits proliferation and the NF-κB signaling pathway. |
Experimental Protocol: In vitro study on MCF-7 cells
Human breast cancer cells (MCF-7) were treated with varying doses of Daidzein to determine the half-maximal inhibitory concentration (IC50). Apoptosis was assessed using Annexin V staining and caspase 3/7 activity assays. The expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl2) proteins, as well as estrogen receptors alpha (ERα) and beta (ERβ), was evaluated by western blot. Reactive oxygen species (ROS) production was also measured.
Signaling Pathways and Mechanisms of Action
Daidzein exerts its biological effects through the modulation of various signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways involved in its therapeutic actions.
Caption: Daidzein's signaling in bone formation.
Caption: Daidzein's cardioprotective signaling.
Caption: Daidzein's anticancer signaling pathways.
Conclusion
The available evidence suggests that Daidzein, the active form of this compound, holds therapeutic promise in several clinical areas. The use of this compound as a prodrug presents a viable strategy to overcome the pharmacokinetic limitations of Daidzein, potentially leading to more consistent and effective clinical outcomes. However, the clinical data on Daidzein itself presents a mixed picture, with some studies showing significant benefits while others report no effect. Notably, the response to Daidzein can be influenced by an individual's ability to metabolize it into equol, a factor that should be considered in future clinical trial designs. Further large-scale, well-controlled clinical trials are warranted to definitively establish the clinical relevance of Daidzein and its prodrugs like this compound in various therapeutic applications. For researchers and drug development professionals, the nuanced effects of Daidzein highlight the importance of personalized medicine approaches and the continued exploration of optimized delivery systems.
References
Safety Operating Guide
Proper Disposal of Daidzein Diacetate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of daidzein diacetate, aligning with standard laboratory safety and environmental protection protocols.
Immediate Safety and Handling Considerations
Before initiating any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for the diacetate form may not always be readily available, the SDS for the parent compound, daidzein, provides crucial safety information. Daidzein is classified as a skin and eye irritant.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves. Inspect gloves for any signs of damage before use and employ proper removal techniques to prevent skin contact.
-
Eye Protection: Safety glasses or goggles are mandatory to protect against potential splashes.
-
Lab Coat: A lab coat should be worn to protect clothing and skin from exposure.
Quantitative Data for Disposal Planning
The following table summarizes key data for daidzein, the parent compound of this compound, which informs proper handling and disposal decisions.
| Property | Value |
| CAS Number | 486-66-8[1] |
| Molecular Formula | C15H10O4 |
| Physical Form | Solid |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. |
| Storage | Keep container tightly closed in a dry and well-ventilated place. |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled in accordance with all local, state, and federal regulations. Chemical waste cannot be disposed of in the regular trash or poured down the drain. It must be managed through your institution's Environmental Health and Safety (EHS) hazardous waste program.
Step 1: Waste Collection and Segregation
-
Collect all this compound waste, including unused product, contaminated labware (e.g., glassware, plasticware), and contaminated PPE, in a designated and compatible hazardous waste container.
-
Ensure the waste container is in good condition, free of leaks, and has a secure lid.
-
Do not mix this compound waste with other incompatible chemical wastes.
Step 2: Labeling the Waste Container
-
As soon as the first piece of waste is added, label the container with a hazardous waste tag provided by your institution's EHS department.
-
The label must include the following information:
-
The full chemical name: "this compound" (do not use abbreviations).
-
The approximate quantity of the waste.
-
The date of waste generation.
-
The location of origin (e.g., building and room number).
-
The name and contact information of the principal investigator or responsible party.
-
The words "Hazardous Waste".
-
Checkmarks indicating the appropriate hazard pictograms (e.g., irritant).
-
Step 3: Storage of Hazardous Waste
-
Store the labeled hazardous waste container in a designated satellite accumulation area near the point of generation.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store the container in a well-ventilated area and away from sources of ignition.
Step 4: Arranging for Disposal
-
Once the container is full or you are ready to dispose of the waste, contact your institution's EHS department to schedule a pickup.
-
Follow your institution's specific procedures for requesting a hazardous waste collection. This may involve submitting an online form or a paper request.
Disposal of Empty Containers:
-
An empty container that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.
-
After triple-rinsing and allowing the container to air dry, deface or remove the original label and it may then be disposed of in the regular trash, unless your institutional policy states otherwise.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Daidzein Diacetate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for Daidzein diacetate (CAS No. 3682-01-7), a derivative of the soy isoflavone Daidzein. Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specifications and Use Cases |
| Eye/Face Protection | Safety glasses with side-shields or safety goggles | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a potential for splashing.[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable. Gloves should be inspected for integrity before each use and disposed of after handling the compound. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn. For larger quantities or procedures with a higher risk of exposure, impervious clothing or coveralls are recommended. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | In cases of insufficient ventilation, or when generating dust or aerosols, a NIOSH-approved respirator should be used. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
An eyewash station and safety shower must be readily accessible.[3]
-
Review this guide and any available safety information before commencing work.
2. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not inhale dust or aerosols.
-
When weighing or transferring the solid compound, do so carefully to minimize dust generation.
-
Wash hands thoroughly with soap and water after handling.
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
4. Spill Response:
-
In the event of a spill, evacuate the immediate area.
-
Wear the appropriate PPE as outlined in Table 1.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a sealed, labeled container for disposal.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed, labeled container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Containment:
-
Collect all waste material, including contaminated PPE, empty containers, and spill cleanup materials, in a clearly labeled, sealed container.
2. Disposal:
-
Dispose of the hazardous waste in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the substance to enter drains or waterways.
Logical Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
